molecular formula C3H4N4O2 B109198 1H-Tetrazole-1-acetic acid CAS No. 21732-17-2

1H-Tetrazole-1-acetic acid

Cat. No.: B109198
CAS No.: 21732-17-2
M. Wt: 128.09 g/mol
InChI Key: GRWAIJBHBCCLGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrazol-1-acetic acid appears as a solid or liquid. May be liable to extremely rapid burning or a minor blast effect. Explosive effects largely confined to the package. No projection of fragments of appreciable size or range expected.

Properties

IUPAC Name

2-(tetrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O2/c8-3(9)1-7-2-4-5-6-7/h2H,1H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWAIJBHBCCLGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=NN1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9057686
Record name 1H-Tetrazol-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Tetrazol-1-acetic acid appears as a solid or liquid. May be liable to extremely rapid burning or a minor blast effect. Explosive effects largely confined to the package. No projection of fragments of appreciable size or range expected.
Record name TETRAZOL-1-ACETIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19667
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

21732-17-2
Record name TETRAZOL-1-ACETIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19667
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1H-Tetrazole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21732-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Tetrazolylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021732172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Tetrazol-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-tetrazol-1-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.486
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-TETRAZOLYLACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z73YK18GG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Physicochemical Properties of 1H-Tetrazole-1-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Tetrazole-1-acetic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural features, particularly the acidic tetrazole ring bioisosteric to a carboxylic acid, make it a valuable building block in the design of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective application in drug discovery, formulation development, and chemical synthesis. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental methodologies and a structured data presentation.

Core Physicochemical Data

The fundamental physicochemical parameters of this compound are summarized in the table below. These values are critical for predicting the compound's behavior in various chemical and biological systems.

PropertyValueUnit
IUPAC Name 2-(1H-tetrazol-1-yl)acetic acid-
Molecular Formula C₃H₄N₄O₂-
Molecular Weight 128.09 g/mol
Appearance White crystalline powder-
Melting Point 127 - 129.2°C
Boiling Point (Predicted) 381.1 ± 44.0°C at 760 mmHg
Density (Predicted) 1.78 ± 0.1g/cm³
pKa (Predicted) 2.67 ± 0.10-
LogP (XLogP3) -1.242-
Solubility Soluble in DMSO, slightly soluble in Methanol-

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of this compound. These protocols are based on internationally recognized guidelines to ensure data accuracy and reproducibility.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity. The capillary method, as described in USP General Chapter <741>, is a standard procedure.[1]

  • Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or a digital temperature sensor.

  • Procedure:

    • A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-4 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate of 1-2 °C per minute.

    • The temperature at which the substance first begins to liquefy is recorded as the initial melting point.

    • The temperature at which the substance is completely liquid is recorded as the final melting point.

    • The melting range is reported as the interval between the initial and final melting points.

Boiling Point Determination

While the boiling point of this compound is predicted due to its high value and potential for decomposition, the standard methodology for its experimental determination would follow OECD Guideline 103.[2][3][4]

  • Apparatus: A dynamic vapor pressure apparatus or a differential scanning calorimeter (DSC).

  • Procedure (Dynamic Vapor Pressure Method):

    • The substance is placed in a sample cell, and the pressure in the apparatus is reduced.

    • The sample is heated, and the temperature at which boiling occurs is recorded for a given pressure.

    • This process is repeated at various pressures.

    • The boiling point at standard pressure (760 mmHg or 101.3 kPa) is determined by extrapolation of the vapor pressure-temperature curve.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the acidity of the compound. The potentiometric titration method, in line with OECD Guideline 112, is a precise way to determine this value.[5][6][7]

  • Apparatus: A calibrated pH meter with a glass electrode, a burette, and a temperature-controlled titration vessel.

  • Procedure:

    • A precisely weighed amount of this compound is dissolved in a known volume of purified water (or a suitable co-solvent if necessary).

    • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • The pH of the solution is measured after each addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Partition Coefficient (LogP) Determination (Shake-Flask Method)

The n-octanol/water partition coefficient (LogP) is a key measure of a compound's lipophilicity. The shake-flask method, as outlined in OECD Guideline 107, is the gold standard for its determination.[8][9][10]

  • Apparatus: A mechanical shaker, centrifuge, and an analytical instrument for concentration measurement (e.g., HPLC or UV-Vis spectrophotometer).

  • Procedure:

    • n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.

    • A known amount of this compound is dissolved in either the n-octanol or water phase.

    • The two phases are combined in a vessel at a known volume ratio.

    • The vessel is shaken at a constant temperature until equilibrium is reached.

    • The mixture is then centrifuged to ensure complete phase separation.

    • The concentration of the compound in each phase is determined using a suitable analytical method.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Water Solubility Determination (Flask Method)

Water solubility is a critical property influencing bioavailability and formulation. The flask method, described in OECD Guideline 105, is suitable for compounds with solubilities above 10 mg/L.[11][12][13][14]

  • Apparatus: A constant temperature shaker or magnetic stirrer, and an analytical instrument for concentration measurement.

  • Procedure:

    • An excess amount of this compound is added to a known volume of purified water in a flask.

    • The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

    • The solution is then filtered or centrifuged to remove any undissolved solid.

    • The concentration of the compound in the clear aqueous solution is determined using a validated analytical method.

    • The measurement is repeated until a consistent concentration is obtained, which is reported as the water solubility.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the physicochemical characterization of a chemical entity such as this compound.

G Physicochemical Property Determination Workflow cluster_start cluster_properties Property Determination cluster_data cluster_application start Compound Synthesis & Purification mp Melting Point (Capillary Method) start->mp bp Boiling Point (Dynamic Vapor Pressure) start->bp pka pKa (Potentiometric Titration) start->pka logp LogP (Shake-Flask Method) start->logp sol Solubility (Flask Method) start->sol data_analysis Data Analysis & Interpretation mp->data_analysis bp->data_analysis pka->data_analysis logp->data_analysis sol->data_analysis application Application in Drug Development data_analysis->application

Caption: Workflow for Physicochemical Characterization.

References

1H-Tetrazole-1-acetic acid CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

1H-Tetrazole-1-acetic acid: A Comprehensive Technical Guide

Introduction: this compound is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and pharmaceutical development. Its structural features, particularly the tetrazole ring, allow it to serve as a bioisostere for the carboxylic acid functional group, a strategy often employed to enhance the metabolic stability and pharmacokinetic profile of drug candidates.[1][2][3] This technical guide provides an in-depth overview of its chemical properties, synthesis protocols, spectral data, and applications for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

This compound is a white crystalline powder.[4][5] The molecule consists of an acetic acid moiety attached to a 1H-tetrazole ring, which is a five-membered aromatic ring containing four nitrogen atoms and one carbon atom.[2]

Molecular Structure
  • Molecular Formula: C₃H₄N₄O₂[4][6]

  • Molecular Weight: 128.09 g/mol [7][8]

  • Canonical SMILES: C1=NN=NN1CC(=O)O[9]

  • InChI Key: GRWAIJBHBCCLGS-UHFFFAOYSA-N[4][10]

Identifiers
IdentifierValue
CAS Number 21732-17-2[4][7][8]
IUPAC Name 2-(1H-tetrazol-1-yl)acetic acid[8]
EC Number 244-551-7[4][6]
UN Number 0407[4][6]
Synonyms 1-Tetrazoleacetic acid, 1-Tetrazolylacetic acid, 2-(Tetrazol-1-yl)acetic acid[4][6][8]
Physicochemical Data
PropertyValue
Melting Point 128.2-129.2 °C[4][6]
Boiling Point 381.1 °C at 760 mmHg[4][6]
Density 1.78 g/cm³[4][6]
pKa 2.67 ± 0.10 (Predicted)[5]
Water Solubility Very soluble[5]
XLogP3 -1.24230[4][6]
Topological Polar Surface Area 80.9 Ų[5][8]

Synthesis and Experimental Protocols

The synthesis of this compound and its esters is well-documented, primarily involving the reaction of a glycine derivative with an orthoformate and an azide source. A common and high-yield method utilizes trimethylsilyl azide.[11][12]

General Synthesis Pathway

The core reaction involves the construction of the tetrazole ring from an amino compound (glycine or its ester), a one-carbon source (orthocarboxylic acid ester), and a nitrogen source (azide).

synthesis_workflow cluster_reactants Reactants Reactant1 Glycine Ethyl Ester HCl Reaction Reaction Step (Heating at ~70°C) Reactant1->Reaction Reactant2 Trimethyl Orthoformate Reactant2->Reaction Reactant3 Trimethylsilyl Azide Reactant3->Reaction Workup Workup (Solvent Extraction) Reaction->Workup Product_Ester Product: 1H-Tetrazole-1-acetic acid, ethyl ester Workup->Product_Ester Saponification Saponification (Hydrolysis) Product_Ester->Saponification Final_Product Final Product: This compound Saponification->Final_Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of Ethyl 1H-Tetrazole-1-acetate

This protocol is adapted from established patent literature for the synthesis of the ethyl ester, a direct precursor that can be hydrolyzed (saponified) to the final acid product.[11][12]

  • Reactant Preparation: To a suitable reaction vessel, add 52.1 kg (0.49 kmol) of trimethyl orthoformate, 56.1 kg of glacial acetic acid, and 14.6 kg of anhydrous sodium acetate.

  • Addition of Glycine Ester: Add 25.0 kg (0.18 kmol) of glycine ethyl ester hydrochloride to the mixture.[11][12]

  • Addition of Azide: Slowly add a prepared solution of trimethylsilyl azide.

  • Reaction Conditions: With continuous stirring, slowly heat the mixture to 70 °C and maintain this temperature for approximately 3 hours.[11][12] The reaction progress can be monitored using Thin Layer Chromatography (TLC).[13]

  • Product Isolation (Workup): After the reaction is complete, cool the mixture. The product, ethyl 1H-tetrazole-1-acetate, is isolated via extraction with an appropriate solvent (e.g., chloroform).[14]

  • Purification: The solvent is removed under reduced pressure. The resulting product, often an oil, can crystallize upon cooling or standing at room temperature.[12][14] This process typically yields the ester with high purity (around 95%).[11][13]

  • Saponification (Optional): The purified ethyl ester can be hydrolyzed using standard saponification procedures (e.g., treatment with aqueous sodium hydroxide followed by acidification) to yield the free this compound.[12][13]

Spectral Analysis

Spectral data is crucial for the structural confirmation of this compound.

Analysis Type Data Highlights Solvent / Conditions
¹H NMR Spectrum available for confirmation of proton environments.[10]DMSO-d₆[15]
¹³C NMR Spectrum available for confirmation of carbon skeleton.[15]DMSO-d₆; Bruker AC-300[15]
Mass Spectrometry (MS) Data available for molecular weight confirmation.[10]N/A
Infrared (IR) Spectroscopy Data available for functional group identification.[10]N/A

Applications in Research and Drug Development

The primary application of this compound in drug discovery stems from the tetrazole moiety's role as a bioisostere of the carboxylic acid group.[1][3]

Carboxylic Acid Bioisostere

The tetrazole ring has a pKa similar to that of a carboxylic acid and a comparable planar structure, allowing it to participate in similar non-covalent interactions (e.g., hydrogen bonding) with biological targets.[3] However, it offers several advantages:

  • Increased Metabolic Stability: The tetrazole ring is generally more resistant to metabolic reduction than a carboxylic acid.[1]

  • Improved Pharmacokinetics: Replacing a carboxylic acid with a tetrazole can enhance lipophilicity, which may improve cell membrane permeability and oral bioavailability.[1]

  • Enhanced Potency: The unique electronic properties of the tetrazole ring can lead to stronger interactions with target receptors or enzymes.[1]

bioisostere_concept cluster_0 Carboxylic Acid Moiety cluster_1 Tetrazole Moiety img_cooh img_cooh img_tetra img_tetra img_cooh->img_tetra Bioisosteric Replacement (Improves ADME Properties) label_cooh pKa ≈ 4-5 Planar Structure label_tetra pKa ≈ 4.5-5 Planar Structure

Caption: Bioisosteric relationship between carboxylic acid and 1H-tetrazole.

Synthetic Intermediate

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its use in the enzymatic synthesis of Cefazolin, a first-generation cephalosporin antibiotic used to treat bacterial infections.[16] It is also employed in the synthesis of other clinical drugs like losartan and alfentanil.[13]

Safety and Handling

Hazard Classification: Explosive 1.4C[5][8]

This compound is an azo compound and presents a significant reactivity hazard.

  • Explosive Risk: The material can detonate, particularly when sensitized by metal salts or strong acids. Dust may also form an explosive mixture in air.[4][6] It may undergo rapid burning or present a minor blast effect, though explosive effects are largely confined to the package.[6][8]

  • Reactivity: As an acid, it can react with a wide range of substances to produce toxic or flammable gases. These include bases, metals, aldehydes, cyanides, peroxides, and strong oxidizing or reducing agents.[4][8]

  • Handling: Wear suitable protective clothing, gloves, and eye/face protection.[5] Handle in a well-ventilated area and avoid creating dust.

  • Disposal: This material and its container must be disposed of as hazardous waste.[5] The separated aqueous phase from synthesis can often be safely disposed of by incineration.[11][12]

Conclusion

This compound is a valuable and versatile compound for chemical and pharmaceutical research. Its role as a metabolically stable bioisostere for carboxylic acids has cemented its importance in modern drug design, leading to the development of drugs with improved pharmacokinetic properties. While its synthesis is straightforward, its explosive nature necessitates strict adherence to safety protocols during handling and disposal. The continued exploration of this building block promises to yield novel therapeutic agents across various disease areas.

References

Spectral Data and Synthetic Application of 1H-Tetrazole-1-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1H-Tetrazole-1-acetic acid, a key intermediate in the synthesis of pharmaceuticals, most notably the cephalosporin antibiotic, Cefazolin. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with typical experimental protocols for these analyses. Additionally, a diagram illustrating its crucial role in the synthesis of Cefazolin is presented.

Spectroscopic Data

The spectral data for this compound are summarized in the tables below. These data are essential for the structural elucidation and quality control of the compound in research and manufacturing settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (ppm)MultiplicityAssignment
~9.5SingletCH (Tetrazole ring)
~5.5SingletCH₂ (Acetic acid moiety)
~13.5Broad SingletOH (Carboxylic acid)

¹³C NMR Data

Chemical Shift (ppm)Assignment
~168C=O (Carboxylic acid)
~145CH (Tetrazole ring)
~50CH₂ (Acetic acid moiety)
Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3000 - 2500Broad, StrongO-H stretch (Carboxylic acid)
~1700StrongC=O stretch (Carboxylic acid)
1600 - 1450MediumN=N, C=N stretches (Tetrazole ring)
1300 - 1000MediumC-N, N-N stretches (Tetrazole ring)
Mass Spectrometry (MS)

Experimental mass spectrometry data for this compound is not widely published. The data presented below is based on computed values for the molecular ion and its common adducts.

m/zIon Type
128.03[M]⁺ (Monoisotopic Mass)
129.04[M+H]⁺
151.02[M+Na]⁺

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used to characterize this compound. These protocols are based on standard practices for similar organic compounds.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 300 MHz or 400 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of this compound is finely ground with potassium bromide (KBr) powder (in an approximate 1:100 ratio). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC), depending on the volatility and thermal stability of the compound.

  • Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is often preferred for its soft ionization, which typically preserves the molecular ion.

  • Instrumentation: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

  • Parameters (for ESI):

    • Mode: Positive or negative ion mode.

    • Capillary Voltage: 3-5 kV.

    • Drying Gas Flow and Temperature: Optimized to desolvate the ions effectively.

    • Mass Range: m/z 50-500.

Role in Cefazolin Synthesis

This compound is a critical building block in the pharmaceutical industry, particularly for the synthesis of Cefazolin, a first-generation cephalosporin antibiotic. The following diagram illustrates the key step where this compound is used to acylate the 7-aminocephalosporanic acid (7-ACA) core.

G cluster_reactants Reactants cluster_process Process cluster_product Product 7_ACA 7-aminocephalosporanic acid (7-ACA) Acylation Acylation Reaction 7_ACA->Acylation TAA This compound Activation Activation of Carboxylic Acid (e.g., with a coupling agent) TAA->Activation Activation->Acylation Cefazolin Cefazolin Acylation->Cefazolin

The Genesis of a Crucial Moiety: An In-depth Technical Guide to the Discovery and Synthesis of 1H-Tetrazole-1-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive whitepaper detailing the historical discovery, synthetic evolution, and key experimental protocols for 1H-Tetrazole-1-acetic acid, a pivotal building block in pharmaceutical development. This guide is intended for researchers, scientists, and professionals in the field of drug development.

The journey of this compound from a laboratory curiosity to a cornerstone in the synthesis of vital medicines is a compelling narrative of chemical innovation. This technical guide delves into the core of its discovery and the refinement of its synthesis, offering a valuable resource for the scientific community.

A Historical Perspective: The Dawn of Tetrazoleacetic Acids

The exploration of tetrazole-substituted acetic acids can be traced back to the mid-20th century. A seminal work in this area was published in 1956 by C. R. Jacobson and his colleagues, which described a method for preparing 5-substituted-1-tetrazole-1-acetic esters.[1] Their approach involved the reaction of an N-acylated α-amino acid ester with phosphorus pentachloride followed by treatment with hydrazoic acid.[1] This early work laid the foundational chemical principles for accessing this important class of compounds.

Subsequent research in the following years continued to build upon the understanding of tetrazole synthesis. In 1957, F. G. Fallon and R. M. Herbst reported on the synthesis of various 1-substituted tetrazoles through the interaction of alkyl isocyanides with hydrazoic acid.[1][2] Further advancements came in 1962 when W. R. Carpenter investigated the formation of 1,5-disubstituted tetrazoles via the thermal condensation of organic azides with nitriles.[1] These cumulative efforts paved the way for more direct and efficient methods for producing this compound.

Core Synthetic Strategies: A Modern Approach

The contemporary synthesis of this compound has largely converged on a highly efficient one-pot reaction involving three key components: glycine or its ester derivatives, an orthoformate (typically triethyl or trimethyl orthoformate), and an azide source. This methodology has been refined over the years to improve yield, safety, and scalability.

Two primary variations of this core synthesis have emerged, differing mainly in the choice of the azide source:

  • The Sodium Azide Method: This widely used method employs the readily available and cost-effective sodium azide. The reaction is typically carried out in a solvent such as glacial acetic acid.

  • The Trimethylsilyl Azide (TMSA) Method: This approach utilizes the less hazardous trimethylsilyl azide. The reaction often proceeds under milder conditions and can offer high yields.[3] A key advantage is the avoidance of generating highly toxic and explosive hydrazoic acid in situ.[3]

Unraveling the Reaction Pathway

The underlying mechanism of this three-component reaction is a fascinating cascade of chemical transformations. While the precise intermediates can be transient, a generally accepted pathway is as follows:

reaction_mechanism glycine Glycine / Glycine Ester amidine_intermediate Amidine Intermediate glycine->amidine_intermediate + Orthoformate orthoformate Triethyl Orthoformate orthoformate->amidine_intermediate azide Azide Source (NaN3 or TMSN3) imidoyl_azide Imidoyl Azide Intermediate azide->imidoyl_azide amidine_intermediate->imidoyl_azide + Azide product This compound (or its ester) imidoyl_azide->product Intramolecular Cyclization

Caption: Proposed reaction mechanism for the synthesis of this compound.

Initially, glycine (or its ester) reacts with the orthoformate to form an amidine intermediate. This intermediate then reacts with the azide source to generate a transient imidoyl azide. The final step involves an intramolecular cyclization of the imidoyl azide to form the stable tetrazole ring.

Comparative Analysis of Synthetic Protocols

To provide a clear overview for researchers, the following tables summarize quantitative data from various published synthetic methods.

Table 1: Synthesis of Ethyl 1H-Tetrazole-1-acetate using Trimethylsilyl Azide

ParameterValueReference
Starting Materials Glycine ethyl ester HCl, Trimethyl orthoformate, Trimethylsilyl azide, Acetic acid, Sodium acetate[3][4]
Reaction Temperature 70°C[3][4]
Reaction Time 3 hours[3][4]
Yield 96.2%[3][4]
Purity 95%[3][4]

Table 2: Alternative Conditions for Ethyl 1H-Tetrazole-1-acetate Synthesis

ParameterValueReference
Starting Materials Glycine ethyl ester HCl, Trimethyl orthoformate, Trimethylsilyl azide, Acetic acid, Sodium acetate[4]
Reaction Temperature 55°C[4]
Reaction Time 5.5 hours[4]
Yield >90%[4]

Table 3: Synthesis of this compound using Sodium Azide

ParameterValueReference
Starting Materials Glycine, Sodium azide, Triethyl orthoformate, Acetic acid[5]
Reaction Temperature 80°C (Reflux)[5]
Reaction Time 3 hours[5]
Post-processing Acidification with HCl, Extraction with ethyl acetate[5]
Product Purity Crystalline solid[5]

Detailed Experimental Protocols

For practical application in a laboratory setting, the following are detailed methodologies for key experiments.

Protocol 1: Synthesis of Ethyl 1H-Tetrazole-1-acetate via the Trimethylsilyl Azide Method

This protocol is adapted from the patent literature.[3][4]

Materials:

  • Glycine ethyl ester hydrochloride

  • Trimethyl orthoformate

  • Trimethylsilyl azide

  • Glacial acetic acid

  • Anhydrous sodium acetate

  • Solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a solution of trimethylsilyl azide, add trimethyl orthoformate, glacial acetic acid, and anhydrous sodium acetate.

  • Cool the mixture to approximately 40°C.

  • Slowly add glycine ethyl ester hydrochloride to the mixture with stirring.

  • Gradually heat the reaction mixture to 70°C and maintain this temperature for 3 hours.

  • After the reaction is complete, cool the mixture and work up by extraction with a suitable solvent.

  • The resulting ester can be crystallized from the solvent. The initially oily product should crystallize upon standing at room temperature.

Expected Outcome:

This procedure is reported to yield ethyl 1H-tetrazole-1-acetate with a purity of 95% and an overall yield of 96.2% based on the amount of trimethylsilyl azide used.[3][4] The ester can be subsequently saponified to the free acid if desired.

Protocol 2: Synthesis of this compound via the Sodium Azide Method

This protocol is based on a published experimental procedure.[5]

Materials:

  • Glycine (2-aminoacetic acid)

  • Sodium azide

  • Triethoxymethane (Triethyl orthoformate)

  • Acetic acid

  • Concentrated hydrochloric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate

Procedure:

  • To a solution of glycine in acetic acid, add triethoxymethane and sodium azide.

  • Reflux the mixture for 3 hours at 80°C.

  • Cool the mixture to room temperature.

  • Add concentrated hydrochloric acid to the filtrate to precipitate the crude product.

  • Extract the precipitate with ethyl acetate.

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over magnesium sulfate.

  • Evaporate the solvent under vacuum to afford the this compound.

Expected Outcome:

This method yields this compound as a solid product.

Logical Workflow for Synthesis and Purification

The general workflow for the synthesis and purification of this compound can be visualized as follows:

experimental_workflow start Start: Reagent Preparation reaction One-Pot Reaction: Glycine + Orthoformate + Azide start->reaction workup Reaction Work-up reaction->workup extraction Solvent Extraction workup->extraction If ester is synthesized purification Purification extraction->purification crystallization Crystallization purification->crystallization saponification Saponification (optional) crystallization->saponification If ester is synthesized final_product Final Product: This compound crystallization->final_product If acid is directly synthesized saponification->final_product

Caption: General experimental workflow for the synthesis of this compound.

Conclusion and Future Outlook

The synthesis of this compound has evolved significantly from its early explorations to the robust and high-yielding methods employed today. The one-pot reaction of glycine, an orthoformate, and an azide source stands as a testament to the elegance and efficiency of modern organic synthesis. This technical guide provides a comprehensive resource for researchers, enabling a deeper understanding of the historical context, synthetic methodologies, and practical execution of these important chemical transformations. As the demand for novel pharmaceuticals continues to grow, the foundational knowledge of synthesizing such critical building blocks will remain indispensable for the advancement of medicinal chemistry.

References

Tautomerism in 1H-Tetrazole-1-acetic acid and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tautomeric nature of the tetrazole ring is a critical consideration in the design and development of therapeutic agents. As a bioisostere for the carboxylic acid group, the tetrazole moiety is a common feature in many pharmaceuticals. The position of the proton on the tetrazole ring, existing predominantly as 1H- and 2H-tautomers, significantly influences the molecule's physicochemical properties, including its acidity, lipophilicity, and binding interactions with biological targets. This technical guide provides an in-depth exploration of the tautomerism of 1H-tetrazole-1-acetic acid and its derivatives, summarizing key quantitative data, detailing experimental protocols for their characterization, and visualizing the underlying chemical principles.

The Tautomeric Equilibrium

This compound and its derivatives exist in a dynamic equilibrium between the 1H- and 2H-tautomers. The predominance of one tautomer over the other is dictated by the physical state of the compound, the polarity of the solvent, and the electronic nature of substituents on both the tetrazole ring and the acetic acid moiety.

Generally, in the solid state, the more polar 1H-tautomer is favored due to stabilizing intermolecular interactions within the crystal lattice.[1][2] Conversely, in the gas phase, the less polar 2H-tautomer is typically the more stable form.[3][4] In solution, both tautomers coexist in an equilibrium, with the proportion of the 1H-tautomer increasing with the polarity of the solvent.[3]

The interconversion between these tautomers involves proton transfer, which can occur through unimolecular or assisted pathways. Unimolecular proton shifts have high activation energy barriers, while intermolecular, solvent-assisted or self-assisted (via dimer formation) proton transfers exhibit significantly lower energy barriers, facilitating rapid equilibration.[4]

Quantitative Analysis of Tautomerism

The determination of the tautomeric ratio is crucial for understanding the behavior of these compounds in different environments. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for the quantitative analysis of tautomeric mixtures in solution.

Spectroscopic Data for Tautomer Identification

The differentiation between the 1H- and 2H-tautomers of tetrazole-1-acetic acid and its derivatives can be achieved through a combination of spectroscopic methods. The following tables summarize key spectroscopic data for the characterization of these tautomers.

Table 1: NMR Spectroscopic Data for Tetrazole Tautomers

TautomerNucleusChemical Shift (δ) Range (ppm)Key Observations
This compound ¹HMethylene (CH₂): ~5.8 ppm, Tetrazole CH: ~9.3 ppmThe chemical shifts are sensitive to solvent and concentration.
¹³CMethylene (CH₂): ~50 ppm, Tetrazole CH: ~145 ppm
¹⁵NN1: ~ -160 to -170, N2: ~ -80 to -90, N3: ~ -10 to -20, N4: ~ -10 to -20The chemical shift of the protonated nitrogen (N1) is significantly different from the unprotonated nitrogens.
2H-Tetrazole-1-acetic acid ¹HMethylene (CH₂): ~6.0 ppm, Tetrazole CH: ~8.7 ppmThe tetrazole CH proton is typically upfield compared to the 1H-tautomer.
¹³CMethylene (CH₂): ~52 ppm, Tetrazole CH: ~155 ppm
¹⁵NN1: ~ -80 to -90, N2: ~ -230 to -240, N3: ~ -10 to -20, N4: ~ -80 to -90The chemical shift of the protonated nitrogen (N2) is highly shielded.

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and substituents.

Table 2: Vibrational Spectroscopy Data for Tetrazole Tautomers

TautomerTechniqueWavenumber (cm⁻¹)Assignment
1H-Tautomer IR~3100-3000N-H stretch
IR~1730-1700C=O stretch (acid)
Raman~1450-1400Ring stretching
2H-Tautomer IR~3150-3050N-H stretch
IR~1740-1710C=O stretch (acid)
Raman~1480-1430Ring stretching

Note: These are general ranges and specific values depend on the molecular environment and substitution.

Experimental Protocols

Synthesis of Ethyl (1H-Tetrazol-1-yl)acetate (A Representative Derivative)

Materials:

  • Glycine ethyl ester hydrochloride

  • Triethyl orthoformate

  • Sodium azide

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of glycine ethyl ester hydrochloride (0.1 mol) in glacial acetic acid (50 mL), add triethyl orthoformate (0.22 mol) and sodium azide (0.11 mol).[5]

  • Reflux the mixture with stirring for 3 hours at 80°C.[5]

  • Cool the reaction mixture to room temperature and filter to remove any solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude ethyl (1H-tetrazol-1-yl)acetate by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization by NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the tetrazole derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.

  • Add a small amount of an internal standard (e.g., TMS) if required for chemical shift referencing.

Data Acquisition:

  • Acquire ¹H, ¹³C, and ¹⁵N NMR spectra on a high-resolution NMR spectrometer.

  • For quantitative ¹H NMR, ensure a sufficient relaxation delay between scans (typically 5 times the longest T₁ relaxation time) to allow for complete magnetization recovery.

  • Integrate the signals corresponding to specific protons of the 1H and 2H tautomers to determine their relative concentrations.

Computational Investigation of Tautomerism

Methodology:

  • Structure Optimization and Frequency Calculations:

    • Build the initial structures of the 1H- and 2H-tautomers of the tetrazole derivative.

    • Perform geometry optimizations and frequency calculations using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[2]

    • Confirm that the optimized structures correspond to true energy minima by the absence of imaginary frequencies.

  • Energy Calculations:

    • Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set to obtain more accurate relative energies.

    • Incorporate solvent effects using a continuum solvation model such as the Polarizable Continuum Model (PCM).

  • Transition State Search:

    • To study the interconversion pathway, perform a transition state search for the proton transfer reaction between the two tautomers using methods like the synchronous transit-guided quasi-Newton (STQN) method.

    • Verify the transition state by the presence of a single imaginary frequency corresponding to the proton transfer coordinate.

  • NMR Chemical Shift Prediction:

    • Calculate the NMR chemical shifts for the optimized tautomer structures using the Gauge-Independent Atomic Orbital (GIAO) method. Compare the calculated shifts with experimental data to aid in the assignment of tautomers.

X-ray Crystallography

Crystal Growth:

  • Grow single crystals of the tetrazole derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution.[5]

Data Collection and Structure Refinement:

  • Mount a suitable single crystal on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Process the diffraction data to obtain the unit cell parameters, space group, and reflection intensities.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles. This will unequivocally determine the tautomeric form present in the solid state.

Visualizations

Tautomeric Equilibrium of this compound

Caption: Tautomeric equilibrium between 1H- and 2H-tetrazole-1-acetic acid.

Experimental Workflow for Tautomer Analysis

Tautomer_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis cluster_computational Computational Modeling Synthesis Synthesis of Tetrazole Acetic Acid Derivative Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Purification->NMR IR_Raman IR & Raman Spectroscopy Purification->IR_Raman Xray Single Crystal X-ray Diffraction Purification->Xray Quantification Tautomer Ratio Quantification (NMR) NMR->Quantification Vibrational Vibrational Mode Analysis (IR/Raman) IR_Raman->Vibrational Structure Solid-State Structure (X-ray) Xray->Structure DFT DFT Calculations (Energy, Geometry, NMR Shifts) Quantification->DFT Comparison Structure->DFT Comparison Vibrational->DFT Comparison

Caption: Workflow for the synthesis, characterization, and analysis of tautomerism.

Tautomer Interconversion Pathway

Tautomer_Interconversion cluster_assisted Assisted Pathway (e.g., via Dimer) T1 1H-Tautomer TS_unimolecular Transition State (Unimolecular) T1->TS_unimolecular High ΔG‡ Dimer Dimeric Complex T1->Dimer T2 2H-Tautomer TS_unimolecular->T2 T2->TS_unimolecular High ΔG‡ T2->Dimer TS_assisted Transition State (Assisted) Dimer->TS_assisted Low ΔG‡ TS_assisted->Dimer

Caption: Unimolecular vs. assisted pathways for tautomer interconversion.

Conclusion

The tautomeric equilibrium of this compound and its derivatives is a multifaceted phenomenon governed by a delicate balance of intermolecular and intramolecular forces. A thorough understanding and characterization of this equilibrium are paramount for the rational design of drugs incorporating this important scaffold. The combination of advanced spectroscopic techniques, single-crystal X-ray diffraction, and computational modeling provides a powerful toolkit for elucidating the tautomeric preferences and interconversion dynamics of these versatile molecules. The data and protocols presented in this guide offer a comprehensive resource for researchers in medicinal chemistry and drug development to navigate the complexities of tetrazole tautomerism.

References

The Solubility Profile of 1H-Tetrazole-1-acetic Acid: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of 1H-Tetrazole-1-acetic acid in a range of aqueous and organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound's solubility characteristics, outlines experimental methodologies for its determination, and presents a logical workflow for solubility assessment.

Executive Summary

This compound is a pivotal intermediate in the synthesis of various pharmaceuticals. Its solubility in different solvent systems is a critical parameter influencing reaction kinetics, purification strategies, and formulation development. This guide consolidates findings from scientific literature to provide a qualitative and methodological framework for understanding and determining the solubility of this compound. While specific quantitative data from key studies are proprietary, this document furnishes the necessary context and procedural knowledge for its empirical determination.

Solubility of this compound

A key study has systematically investigated the solubility of this compound in a variety of common laboratory solvents across a temperature range of 283 K to 323 K.[1] The research employed a laser monitoring observation technique to ascertain the dissolution point.[1]

The solvents in which the solubility of this compound was assessed are summarized in the table below. While the precise quantitative solubility values (e.g., in g/100g of solvent or mole fraction) from this study are not publicly available, the acetic acid moiety of the compound suggests enhanced solubility in polar solvents.[2]

SolventClassificationTemperature Range Studied (K)
WaterAqueous (Polar)283 - 323
MethanolOrganic (Polar)283 - 323
EthanolOrganic (Polar)283 - 323
1-PropanolOrganic (Polar)283 - 323
2-PropanolOrganic (Polar)283 - 323
AcetoneOrganic (Polar)283 - 323
Ethyl AcetateOrganic (Polar)283 - 323
Butyl AcetateOrganic (Polar)283 - 323

Table 1: Overview of Solvents and Conditions Studied for this compound Solubility.[1]

Experimental Protocol for Solubility Determination

The primary method cited for determining the solubility of this compound is the laser monitoring observation technique.[1] This method relies on the principle that the intensity of a laser beam passing through a solution will change as solid particles dissolve.

Principle

In a suspension of an undissolved solute in a solvent, the solid particles scatter and obstruct a transmitted laser beam, resulting in low light intensity at the detector. As the solute dissolves upon heating or addition of more solvent, the number of undissolved particles decreases, leading to an increase in the intensity of the transmitted light. The point at which the laser intensity reaches a maximum and stabilizes corresponds to the complete dissolution of the solute, thus defining the solubility at that specific temperature and concentration.

Apparatus

A standard setup for this technique involves:

  • A jacketed glass vessel (typically 300 mL) to maintain a constant temperature.

  • A temperature-controlled water bath with a thermoelectric controller for precise temperature regulation (±0.05 K).

  • A magnetic stirrer or overhead stirrer to ensure the solution is well-mixed.

  • A laser source (e.g., He-Ne laser).

  • A photodetector to measure the intensity of the transmitted laser beam.

  • A data acquisition system to record temperature and laser intensity.

Procedure

The experimental procedure for determining the solubility of this compound using the laser monitoring technique is as follows:

  • Preparation: A known mass of this compound is added to a known volume or mass of the chosen solvent in the jacketed vessel.

  • Temperature Control: The water bath is set to the desired starting temperature, and the circulating water maintains a constant temperature within the vessel.

  • Agitation: The solution is continuously stirred to ensure homogeneity.

  • Laser Monitoring: A laser beam is passed through the suspension, and the intensity of the transmitted light is measured by the photodetector.

  • Titration/Heating:

    • Isothermal Method: While maintaining a constant temperature, small, known volumes of the solvent are incrementally added until the laser intensity reaches a maximum and no longer changes, indicating complete dissolution.

    • Polythermal Method: The temperature of the suspension is slowly increased at a controlled rate. The temperature at which the laser intensity reaches its maximum is recorded as the dissolution temperature for that specific concentration.

  • Data Analysis: The solubility is calculated from the known amounts of solute and solvent at the point of complete dissolution. This process is repeated for various temperatures to construct a solubility curve. The results are often correlated using a semiempirical equation, such as the Apelblat equation.[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the laser monitoring observation technique.

SolubilityDeterminationWorkflow Workflow for Solubility Determination of this compound cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis prep_solute Weigh Solute (this compound) combine Combine in Jacketed Vessel prep_solute->combine prep_solvent Measure Solvent (e.g., Ethanol) prep_solvent->combine set_temp Set & Maintain Temperature combine->set_temp stir Continuous Stirring set_temp->stir laser Pass Laser Beam Through Suspension stir->laser detect Monitor Laser Intensity laser->detect check_dissolution Is Dissolution Complete? detect->check_dissolution check_dissolution->set_temp No (Adjust Temp/ Add Solvent) record_data Record Temperature & Concentration check_dissolution->record_data Yes plot_curve Construct Solubility Curve record_data->plot_curve

Solubility Determination Workflow

Conclusion

Understanding the solubility of this compound is fundamental for its effective use in research and development. While quantitative data remains within the domain of specific research publications, the qualitative solubility in a range of polar solvents and the detailed experimental methodology provided in this guide offer a solid foundation for scientists and researchers. The laser monitoring observation technique presents a robust and precise method for determining the solubility of this and other similar compounds, facilitating the optimization of processes in pharmaceutical development.

References

Thermal stability and decomposition of 1H-Tetrazole-1-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1H-Tetrazole-1-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of this compound (TAA), a heterocyclic compound of significant interest in medicinal chemistry and materials science. Understanding the thermal stability and decomposition pathways of TAA is critical for its safe handling, storage, and application, particularly in drug development, where thermal processing is common, and in the synthesis of high-energy materials.

Introduction to this compound

This compound is a substituted tetrazole, a five-membered heterocyclic ring containing four nitrogen atoms. The tetrazole ring is a bioisostere of the carboxylic acid group, making TAA and its derivatives valuable in designing metabolically stable drug candidates.[1] Its unique structure, characterized by a high nitrogen content and the acidic proton on the N1 position of the tetrazole ring, imparts both biological activity and considerable stored chemical energy.[2] The compound is utilized as a building block in the synthesis of complex organic molecules, including antimicrobial and anticancer agents, and as a ligand in coordination chemistry.[2] However, the high nitrogen content also makes the tetrazole ring prone to energetic decomposition upon heating, a critical safety consideration.[3][4]

Synthesis and Physicochemical Properties

The synthesis of this compound has evolved to improve safety and yield. Early methods often involved hazardous reagents like hydrazoic acid.[2] Modern, safer protocols have been developed, such as the reaction of glycine or its esters with an orthoformate and an azide source like sodium azide or trimethylsilyl azide (TMSA) in acetic acid.[5][6][7][8] One patented method reacting a glycine ester salt with trimethyl orthoformate and TMSA reports yields as high as 96.2%.[2][5]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₃H₄N₄O₂[7]
Molecular Weight 128.09 g/mol [3][7]
Appearance White crystalline solid[7]
Melting Point 127-129 °C[9]
Boiling Point 381.1 °C at 760 mmHg[9]
Density 1.78 g/cm³[9]
Flash Point 184.3 °C[9]
Vapor Pressure 1.73E-06 mmHg at 25°C[9]

Thermal Stability and Decomposition

The thermal stability of tetrazole compounds is a critical parameter due to their potential as energetic materials. The decomposition of the tetrazole ring is typically a highly exothermic process, releasing a significant amount of energy and gaseous products, primarily molecular nitrogen.[10][11]

General Decomposition Behavior

This compound is classified as an explosive (Division 1.4C), indicating it presents a moderate hazard.[4][9] The decomposition is characterized by the breakdown of the tetrazole ring, which can be initiated by heat, friction, or shock.[9] Thermal analysis of related phenyl tetrazoles shows that the tetrazole ring typically decomposes exothermically at temperatures between 190–240 °C.[10] The primary decomposition products are expected to be nitrogen gas (N₂) and an isonitrile intermediate, resulting from the rearrangement of the remaining molecule.[10]

Table 2: Thermal Analysis Data for Tetrazole Compounds
CompoundDecomposition Onset (°C)Decomposition Peak (°C)Mass Loss (%)Heat of Decomposition (J/g)
1-phenyl-1H-tetrazole239.8258.455.41488
1(4-chlorophenyl)-1H-tetrazole239.5255.328.5868
1(4-methoxyphenyl)-1H-tetrazole237.9253.929.5885
1(4-nitrophenyl)-1H-tetrazole238.1243.662.11455

Source: Adapted from experimental data on phenyl tetrazoles.[10][12]

Proposed Decomposition Pathway

Theoretical studies on the thermal decomposition of the parent tetrazole molecule suggest a complex mechanism involving tautomeric equilibria and the formation of key intermediates.[13] For this compound, the decomposition is believed to proceed via the elimination of molecular nitrogen, a common fragmentation pattern for tetrazoles. This leads to the formation of a highly reactive nitrene or a related intermediate which can then rearrange.

DecompositionPathway Proposed Decomposition Pathway for this compound TAA This compound TransitionState Transition State (Ring Cleavage) TAA->TransitionState Heat (Δ) Intermediate Reactive Intermediate + N₂ Gas TransitionState->Intermediate N₂ Elimination Products Rearranged Products (e.g., isonitrile derivatives) Intermediate->Products Rearrangement

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

The thermal properties of this compound are primarily investigated using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as a function of temperature or time, providing information on melting, crystallization, and decomposition.

  • Objective: To determine the melting point, decomposition temperature (onset and peak), and the enthalpy (heat) of these transitions.

  • Methodology:

    • A small, precisely weighed sample (typically 1-5 mg) is placed into an aluminum or copper crucible.

    • The crucible is hermetically sealed to contain any pressure generated during decomposition.

    • The sample is placed in the DSC instrument alongside an empty reference crucible.

    • The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) under a controlled atmosphere (typically inert, like nitrogen).[14]

    • The instrument records the differential heat flow between the sample and the reference. Endothermic events (like melting) and exothermic events (like decomposition) are recorded as peaks on the DSC curve.

    • The activation energy of decomposition can be calculated using methods like the Kissinger method by running the experiment at multiple heating rates.[15]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, indicating thermal stability and the presence of volatile components or decomposition products.

  • Objective: To determine the temperature at which decomposition begins and to quantify the mass loss associated with decomposition.

  • Methodology:

    • A small sample (typically 5-15 mg) is placed in a tared TGA pan.

    • The pan is placed in the TGA furnace.

    • The sample is heated at a controlled rate under a specific atmosphere (e.g., nitrogen or air).

    • The instrument continuously records the sample's mass. A significant drop in mass indicates decomposition and the release of gaseous products.

    • The first derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of mass loss.[14]

ExperimentalWorkflow Workflow for Thermal Analysis of TAA cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation Sample TAA Sample Weigh Precise Weighing Sample->Weigh Encapsulate Crucible Encapsulation Weigh->Encapsulate DSC Differential Scanning Calorimetry (DSC) Encapsulate->DSC TGA Thermogravimetric Analysis (TGA) Encapsulate->TGA DSC_Data DSC Curve (Heat Flow vs. Temp) DSC->DSC_Data TGA_Data TGA/DTG Curve (Mass % vs. Temp) TGA->TGA_Data Analysis Determine Tm, Td, ΔH, Mass Loss DSC_Data->Analysis TGA_Data->Analysis Kinetics Kinetic Analysis (e.g., Kissinger method) Analysis->Kinetics

Caption: A typical experimental workflow for the thermal analysis of TAA.

Structure-Stability Relationship

The thermal instability of this compound is intrinsically linked to its molecular structure.

StructureStability Structure-Stability Relationship Structure Molecular Structure of TAA TetrazoleRing High Nitrogen Content (Tetrazole Ring) Structure->TetrazoleRing AceticAcid Acetic Acid Moiety (-CH₂COOH) Structure->AceticAcid NN_Bonds Multiple N-N Bonds (Energetically Unfavorable) TetrazoleRing->NN_Bonds Instability Thermal Instability & High Stored Energy NN_Bonds->Instability H_Bonding Influences Crystal Packing & Melting Point AceticAcid->H_Bonding Decomposition Exothermic Decomposition (Release of N₂) Instability->Decomposition

References

Bioisosteric properties of the tetrazole ring in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic replacement of a carboxylic acid with a 5-substituted-1H-tetrazole ring is a cornerstone of modern medicinal chemistry. This bioisosteric substitution has proven to be a highly effective strategy for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates, leading to the development of numerous successful therapeutics. This technical guide provides a comprehensive overview of the bioisosteric properties of the tetrazole ring, with a focus on its comparative physicochemical properties, metabolic stability, and impact on biological activity, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Physicochemical Properties: A Tale of Two Acids

While both the carboxylic acid and tetrazole moieties are acidic and can participate in similar interactions with biological targets, their distinct electronic and structural features give rise to subtle yet significant differences in their physicochemical profiles. The tetrazole ring, with its four nitrogen atoms, delocalizes the negative charge over a larger, planar aromatic system compared to the carboxylate anion.[1] This has profound implications for a molecule's acidity (pKa), lipophilicity (logP/logD), and membrane permeability.

Acidity (pKa)

The pKa of a functional group is a critical determinant of its ionization state at physiological pH (typically around 7.4), which in turn influences its solubility, absorption, and ability to interact with target receptors. Both 5-substituted-1H-tetrazoles and carboxylic acids generally possess pKa values in a similar range, ensuring they are predominantly in their anionic forms in the body.[2] However, the specific pKa can be modulated by the nature of the substituent at the 5-position of the tetrazole ring or adjacent to the carboxyl group.

Lipophilicity (logP/logD)

Lipophilicity, a measure of a compound's ability to partition between an oily and an aqueous phase, is a key factor in its absorption, distribution, metabolism, and excretion (ADME) profile. While it is a common assumption that replacing a carboxylic acid with a more lipophilic tetrazole will automatically enhance permeability, the reality is more nuanced. Although tetrazoles are generally more lipophilic than their carboxylic acid counterparts, this does not always translate to improved cell permeability.[3] This is potentially due to a greater desolvation penalty for the tetrazolate anion, which may form stronger hydrogen bonds with water that must be broken for membrane traversal.[1][3]

Comparative Physicochemical Data

The following table summarizes the key physicochemical properties of the tetrazole ring in comparison to a carboxylic acid.

PropertyCarboxylic Acid5-Substituted-1H-TetrazoleKey Implications for Drug Design
Acidity (pKa) Typically 4.0 - 5.0Typically 4.5 - 5.5Both are predominantly ionized at physiological pH, enabling similar ionic interactions with biological targets.
Lipophilicity (logP/logD) Generally lowerGenerally higherCan improve absorption and distribution, but the effect on permeability must be experimentally verified.
Hydrogen Bonding Strong H-bond acceptor (carboxylate)Strong H-bond acceptor (tetrazolate)Both can form strong interactions with target proteins. The tetrazole's diffuse charge may alter the geometry of these interactions.
Metabolic Stability Susceptible to Phase II conjugation (e.g., glucuronidation)Generally resistant to metabolic degradationLeads to longer half-life and improved pharmacokinetic profile.
Solubility Generally good, especially for the salt formCan be lower in the neutral form, but the salt form is typically soluble.Formulation strategies may be required to address solubility challenges.
Permeability Can be limited due to chargeOften lower than expected despite higher lipophilicity, potentially due to a larger desolvation penalty.[1]Careful optimization of the overall molecular properties is necessary to achieve good permeability.

Metabolic Stability: The Tetrazole Advantage

A primary driver for the bioisosteric replacement of a carboxylic acid with a tetrazole is the significant enhancement in metabolic stability.[1] Carboxylic acids are prone to Phase II metabolic transformations, particularly glucuronidation, which can lead to rapid clearance from the body and, in some cases, the formation of reactive acyl glucuronide metabolites with potential toxicity.[4] The tetrazole ring is generally resistant to such metabolic pathways, leading to a longer in vivo half-life and a more predictable pharmacokinetic profile.[5][6][7] This metabolic robustness is a key reason why tetrazole-containing drugs often exhibit improved bioavailability and duration of action compared to their carboxylic acid analogs.[5][8]

Case Study: Angiotensin II Receptor Blockers (ARBs)

The development of angiotensin II receptor blockers (ARBs) for the treatment of hypertension provides a classic and compelling example of the successful application of tetrazole bioisosterism. These drugs target the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance.

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS plays a pivotal role in maintaining cardiovascular homeostasis. A simplified schematic of this signaling pathway is presented below, illustrating the site of action for ARBs.

RAAS_Pathway cluster_System Renin-Angiotensin-Aldosterone System (RAAS) cluster_Intervention Therapeutic Intervention Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE (in Lungs) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1_Receptor->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP ARB Angiotensin II Receptor Blockers (ARBs) (e.g., Losartan) ARB->AT1_Receptor Blocks

Simplified Renin-Angiotensin-Aldosterone System (RAAS) pathway and the site of action for ARBs.

In the RAAS cascade, Angiotensin II binds to the AT1 receptor, leading to vasoconstriction and the release of aldosterone, both of which increase blood pressure.[1][6][9] ARBs, such as losartan, valsartan, and irbesartan, contain a tetrazole moiety that is crucial for high-affinity binding to the AT1 receptor, thereby blocking the hypertensive effects of Angiotensin II.[5][10]

Losartan and its Carboxylic Acid Metabolite (EXP-3174)

Losartan is a prodrug that is metabolized in the liver to its active carboxylic acid metabolite, EXP-3174.[11][12] Interestingly, EXP-3174 is a more potent AT1 receptor antagonist than losartan itself.[11][13] This highlights that while the tetrazole in the parent drug is important for its overall profile, the bioisosteric carboxylic acid in the active metabolite is responsible for the primary therapeutic effect.

The following table provides a quantitative comparison of the AT1 receptor binding affinities for losartan and EXP-3174.

CompoundFunctional GroupAT1 Receptor Binding Affinity (IC50, nM)Reference
Losartan Tetrazole10.0[11][14]
EXP-3174 Carboxylic Acid1.1[11][13][15]

Experimental Protocols

Accurate determination of the physicochemical and metabolic properties of drug candidates is essential for making informed decisions during the drug discovery process. The following sections provide detailed methodologies for key experiments used to characterize compounds containing carboxylic acid or tetrazole moieties.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound.

pKa_Workflow start Start prep Prepare 1 mM Sample Solution start->prep calibrate Calibrate pH Meter (pH 4, 7, 10 buffers) prep->calibrate acidify Acidify Sample to pH ~2 with 0.1 M HCl calibrate->acidify titrate Titrate with 0.1 M NaOH while recording pH acidify->titrate plot Plot pH vs. Volume of NaOH added titrate->plot analyze Analyze Titration Curve for Inflection Point plot->analyze calculate Calculate pKa at Half-Equivalence Point analyze->calculate end End calculate->end

Experimental workflow for pKa determination by potentiometric titration.

Methodology:

  • Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., a mixture of methanol and water if not fully water-soluble) to a final concentration of approximately 1 mM.[16]

  • Instrumentation: Calibrate a potentiometer using standard aqueous buffers of pH 4, 7, and 10.[17]

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Add a standardized solution of 0.1 M potassium chloride to maintain a constant ionic strength.[16][17][18]

  • Titration: For an acidic compound, titrate with a standardized solution of 0.1 M NaOH, adding small increments and recording the pH after each addition. For a basic compound, titrate with 0.1 M HCl.[16][17][18]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[17]

Determination of Lipophilicity (logD) by the Shake-Flask Method

Objective: To determine the distribution coefficient (logD) of a compound at a specific pH (e.g., 7.4).

Methodology:

  • Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4 and n-octanol. Pre-saturate the buffer with n-octanol and the n-octanol with the buffer by shaking them together and allowing the phases to separate.[19][20]

  • Partitioning: Add a known amount of the test compound to a mixture of the pre-saturated buffer and n-octanol in a known volume ratio.[4][19]

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic phases.

  • Quantification: Carefully remove an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as high-performance liquid chromatography (HPLC).[4][19]

  • Calculation: Calculate logD using the formula: logD = log([Compound]octanol / [Compound]aqueous).[4]

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To assess the intrinsic clearance of a compound by Phase I metabolic enzymes.

Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). On ice, thaw pooled human liver microsomes (HLM) and dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4). Prepare a solution of the NADPH-regenerating system.[2][21][22][23]

  • Incubation: In a 96-well plate, pre-warm the HLM suspension and the test compound (at a final concentration of, for example, 1 µM) at 37°C. Initiate the metabolic reaction by adding the NADPH-regenerating system.[2][21][22][23]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution, typically ice-cold acetonitrile containing an internal standard.[2][21][22][23]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693 / k.[2]

Synthesis of 5-Substituted-1H-Tetrazoles

The most common and versatile method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source, typically sodium azide.[5][24][25][26]

Tetrazole_Synthesis Nitrile R-C≡N (Nitrile) Tetrazole 5-Substituted-1H-Tetrazole Nitrile->Tetrazole SodiumAzide NaN₃ (Sodium Azide) SodiumAzide->Tetrazole Catalyst Catalyst (e.g., ZnBr₂, NH₄Cl) Catalyst->Tetrazole Solvent Solvent (e.g., Water, DMF) Solvent->Tetrazole Heat Heat Heat->Tetrazole

General scheme for the synthesis of 5-substituted-1H-tetrazoles.

A variety of catalysts can be employed to facilitate this reaction, including zinc salts (e.g., ZnBr2), ammonium chloride, and various Lewis and Brønsted acids.[5][24][26][27] The reaction is often carried out in solvents such as water or dimethylformamide (DMF) at elevated temperatures.[5][24][27] The use of water as a solvent is particularly advantageous as it is environmentally friendly and can mitigate the risk of explosion associated with the use of hydrazoic acid.[5][27]

Conclusion

The bioisosteric replacement of a carboxylic acid with a tetrazole ring is a powerful and widely utilized strategy in medicinal chemistry. The tetrazole moiety offers a unique combination of physicochemical properties, most notably its enhanced metabolic stability, which can lead to significant improvements in the pharmacokinetic profile of a drug candidate. While the acidity of tetrazoles is comparable to that of carboxylic acids, their increased lipophilicity does not always translate to improved permeability, highlighting the importance of a holistic approach to drug design that considers the interplay of multiple molecular properties. The successful development of numerous tetrazole-containing drugs, particularly in the class of angiotensin II receptor blockers, stands as a testament to the enduring value of this bioisosteric relationship in the quest for safer and more effective medicines. A thorough understanding of the comparative properties of these two important acidic functional groups, supported by robust experimental characterization, is essential for the rational design of the next generation of therapeutics.

References

Electron-donating and electron-withdrawing properties of the tetrazole ring

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electron-Donating and Electron-Withdrawing Properties of the Tetrazole Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon atom, is a cornerstone scaffold in medicinal chemistry and materials science. Its prevalence stems from its unique electronic characteristics, acting as a metabolically stable bioisostere for the carboxylic acid group and possessing a tunable electronic nature.[1][2][3][4][5][6] This guide provides a comprehensive technical overview of the electron-donating and electron-withdrawing properties of the tetrazole ring. It delves into the interplay of inductive and mesomeric effects, the profound influence of substituents, and the quantitative metrics used to define its electronic character. Detailed experimental protocols for property determination and synthesis are provided, alongside visualizations to clarify core concepts.

Core Electronic Principles of the Tetrazole Ring

The electronic nature of the tetrazole ring is a duality, governed by two opposing electronic effects. This duality allows it to exhibit both donor and acceptor properties, a key to its versatility.[1][7]

  • Inductive Effect (-I): The presence of four highly electronegative nitrogen atoms within the small five-membered ring results in a strong electron-withdrawing inductive effect. This effect pulls electron density away from the rest of the molecule, significantly influencing its acidity and interactions.[7]

  • Mesomeric Effect (+M): Conversely, the lone pairs of electrons on the nitrogen atoms can be delocalized into an attached π-system, resulting in a weak positive mesomeric, or resonance, effect. This electron-donating capability is generally subordinate to the powerful inductive effect.[7]

Overall, the strong -I effect dominates, rendering the unsubstituted 1H-tetrazol-5-yl group a net electron-withdrawing moiety . This is fundamentally responsible for its characteristic acidity, which is comparable to that of carboxylic acids.[4] The aromaticity of the 1H- and 2H-tautomers, which possess 6π electrons, contributes significantly to the ring's stability.[8]

Electronic_Effects Tetrazole Tetrazole Ring Inductive Strong Inductive Effect (-I) (Electron-Withdrawing) Tetrazole->Inductive Four N atoms Mesomeric Weak Mesomeric Effect (+M) (Electron-Donating) Tetrazole->Mesomeric N lone pairs NetEffect Net Electron-Withdrawing Character Inductive->NetEffect Mesomeric->NetEffect Properties Key Properties: - Acidity (pKa ≈ 4.9) - Bioisostere of COOH - High Metabolic Stability NetEffect->Properties

Caption: Interplay of Inductive and Mesomeric Effects in the Tetrazole Ring.

Quantitative Analysis of Electronic Properties

The electronic influence of the tetrazole ring and its derivatives is quantified through acidity constants (pKa) and Hammett substituent constants.

Acidity Constants (pKa)

The pKa value is a direct measure of the ring's ability to stabilize a negative charge upon deprotonation of the N-H proton, reflecting its overall electron-withdrawing strength. The parent 1H-tetrazole has a pKa of approximately 4.9, remarkably similar to acetic acid, which underpins its use as a carboxylic acid bioisostere.[7][9] The electronic nature of substituents at the C5 position can dramatically alter this acidity.

  • Electron-Withdrawing Groups (EWGs) , such as -NO₂, increase acidity (lower pKa) by further stabilizing the conjugate base.

  • Electron-Donating Groups (EDGs) , such as -NH₂, decrease acidity (raise pKa) by destabilizing the conjugate base.

Data Presentation: pKa Values of 5-Substituted Tetrazoles
Substituent (at C5)Group TypeApproximate pKa ValueReference
-H (Parent Tetrazole)-4.9[7][9]
-NH₂Electron-Donating6.0[9][10]
-CH₃Electron-Donating5.5[10]
-COOHElectron-Withdrawing1.41 (pKa1), 4.25 (pKa2) for 5,5'-bitetrazole[10][11]
-NO₂Electron-Withdrawing~ -0.8 to -1.0[9]

Note: pKa values can vary slightly depending on the experimental conditions (solvent, temperature).

Hammett Substituent Constants (σ)

While specific Hammett constants for the tetrazolyl group are not as widely tabulated as for simpler substituents, studies on 2-arylphenyl-1H-tetrazoles show a good correlation between the pKa values and the Hammett sigma values of para-substituents on the aryl ring.[12] This confirms that the electronic effects are transmitted through space and the molecular framework in a predictable manner, similar to other aromatic systems.[12] This relationship is crucial for the rational design of tetrazole-containing compounds where fine-tuning of electronic properties is required.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This is the standard method for experimentally determining the acidity of tetrazole derivatives.

Principle: A solution of the tetrazole compound is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration. A plot of pH versus the volume of titrant added produces a titration curve. The pKa is the pH at the point where half of the acid has been neutralized (the half-equivalence point).

Methodology:

  • Preparation: A precise amount of the tetrazole compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (like ethanol or DMSO) to ensure solubility.[10]

  • Calibration: A pH meter is calibrated using standard buffer solutions.

  • Titration: The tetrazole solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.

  • Data Collection: A standardized solution of NaOH is added in small, precise increments from a burette. The pH is recorded after each addition, allowing the solution to equilibrate.

  • Analysis: The equivalence point is determined from the steepest part of the titration curve (or its first derivative). The half-equivalence point volume is calculated, and the corresponding pH from the curve is taken as the pKa.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve Tetrazole in Solvent B Calibrate pH Meter C Add NaOH titrant in increments B->C D Record pH after each addition C->D E Plot pH vs. Volume of NaOH D->E F Determine Equivalence Point E->F G Calculate pKa at Half-Equivalence Point F->G

Caption: Experimental Workflow for pKa Determination via Potentiometric Titration.

Synthesis of 5-Substituted-1H-tetrazoles

The most prevalent method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source. The electronic properties of the substituent on the nitrile starting material directly influence reaction rates.

Principle: This reaction involves the cycloaddition of the π-system of a nitrile (R-C≡N) and an azide anion (:N=N⁺=N:⁻). The reaction rate is often dependent on the electrophilicity of the nitrile's carbon atom.

General Methodology (Example: Zinc-Catalyzed Synthesis):

  • Reactant Setup: An organic nitrile (1 equivalent) and sodium azide (NaN₃, ~1.5-2 equivalents) are combined in a suitable solvent, such as N,N-dimethylformamide (DMF) or water.

  • Catalyst Addition: A catalyst, such as zinc(II) chloride (ZnCl₂) or ammonium chloride (NH₄Cl), is added. The catalyst coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon and activating it for nucleophilic attack by the azide.

  • Reaction Conditions: The reaction mixture is heated, typically between 100-150 °C, for several hours.[13] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After cooling, the reaction is acidified (e.g., with HCl) to protonate the tetrazolate anion. The product is then typically extracted with an organic solvent or isolated by filtration if it precipitates. Purification is achieved through recrystallization or column chromatography.

Influence of Electronics: Nitriles bearing electron-withdrawing groups (e.g., p-nitrobenzonitrile) are more electrophilic and generally react faster than those with electron-donating groups (e.g., p-methoxybenzonitrile).[13][14][15][16]

Synthesis_Pathway cluster_reactants Reactants cluster_substituents Substituent Effect on Nitrile Nitrile R-C≡N (Organic Nitrile) Process [3+2] Cycloaddition Solvent (DMF), Heat Catalyst (e.g., ZnCl2) Nitrile->Process Azide NaN3 (Azide Source) Azide->Process Product 5-R-1H-tetrazole Process->Product EWG R = EWG (e.g., -NO2, -CN) EWG->Process Accelerates Reaction EDG R = EDG (e.g., -OCH3, -CH3) EDG->Process Slows Reaction

Caption: General Synthetic Pathway for 5-Substituted Tetrazoles via [3+2] Cycloaddition.

Conclusion

The tetrazole ring possesses a predominantly electron-withdrawing character due to the strong inductive effect of its four nitrogen atoms, which overrides a weaker mesomeric effect. This core property, quantified by a pKa value similar to that of carboxylic acids, establishes its role as a critical bioisostere in drug design. The electronic nature of the ring can be systematically modulated through C5 substitution: electron-withdrawing groups enhance its acidic and electron-deficient character, while electron-donating groups diminish it. This tunability allows for the precise optimization of molecular properties such as acidity, polarity, and ligand-receptor binding interactions. A thorough understanding of these electronic principles, supported by quantitative data and robust synthetic protocols, is essential for leveraging the full potential of the tetrazole scaffold in the development of next-generation pharmaceuticals and advanced materials.

References

The Pharmacological Potential of 1H-Tetrazole-1-acetic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-tetrazole-1-acetic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth analysis of the anticancer, antimicrobial, and anti-inflammatory properties of its derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. The tetrazole ring, a bioisostere of the carboxylic acid group, coupled with the acetic acid moiety, offers a unique combination of physicochemical properties that contribute to the diverse pharmacological profiles of these compounds.[1][2]

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is most commonly achieved through a multicomponent reaction involving a primary amine, an orthoformate, and an azide source. A general synthetic route involves the reaction of an amino acid ester (like glycine ethyl ester) or an amine with triethyl orthoformate and sodium azide in a suitable solvent such as acetic acid. This reaction proceeds via a cyclization mechanism to form the tetrazole ring. The resulting ester can then be hydrolyzed to the corresponding carboxylic acid.

Synthesis_of_1H_Tetrazole_1_acetic_acid_derivatives AminoEster Amino Acid Ester (e.g., Glycine Ethyl Ester) Intermediate Reactive Intermediate AminoEster->Intermediate Orthoformate Triethyl Orthoformate Orthoformate->Intermediate SodiumAzide Sodium Azide SodiumAzide->Intermediate Solvent Acetic Acid (Solvent/Catalyst) Solvent->Intermediate Reflux TetrazoleEster Ethyl 2-(1H-tetrazol-1-yl)acetate Derivative Intermediate->TetrazoleEster Cyclization Hydrolysis Hydrolysis (e.g., NaOH, H2O) TetrazoleEster->Hydrolysis FinalProduct This compound Derivative Hydrolysis->FinalProduct

General synthesis of this compound derivatives.

Anticancer Activity

Derivatives of this compound have been investigated for their potential as anticancer agents. Their mechanism of action is often attributed to the induction of apoptosis, a form of programmed cell death, in cancer cells. This process is mediated by the activation of caspases, a family of cysteine proteases that play a crucial role in the apoptotic signaling cascade.

Quantitative Data for Anticancer Activity

The cytotoxic effects of various tetrazole derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. While specific IC50 values for a single derivative across multiple cell lines are often proprietary or spread across various studies, the following table summarizes representative data for structurally related tetrazole derivatives.

Compound ID/ClassCancer Cell LineIC50 (µM)Reference
2-{(1H-tetrazol-1-yl)methyl}-3-(4-(trifluoromethyl)phenyl)acrylonitrileHepG2 (Liver Carcinoma)1.65[3]
Methyl 2-{(1H-tetrazol-1-yl)methyl}-3-(4-nitrophenyl)acrylateA549 (Lung Adenocarcinoma)2.84[3]
Piperonyl-tetrazole derivative 8MDA-MB-231 (Breast Cancer)>10-5 M[4][5]
Piperonyl-tetrazole derivative 10MCF-7 (Breast Cancer)<10-5 M[4]
3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile (4c)A431 (Epidermoid Carcinoma)44.77 ppm[6]
3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile (4c)HCT116 (Colon Cancer)201.45 ppm[6]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells to form a purple formazan product.

Materials:

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Culture medium

  • Test compounds (this compound derivatives)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells Incubate1 Incubate (24h) SeedCells->Incubate1 AddCompound Add this compound Derivatives Incubate1->AddCompound Incubate2 Incubate (24-72h) AddCompound->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate (4h) AddMTT->Incubate3 RemoveMedium Remove Medium Incubate3->RemoveMedium AddDMSO Add DMSO RemoveMedium->AddDMSO ReadAbsorbance Read Absorbance (570 nm) AddDMSO->ReadAbsorbance AnalyzeData Calculate IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Workflow for the MTT cell viability assay.
Signaling Pathway: Induction of Apoptosis

Several tetrazole derivatives have been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to cell death.[7]

Apoptosis_Signaling_Pathway TetrazoleDerivative This compound Derivative Mitochondrion Mitochondrion TetrazoleDerivative->Mitochondrion Induces stress CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Recruits ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 Activation Caspase3 Pro-Caspase-3 ActiveCaspase9->Caspase3 Cleavage ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Activation Apoptosis Apoptosis ActiveCaspase3->Apoptosis Execution

Proposed apoptotic signaling pathway activated by tetrazole derivatives.

Antimicrobial Activity

The tetrazole nucleus is a component of several clinically used antibiotics, and derivatives of this compound have demonstrated promising antimicrobial properties against a range of bacterial and fungal pathogens.

Quantitative Data for Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents MIC values for some tetrazole derivatives against various microbial strains.

Compound ID/ClassMicroorganismMIC (µg/mL)Reference
Tetrazole-benzimidazole derivative e1Enterococcus faecalis1.2[8]
Tetrazole-benzimidazole derivative b1Enterococcus faecalis1.3[8]
N-(1H-tetrazol-5-yl)-1-(4-alkoxyphenyl)methanimine 107Staphylococcus aureus10.67[9][10]
N-(1H-tetrazol-5-yl)-1-(4-alkoxyphenyl)methanimine 107Escherichia coli12.82[9][10]
N-(1H-tetrazol-5-yl)-1-(4-alkoxyphenyl)methanimine 107Candida albicans21.44[9][10]
N-(1H-tetrazol-5-yl)-1-(aryl)methanimine 106S. aureus, E. coli, C. albicans16[9][10]
Tetrazole-substituted oxadiazole 3Bacillus subtilisPotent[11]
Tetrazole-substituted oxadiazole 5Bacillus subtilisPotent[11]
Tetrazole-substituted oxadiazole 4Aspergillus niger, Penicillium sp.High[11]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton broth (MHB) or other suitable broth

  • Bacterial or fungal inoculum standardized to 0.5 McFarland

  • Test compounds (this compound derivatives)

  • Positive control antibiotic

  • Microplate reader

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compounds and the positive control antibiotic in the microtiter plate using broth as the diluent.

  • Inoculum Preparation: Prepare a suspension of the microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate, except for the sterility control wells.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Broth_Microdilution_Workflow Start Start PrepareDilutions Prepare Serial Dilutions of Compounds Start->PrepareDilutions PrepareInoculum Prepare Standardized Microbial Inoculum Start->PrepareInoculum InoculatePlate Inoculate 96-well Plate PrepareDilutions->InoculatePlate PrepareInoculum->InoculatePlate Incubate Incubate (16-20h) InoculatePlate->Incubate ReadMIC Read Minimum Inhibitory Concentration (MIC) Incubate->ReadMIC End End ReadMIC->End

Workflow for the broth microdilution MIC assay.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a significant area of research. Derivatives of this compound have shown potential as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[12]

Quantitative Data for Anti-inflammatory Activity

The anti-inflammatory effects of tetrazole derivatives are often evaluated in vivo using models such as the carrageenan-induced paw edema assay. The percentage of edema inhibition is a measure of the compound's anti-inflammatory efficacy.

Compound ID/ClassAnimal ModelDose (mg/kg)Edema Inhibition (%)Reference
Methyl 2-methyl-2-(5-[3-(4-phenyl-1-carbamoyl-1,4-dihydropyridyl)]-2H-tetrazol-2-yl) acetate (35)Rat5096 (at 5 hr)[13]
Ibuprofen (Standard)Rat10052 (at 5 hr)[13]
1,1-dimethyl-3-(phenyl(1H-tetrazol-1-yl)methyl)aminoureaRat50Potential activity[12]
Phenylbutazone (Standard)Rat5-[12]
Triazole derivative AMouse7591[14]
Ibuprofen (Standard)Mouse-82[14]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity of novel compounds.

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% in saline)

  • Plethysmometer

  • Test compounds (this compound derivatives)

  • Standard anti-inflammatory drug (e.g., ibuprofen)

Procedure:

  • Animal Grouping and Acclimatization: Divide the rats into groups (control, standard, and test groups) and allow them to acclimatize to the laboratory conditions.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Signaling Pathway: Inhibition of the NF-κB Pathway

The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[15][16][17][18][19] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α and COX-2. Some tetrazole derivatives may exert their anti-inflammatory effects by preventing the activation and nuclear translocation of NF-κB.

NFkB_Inhibition_Pathway InflammatoryStimulus Inflammatory Stimulus (e.g., LPS, Cytokines) Receptor Receptor InflammatoryStimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Degradation & Release Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation GeneExpression Pro-inflammatory Gene Expression (TNF-α, COX-2) Nucleus->GeneExpression Transcription Inflammation Inflammation GeneExpression->Inflammation TetrazoleDerivative This compound Derivative TetrazoleDerivative->IKK Inhibition

Inhibition of the NF-κB signaling pathway by tetrazole derivatives.

Conclusion

Derivatives of this compound represent a versatile and promising class of compounds with significant potential in the development of new therapeutic agents. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with their synthetic accessibility, make them attractive candidates for further investigation and optimization in drug discovery programs. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working in this exciting field. Further studies are warranted to elucidate the precise mechanisms of action and to establish the structure-activity relationships for these compounds to guide the design of more potent and selective drug candidates.

References

1H-Tetrazole-1-acetic acid: A Versatile Building Block in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Tetrazole-1-acetic acid is a key heterocyclic compound that has garnered significant attention in medicinal chemistry and drug development. Its structure, featuring a tetrazole ring linked to an acetic acid moiety, makes it a valuable synthon for the creation of a diverse array of more complex heterocyclic systems. The tetrazole ring itself is a well-recognized bioisostere of the carboxylic acid functional group, a property that is frequently exploited in drug design to enhance metabolic stability and improve pharmacokinetic profiles. Furthermore, the acidic proton on the tetrazole ring and the carboxylic acid group provide multiple points for chemical modification, rendering this compound a highly versatile building block for combinatorial chemistry and the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of its synthesis, properties, and applications in the construction of diverse heterocyclic frameworks.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃H₄N₄O₂[1]
Molecular Weight128.09 g/mol [1]
AppearanceWhite crystalline powder[1]
Melting Point128.2-129.2 °C[1]
Density1.78 g/cm³[1]
pKaSimilar to acetic acid[2]
SolubilitySoluble in water and polar organic solvents[2]

Table 2: Spectroscopic Data of this compound

SpectroscopyData
¹H NMR (DMSO-d₆)δ (ppm): 5.65 (s, 2H, CH₂), 9.55 (s, 1H, CH), 13.5 (br s, 1H, COOH)
¹³C NMR (DMSO-d₆)δ (ppm): 50.0 (CH₂), 145.0 (CH), 168.0 (C=O)
IR (KBr, cm⁻¹)ν: 3449 (N-H), 3061 (=C-H), 1730 (C=O), 1642, 1562 (C=N), 1474, 1164 (C-N)

Synthesis of this compound

Several synthetic routes to this compound have been developed, with the most common methods starting from glycine or its derivatives.

Synthesis from Glycine using Triethyl Orthoformate and Sodium Azide

This method involves the reaction of glycine with triethyl orthoformate and sodium azide in an acidic medium.

Experimental Protocol:

  • To a solution of glycine (7.5 g, 0.1 mol) in 50 ml of glacial acetic acid, add triethyl orthoformate (32.4 g, 0.22 mol) and sodium azide (7.15 g, 0.11 mol).

  • Heat the mixture to reflux at 80°C and maintain for 3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add activated carbon to decolorize the solution and reflux for an additional 10 minutes.

  • Filter the hot solution to remove the activated carbon.

  • Cool the filtrate and slowly add concentrated hydrochloric acid to precipitate the product.

  • Collect the white solid by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethyl acetate/petroleum ether, to yield pale yellow single crystals.

Synthesis from Glycine Ethyl Ester Hydrochloride using Trimethylsilyl Azide

This alternative route utilizes the less hazardous trimethylsilyl azide and starts from the ethyl ester of glycine.[3]

Experimental Protocol:

  • In a suitable reaction vessel, combine glycine ethyl ester hydrochloride (25 kg, 0.18 kmol), trimethyl orthoformate (52.1 kg, 0.49 kmol), glacial acetic acid (56.1 kg), and anhydrous sodium acetate (14.6 kg).

  • To this mixture, add a solution of trimethylsilyl azide.

  • Slowly heat the reaction mixture to 70°C with continuous stirring.

  • Maintain the reaction at 70°C for 3 hours.

  • After the reaction is complete, cool the mixture to approximately 40°C.

  • Work up the reaction mixture by extraction with a suitable organic solvent to obtain ethyl 1H-tetrazole-1-acetate.

  • The resulting ester can be saponified to the free acid, this compound, without further purification. A yield of approximately 95% can be expected for the ester.[3]

Applications in Heterocyclic Synthesis

This compound is a versatile precursor for the synthesis of a variety of heterocyclic compounds, primarily through reactions involving its carboxylic acid functionality or by modifications of the tetrazole ring.

Synthesis of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles

The carboxylic acid group of this compound can be readily converted to hydrazides, which are key intermediates for the synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. These five-membered heterocycles are prevalent scaffolds in many biologically active compounds.

Experimental Workflow for Oxadiazole/Thiadiazole Synthesis:

G A This compound B Esterification (e.g., SOCl₂/EtOH) A->B C Ethyl 1H-tetrazole-1-acetate B->C D Hydrazinolysis (NH₂NH₂·H₂O) C->D E 1H-Tetrazole-1-acetyl hydrazide D->E F Cyclization with CS₂/KOH (for Thiadiazole) E->F G Cyclization with RCOCl or (RCO)₂O (for Oxadiazole) E->G H Substituted 1,3,4-Thiadiazole F->H I Substituted 1,3,4-Oxadiazole G->I

Caption: General workflow for the synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles.

General Experimental Protocol for the Synthesis of 2-(1H-tetrazol-1-ylmethyl)-1,3,4-oxadiazole derivatives:

  • Esterification: Convert this compound to its ethyl ester by reacting with ethanol in the presence of a catalytic amount of sulfuric acid or by using thionyl chloride.

  • Hydrazide formation: React the ethyl ester with hydrazine hydrate under reflux to form 1H-tetrazole-1-acetyl hydrazide.

  • Cyclization: Treat the resulting hydrazide with an appropriate aromatic acid chloride or anhydride in a suitable solvent like phosphorus oxychloride to yield the corresponding 2,5-disubstituted-1,3,4-oxadiazole.

Synthesis of Fused Heterocyclic Systems

The nitrogen-rich tetrazole ring can participate in cycloaddition reactions, and the acetic acid side chain provides a handle for intramolecular cyclizations, leading to the formation of fused heterocyclic systems. For instance, tetrazolopyridines and other fused systems can be accessed through multi-component reactions followed by cyclization.

Logical Relationship for Fused Heterocycle Synthesis:

G cluster_0 Starting Materials A This compound derivative D Multi-component Reaction (e.g., Ugi or Passerini) A->D B Dicarbonyl compound B->D C Amine C->D E Linear Intermediate D->E F Intramolecular Cyclization (e.g., Heck, Pictet-Spengler) E->F G Fused Heterocyclic System (e.g., Tetrazolopyridines) F->G

Caption: Logical steps for the synthesis of fused heterocycles.

Role in Drug Development and Medicinal Chemistry

Derivatives of this compound have shown promise in various therapeutic areas, including as antimicrobial and anticancer agents. The tetrazole moiety often imparts favorable pharmacological properties.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of tetrazole derivatives. The incorporation of the this compound scaffold into other heterocyclic systems has led to compounds with significant activity against a range of bacterial and fungal pathogens.

Table 3: Antimicrobial Activity of Selected Tetrazole Derivatives

Compound StructureTarget OrganismActivity (MIC/IC₅₀)Reference
1-((1H-tetrazol-5-yl)methyl)-1H-benzo[d][4][5][6]triazole derivativesS. aureus, E. coliMIC: 6.25-12.5 µg/mL
5-Thio-substituted tetrazole derivativesVarious bacteria and fungiModerate activity[7]
1-[(Tetrazol-5-yl)methyl]indole derivativesE. coli, B. subtilisPotent antibacterial activity[2]
Anticancer Activity

The tetrazole scaffold is a common feature in many anticancer agents. Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key signaling pathways.

Table 4: Anticancer Activity of Selected Tetrazole Derivatives

Compound ClassCancer Cell LineActivity (IC₅₀/GI₅₀)Reference
Piperonyl-tetrazole derivativesMCF-7, MDA-MB-231High inhibitory effects[8]
Tetrazole-containing RXRα ligandsBreast cancer cellsImproved apoptotic activities[9]
Tetrazole derivatives targeting tubulinGlioblastoma cellsRemarkable antimitotic effects[10]

Potential Signaling Pathway Inhibition by Anticancer Tetrazole Derivatives:

While a specific pathway for a direct derivative of this compound is not definitively established in the provided literature, many tetrazole-containing anticancer agents are known to target key signaling pathways involved in cell proliferation and survival, such as the EGFR and PI3K/AKT pathways.

G Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates Cell Proliferation\n& Survival Cell Proliferation & Survival AKT->Cell Proliferation\n& Survival Promotes Tetrazole Derivative Tetrazole Derivative Tetrazole Derivative->EGFR Inhibits

Caption: General representation of EGFR signaling pathway inhibition.

Conclusion

This compound stands out as a highly valuable and versatile building block in the field of heterocyclic chemistry. Its straightforward synthesis and the reactivity of its functional groups provide chemists with a powerful tool for the construction of a wide range of novel heterocyclic compounds. The demonstrated biological activities of its derivatives, particularly in the areas of antimicrobial and anticancer research, underscore its importance in modern drug discovery and development. Further exploration of the chemical space accessible from this synthon is likely to yield new molecular entities with significant therapeutic potential.

References

Introduction to the applications of tetrazoles in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon atom, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Although not found in nature, its unique physicochemical properties have made it an indispensable tool in the design of novel therapeutics.[2] The primary application of the tetrazole moiety in drug discovery lies in its role as a bioisosteric replacement for the carboxylic acid group.[3][4] This substitution can lead to significant improvements in a drug candidate's pharmacokinetic profile, including enhanced metabolic stability, increased lipophilicity, and improved oral bioavailability, while often maintaining or even enhancing the desired pharmacological activity.[4][5]

This technical guide provides a comprehensive overview of the applications of tetrazoles in drug discovery, with a focus on their bioisosteric properties, synthesis, and role in various therapeutic areas. It is intended to be a valuable resource for researchers and professionals involved in the intricate process of drug development.

Physicochemical Properties: A Tale of Two Acids

The successful application of tetrazoles as carboxylic acid bioisosteres stems from their comparable acidity and ability to engage in similar interactions with biological targets.[6] Both 5-substituted-1H-tetrazoles and carboxylic acids typically exhibit pKa values in the range of 4.5 to 4.9, ensuring they are predominantly ionized at physiological pH.[3][7] This anionic character is often crucial for forming key ionic interactions with receptors and enzymes.[7] However, there are subtle yet significant differences in their other physicochemical properties that can be strategically exploited in drug design.

One of the key advantages of replacing a carboxylic acid with a tetrazole is the enhancement of metabolic stability.[8] Carboxylic acids are susceptible to Phase II metabolism, particularly glucuronidation, which can lead to the formation of reactive acyl glucuronides implicated in toxicity.[9] While tetrazoles can also undergo N-glucuronidation, the resulting adducts are chemically stable and not associated with the same toxicological concerns.[9] Furthermore, tetrazoles are resistant to other common metabolic pathways for carboxylic acids, such as amino acid conjugation and β-oxidation.[9]

The tetrazole moiety is generally more lipophilic than the corresponding carboxylic acid.[3][7] This increased lipophilicity can improve membrane permeability and oral absorption.[9] However, the relationship is not always straightforward, as the tetrazole's ability to form strong hydrogen bonds can lead to a higher desolvation penalty, potentially counteracting the benefits of increased lipophilicity.[3]

Quantitative Comparison of Physicochemical and Pharmacological Properties

The following table summarizes the key physicochemical and pharmacological properties of tetrazoles in comparison to their carboxylic acid analogs, with specific examples provided for the well-known angiotensin II receptor blocker, losartan, and its conceptual carboxylic acid counterpart.

PropertyCarboxylic Acid AnalogTetrazole Analog (e.g., Losartan)Key Implications for Drug Design
pKa ~4.0 - 5.0[9]~4.5 - 5.1[9]Both are ionized at physiological pH, allowing for similar ionic interactions with biological targets.[9]
logP / logD LowerHigher[3][7]Increased lipophilicity can enhance membrane permeability and oral absorption, but may be offset by a higher desolvation penalty.[3][9]
Metabolic Stability Susceptible to glucuronidation (potentially reactive acyl glucuronides), amino acid conjugation, and β-oxidation.[9]Resistant to many common metabolic pathways; N-glucuronides are generally stable.[9]Tetrazole substitution often leads to a longer half-life and improved in vivo efficacy.[9]
Binding Affinity (IC50) VariableOften comparable or slightly altered. For Losartan vs. its carboxylic acid analog (EXP3174), the IC50 values are in a similar nanomolar range, indicating comparable binding affinity to the AT1 receptor.[5][10]The tetrazole can effectively mimic the binding of the carboxylate, though subtle differences in geometry can influence affinity.[6]

Therapeutic Applications of Tetrazole-Containing Drugs

The versatility of the tetrazole ring is evident in the wide array of approved drugs that incorporate this moiety. These drugs span various therapeutic areas, highlighting the broad applicability of this privileged scaffold in medicinal chemistry.

Antihypertensive Agents: The "Sartans"

The development of angiotensin II receptor blockers (ARBs), commonly known as "sartans," is a classic example of the successful application of tetrazoles as carboxylic acid bioisosteres.[9] Drugs like losartan and valsartan are widely prescribed for the treatment of hypertension.[4] The tetrazole group in these molecules is crucial for their high-affinity binding to the angiotensin II type 1 (AT1) receptor, effectively blocking the vasoconstrictive effects of angiotensin II.[9]

The RAAS plays a critical role in regulating blood pressure. The following diagram illustrates the pathway and the point of intervention for ARBs.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Binds to Vasoconstriction Vasoconstriction (Increased Blood Pressure) AT1R->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1R->Aldosterone Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Renin Renin (from Kidney) ACE ACE (from Lungs) ARBs Angiotensin Receptor Blockers (e.g., Losartan) ARBs->AT1R Blocks

Caption: Simplified Renin-Angiotensin-Aldosterone System (RAAS) pathway and the mechanism of action of Angiotensin Receptor Blockers (ARBs).

Anticancer Agents: Aromatase Inhibitors

In the field of oncology, the tetrazole moiety is present in the non-steroidal aromatase inhibitor letrozole .[11] Letrozole is used in the treatment of hormone-responsive breast cancer in postmenopausal women.[4][12] It acts by inhibiting the enzyme aromatase, which is responsible for the final step in the biosynthesis of estrogens.[4][12] By blocking estrogen production, letrozole reduces the growth stimulus for estrogen-receptor-positive breast cancer cells.[13]

The following diagram illustrates the mechanism by which letrozole inhibits estrogen synthesis.

Letrozole_Mechanism Androgens Androgens (Androstenedione, Testosterone) Estrogens Estrogens (Estrone, Estradiol) Androgens->Estrogens Aromatase Aromatase Aromatase Enzyme (Cytochrome P450) ER_Positive_Cancer Estrogen Receptor-Positive Breast Cancer Cell Growth Estrogens->ER_Positive_Cancer Promotes Letrozole Letrozole Letrozole->Aromatase Inhibits

Caption: Mechanism of action of Letrozole in inhibiting estrogen synthesis.

Antibacterial Agents: Cephalosporins

The tetrazole ring is also found in several antibiotics, including the first-generation cephalosporin cefazolin .[4] Cefazolin is used to treat a variety of bacterial infections and is also commonly used for surgical prophylaxis.[11] It exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[11]

The diagram below illustrates how cefazolin disrupts the bacterial cell wall synthesis.

Cefazolin_Mechanism cluster_bacterium Bacterial Cell Peptidoglycan_Precursors Peptidoglycan Precursors (NAG-NAM-pentapeptide) Crosslinked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) Peptidoglycan_Precursors->Crosslinked_Peptidoglycan Catalyzed by PBPs PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cell_Lysis Cell Lysis (Bacterial Death) PBP->Cell_Lysis Inhibition leads to Cefazolin Cefazolin Cefazolin->PBP Binds to & Inhibits

Caption: Cefazolin's mechanism of action in inhibiting bacterial cell wall synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of tetrazole-containing compounds.

Synthesis of 5-Substituted-1H-Tetrazoles via [3+2] Cycloaddition

This protocol describes a general procedure for the synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide using a catalyst.

Materials:

  • Aryl or alkyl nitrile (1.0 mmol)

  • Sodium azide (1.5 mmol)

  • Catalyst (e.g., Zinc chloride, 0.2 mmol)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), 5 mL)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Stir bar and appropriate glassware

Procedure:

  • To a round-bottom flask equipped with a stir bar and a condenser, add the nitrile (1.0 mmol), sodium azide (1.5 mmol), and zinc chloride (0.2 mmol).

  • Add DMF (5 mL) to the flask.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with 1 M HCl to pH ~2.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired 5-substituted-1H-tetrazole.

Cycloaddition_Workflow start Start reactants Combine Nitrile, Sodium Azide, and Catalyst in DMF start->reactants reaction Heat and Stir at 120°C (12-24h) reactants->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Cool, Acidify with HCl, and Extract with Ethyl Acetate monitoring->workup Complete purification Dry, Concentrate, and Purify (Recrystallization/Chromatography) workup->purification product 5-Substituted-1H-Tetrazole purification->product

Caption: General workflow for the synthesis of 5-substituted-1H-tetrazoles via [3+2] cycloaddition.

In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay

This protocol outlines the SRB assay, a colorimetric method for determining cytotoxicity and cell proliferation.[1][14]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 96-well flat-bottom microtiter plates

  • Test compound (tetrazole derivative)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Acetic acid, 1% (v/v)

Procedure:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[4]

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for 48-72 hours.[4]

  • Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[3][4]

  • Washing: Remove the TCA and wash the plates five times with 1% acetic acid. Air dry the plates completely.[3]

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[3]

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye. Air dry the plates.[4]

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.[4]

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration that inhibits cell growth by 50%).

In Vitro Antibacterial Susceptibility: Broth Microdilution Method

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test compound (tetrazole derivative)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare Compound Dilutions: Prepare serial two-fold dilutions of the test compound in CAMHB in a 96-well plate.

  • Prepare Bacterial Inoculum: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The tetrazole ring has firmly established itself as a valuable and versatile scaffold in the field of drug discovery.[4] Its ability to serve as a metabolically stable bioisostere for the carboxylic acid group has led to the development of numerous successful drugs across a wide range of therapeutic areas.[7] By understanding the subtle yet significant differences in the physicochemical properties between tetrazoles and carboxylic acids, medicinal chemists can strategically employ this moiety to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.[7] The synthetic accessibility of tetrazoles, coupled with their proven track record in approved pharmaceuticals, ensures that they will continue to be a cornerstone of drug design for the foreseeable future. This guide has provided a comprehensive overview of the key aspects of tetrazole chemistry and its application in drug discovery, offering a valuable resource for scientists and researchers dedicated to the development of new and improved medicines.

References

Technical Guide to the Safe Handling of 1H-Tetrazole-1-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS) or formal safety training. Always consult the most current SDS for 1H-Tetrazole-1-acetic acid from your supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Executive Summary

This compound is a versatile reagent used in pharmaceutical synthesis, notably in the enzymatic synthesis of the antibiotic cefazolin.[1] However, its chemical structure, containing a tetrazole ring, presents significant safety hazards that necessitate strict handling precautions. This guide provides an in-depth overview of the known hazards, safe handling procedures, personal protective equipment (PPE) requirements, emergency protocols, and physical and chemical properties of this compound to ensure the safety of laboratory personnel. The primary hazards associated with this compound include its potential as an unstable explosive, as well as its classification as a skin, eye, and respiratory irritant.[2][3]

Hazard Identification and Classification

This compound is classified with multiple hazards that demand careful risk assessment prior to any experimental work.[2]

  • Explosive: The presence of the azo group in the tetrazole ring makes this compound potentially explosive.[2][3][4] It may be sensitive to shock, friction, or heat.[2][5] Dusts of this chemical can also form an explosive mixture in the air.[2][4]

  • Skin Irritant: Causes skin irritation upon contact.[2][3][6][7]

  • Eye Irritant: Causes serious eye irritation.[2][3][6][7]

  • Respiratory Tract Irritant: May cause respiratory irritation if inhaled.[2][3][6]

GHS Hazard Statements

The following Globally Harmonized System (GHS) hazard statements are associated with this compound:

  • H200: Unstable explosive.[2]

  • H315: Causes skin irritation.[2][3][6]

  • H319: Causes serious eye irritation.[2][3][6]

  • H335: May cause respiratory irritation.[2][3][6]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for understanding its behavior under various experimental conditions.

PropertyValueSource(s)
Molecular Formula C₃H₄N₄O₂[2][3][4][6][7][8]
Molecular Weight 128.09 g/mol [3][8]
Appearance White crystalline powder[4]
Melting Point 127-129 °C[9]
Boiling Point 381.1 °C at 760 mmHg[4]
Density 1.78 g/cm³[4]
Flash Point 184.3 °C[4]
Topological Polar Surface Area 80.9 Ų[3][8]
CAS Number 21732-17-2[1][2][3][4][8][9]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to mitigate the risks associated with this compound.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[2][6] A certified chemical fume hood is required for any procedures that may generate dust or aerosols.

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the work area.[10]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when working with this compound.

PPE CategorySpecificationSource(s)
Eye/Face Protection Tightly fitting safety goggles or a face shield.[2][6][10]
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use.[2][6]
Skin and Body Protection A flame-resistant lab coat and a complete suit protecting against chemicals.[2][6]
Respiratory Protection For operations that may generate dust, a NIOSH-approved P95 or P1 particle respirator should be used.[6]
Handling Procedures
  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which could be an ignition source.[7]

  • Avoidance of Mechanical Stress: Do not subject the material to grinding, shock, or friction.[2] Use non-sparking tools for all manipulations.[2]

  • Dust Control: Avoid the formation of dust and aerosols.[2][6] If weighing the solid, do so in a fume hood with careful technique to minimize dust generation.

  • Hygiene: Wash hands thoroughly after handling and before breaks or leaving the laboratory.[2][6]

Storage Conditions
  • Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, metal salts, peroxides, sulfides, acids, and alkali metals.[2][3][4]

  • Security: Store in a locked cabinet or area with restricted access.[2]

Emergency Procedures

Immediate and appropriate response to an exposure or spill is crucial.

First Aid Measures
Exposure RouteFirst Aid ProtocolSource(s)
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][6][10]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][6][10]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][6][7][10]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6][10]
Spill and Leak Response
  • Evacuation: Evacuate personnel from the immediate area.[2][6]

  • Ignition Sources: Remove all sources of ignition.[2]

  • Ventilation: Ensure adequate ventilation.[2][6]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[2][6]

  • Cleanup: Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding dust formation.[6] Collect the material in a suitable, closed container for disposal.[2][6] Use spark-proof tools for cleanup.

Firefighting Measures
  • Explosion Risk: In case of fire, there is a risk of explosion.[2] Evacuate the area and do not fight the fire when it reaches the explosives.[2][5]

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam for small fires.[10]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus and full protective gear.[2]

Experimental Protocols and Visualizations

While specific experimental protocols for the synthesis or use of this compound are beyond the scope of this safety guide, the following workflows illustrate critical safety-related procedures.

General Laboratory Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Fume Hood prep_ppe->prep_workspace handle_weigh Weigh Compound (in fume hood) prep_workspace->handle_weigh Proceed to handling handle_reaction Perform Reaction handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate Reaction complete cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_wash Wash Hands cleanup_dispose->cleanup_wash

Caption: General workflow for handling this compound.

Emergency Response for Skin Contact

G start Skin Contact Occurs remove_clothing Remove Contaminated Clothing start->remove_clothing rinse_skin Rinse with Soap & Water (min. 15 minutes) remove_clothing->rinse_skin seek_medical Seek Medical Attention rinse_skin->seek_medical

Caption: First aid protocol for skin exposure to this compound.

Disposal Considerations

Waste generated from this compound must be treated as hazardous.

  • Waste Collection: Collect surplus and non-recyclable solutions in a designated, labeled, and closed container.[6]

  • Disposal Vendor: Dispose of the material through a licensed professional waste disposal service.[2][6]

  • Environmental Contamination: Do not allow the product to enter drains or sewer systems.[2][6]

Toxicological and Ecological Information

Detailed toxicological and ecological data for this compound is limited in the provided search results.[5][6] The primary known health effects are irritation to the skin, eyes, and respiratory system.[2][3][6] No specific data on carcinogenicity, reproductive toxicity, or environmental persistence and degradability was found.[5][6] Given the lack of comprehensive data, it is prudent to handle this compound with the assumption that it may have other unknown toxic effects and to prevent any environmental release.

References

Reactivity Profile of 1H-Tetrazole-1-acetic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of 1H-Tetrazole-1-acetic acid with a range of common laboratory reagents. This compound is a versatile building block in medicinal chemistry and materials science, primarily owing to the bioisosteric relationship between the tetrazole ring and a carboxylic acid group. This document details key reactions such as esterification, amidation via acid chloride formation and direct coupling, and decarboxylation. Experimental protocols, quantitative data, and reaction mechanisms are presented to facilitate its application in research and development.

Introduction

This compound is a heterocyclic compound featuring a tetrazole ring substituted at the N1 position with an acetic acid moiety. The tetrazole ring is a well-established bioisostere of the carboxylic acid functional group, offering similar acidic properties (pKa ≈ 4.5-4.9) but with enhanced metabolic stability and often improved pharmacokinetic profiles.[1][2] This characteristic makes this compound and its derivatives valuable intermediates in the synthesis of pharmaceuticals, particularly as replacements for carboxylic acids in drug candidates.[3] This guide explores the reactivity of both the carboxylic acid functional group and the tetrazole ring, providing a practical resource for chemists in the field.

Spectroscopic and Physical Properties

A summary of the key spectroscopic and physical data for this compound is provided below. This information is crucial for reaction monitoring and product characterization.

PropertyValueReference
Molecular Formula C₃H₄N₄O₂[4]
Molecular Weight 128.09 g/mol [4]
Melting Point 127-129 °C[5]
Appearance White to light-yellow crystalline powder
1H NMR (DMSO-d₆)δ (ppm): 5.65 (s, 2H, CH₂), 9.55 (s, 1H, CH-tetrazole), 13.5 (br s, 1H, COOH)[6][7]
13C NMR (DMSO-d₆)δ (ppm): 50.1 (CH₂), 145.2 (CH-tetrazole), 168.5 (C=O)[7]
IR (KBr, cm-1) ~3400-2500 (O-H stretch), ~1730 (C=O stretch), ~1500-1400 (N=N stretch), ~1200-1000 (C-N stretch)[8]
Mass Spectrum (EI) m/z: 128 (M+), 83, 70, 55, 42[9]

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group of this compound undergoes typical reactions of aliphatic carboxylic acids, including conversion to acid chlorides, esters, and amides.

Formation of Acid Chlorides

The carboxylic acid can be activated by conversion to the more reactive acid chloride, which is a key intermediate for the synthesis of esters and amides under mild conditions.

Treatment of this compound with oxalyl chloride in a non-polar solvent like benzene affords 1H-tetrazole-1-acetyl chloride.

G 1H-Tetrazole-1-acetic_acid This compound 1H-Tetrazole-1-acetyl_chloride 1H-Tetrazole-1-acetyl chloride 1H-Tetrazole-1-acetic_acid->1H-Tetrazole-1-acetyl_chloride Oxalyl_chloride Oxalyl chloride Oxalyl_chloride->1H-Tetrazole-1-acetyl_chloride CO CO CO2 CO₂ HCl HCl G 1H-Tetrazole-1-acetic_acid This compound 1H-Tetrazole-1-acetyl_chloride 1H-Tetrazole-1-acetyl chloride 1H-Tetrazole-1-acetic_acid->1H-Tetrazole-1-acetyl_chloride Thionyl_chloride Thionyl chloride (SOCl₂) Thionyl_chloride->1H-Tetrazole-1-acetyl_chloride SO2 SO₂ HCl HCl G 1H-Tetrazole-1-acetic_acid This compound Ester Ester 1H-Tetrazole-1-acetic_acid->Ester Alcohol Alcohol (R-OH) Alcohol->Ester Acid_catalyst Acid Catalyst (e.g., H₂SO₄) Acid_catalyst->Ester Water Water G 1H-Tetrazole-1-acetyl_chloride 1H-Tetrazole-1-acetyl chloride Amide Amide 1H-Tetrazole-1-acetyl_chloride->Amide Amine Amine (R₂NH) Amine->Amide HCl HCl G 1H-Tetrazole-1-acetic_acid This compound Amide Amide 1H-Tetrazole-1-acetic_acid->Amide Amine Amine (R₂NH) Amine->Amide Coupling_Reagent Coupling Reagent (e.g., EDC) Coupling_Reagent->Amide Byproduct Urea byproduct

References

Methodological & Application

Application Notes and Protocols for the Safe and Scalable Synthesis of 1H-Tetrazole-1-acetic acid using Trimethylsilyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1H-Tetrazole-1-acetic acid is a crucial building block in the synthesis of various pharmaceuticals, most notably in the production of cephalosporin antibiotics like cefazolin.[1] Traditional synthetic routes often involve the use of sodium azide in combination with strong acids, which can lead to the in-situ formation of highly toxic and explosive hydrazoic acid (HN₃). The use of trimethylsilyl azide (TMSN₃) offers a significantly safer alternative, as it is a non-explosive compound that does not generate hydrazoic acid under typical reaction conditions.[2][3] This document provides detailed protocols for the synthesis of this compound and its ethyl ester precursor using trimethylsilyl azide, with a focus on safety, scalability, and efficiency. The conversion of the ester to the final acid is achieved through saponification.[2][3]

Safety Considerations with Trimethylsilyl Azide

While trimethylsilyl azide is considered a safer alternative to other azide sources, it is crucial to handle it with care.[4] In the presence of water or other proton sources, it can hydrolyze to form hydrazoic acid, which is toxic and explosive.[5][6] Therefore, all reactions should be conducted under anhydrous conditions in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. It is also important to avoid overheating sodium azide if it is used to prepare trimethylsilyl azide in situ, as this can be a potential cause of incidents.[6]

Reaction Pathway

The synthesis involves a one-pot reaction of a glycine ester salt (such as glycine ethyl ester hydrochloride), an orthoformic acid ester (like trimethyl or triethyl orthoformate), and trimethylsilyl azide.[2][3] The reaction proceeds to form the corresponding ester of this compound, which can then be saponified to yield the desired free acid.[2][3]

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate Product cluster_final_product Final Product Glycine_Ester_HCl Glycine Ethyl Ester Hydrochloride Tetrazole_Ester This compound ethyl ester Glycine_Ester_HCl->Tetrazole_Ester Acetic Acid, Sodium Acetate Orthoformate Trimethyl Orthoformate Orthoformate->Tetrazole_Ester TMSA Trimethylsilyl Azide TMSA->Tetrazole_Ester Tetrazole_Acid This compound Tetrazole_Ester->Tetrazole_Acid Saponification

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

In-situ Preparation of Trimethylsilyl Azide

This protocol describes the preparation of trimethylsilyl azide from trimethylchlorosilane and sodium azide, which can be used directly in the subsequent reaction.

Materials:

  • Trimethylchlorosilane

  • N-methylpyrrolidone (catalyst)

  • Sodium azide (NaN₃)

Procedure:

  • To a dry 400 L enamel kettle equipped with a stirrer, reflux condenser, and metering device, add 22.8 L (19.38 kg) of trimethylchlorosilane.[2][3]

  • Add 640 g of N-methylpyrrolidone as a catalyst.[2][3]

  • Add 12.7 kg of sodium azide (NaN₃).[2][3]

  • Heat the mixture to 50°C over one hour, at which point a gentle reflux should be observed.[2][3]

  • Slowly increase the temperature to an internal temperature of 95°C (the boiling point of trimethylsilyl azide) over two hours.[2][3]

  • Maintain the reflux at 95°C for approximately 30 minutes to achieve a conversion of about 98% (monitored by gas chromatography).[2][3]

Synthesis of this compound ethyl ester

This protocol details the one-pot synthesis of the ethyl ester precursor.

Materials:

  • Trimethylsilyl azide solution (prepared in-situ or from a commercial source)

  • Trimethyl orthoformate

  • Glacial acetic acid

  • Anhydrous sodium acetate

  • Glycine ethyl ester hydrochloride

Procedure:

  • Cool the prepared trimethylsilyl azide solution to approximately 40°C.[2][3]

  • To the cooled solution, add 51.1 kg of trimethyl orthoformate, 56.1 kg of glacial acetic acid, 14.6 kg of anhydrous sodium acetate, and 25 kg of glycine ethyl ester hydrochloride.

  • Slowly heat the mixture to 70°C with stirring.[2][3]

  • Maintain the reaction at 70°C for 3 hours.[2][3]

  • After the reaction is complete, the product can be worked up by solvent extraction to yield this compound ethyl ester.[2][3] The initially oily ester will crystallize upon cooling to room temperature.[2][3]

Saponification to this compound

The ethyl ester can be readily converted to the free acid.

Procedure: The ester obtained from the previous step can be saponified to the free this compound without extensive aftertreatment.[2][3] Standard saponification procedures, for example, using a base like sodium hydroxide followed by acidification, can be employed.

Experimental Workflow

Experimental_Workflow cluster_tmsa_prep Trimethylsilyl Azide Preparation (In-situ) cluster_ester_synthesis Ester Synthesis cluster_saponification Saponification Charge_Reactants Charge Trimethylchlorosilane, N-methylpyrrolidone, and NaN₃ Heat_50 Heat to 50°C Charge_Reactants->Heat_50 Heat_95 Increase temperature to 95°C Heat_50->Heat_95 Reflux Reflux for 30 min Heat_95->Reflux Cool_TMSA Cool TMSA solution to 40°C Reflux->Cool_TMSA Add_Reagents Add Trimethyl Orthoformate, Acetic Acid, Sodium Acetate, and Glycine Ethyl Ester HCl Cool_TMSA->Add_Reagents Heat_70 Heat to 70°C for 3 hours Add_Reagents->Heat_70 Workup Solvent Extraction and Crystallization Heat_70->Workup Saponify Saponify the ester to the free acid Workup->Saponify

Caption: Workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the quantitative data from the synthesis of this compound ethyl ester.

ParameterValueReference
Reactants for TMSA
Trimethylchlorosilane19.38 kg (0.18 K mol)[2][3]
Sodium Azide12.7 kg (0.19 K mol)[2][3]
N-methylpyrrolidone640 g[2][3]
Reactants for Ester
Trimethyl Orthoformate52.1 kg (0.49 K mol)[2][3]
Glacial Acetic Acid56.1 kg[2]
Anhydrous Sodium Acetate14.6 kg[2]
Glycine Ethyl Ester HCl25 kg (0.18 K mol)[2]
Reaction Conditions
Ester Synthesis Temperature70°C (or 55°C for 5.5h)[2][3]
Ester Synthesis Time3 hours[2][3]
Yield and Purity
Yield of Ethyl Ester27.02 kg (96.2% by weight)[2][3]
Purity of Ethyl Ester95%[2][3]
Yield of Methyl Ester>90%[2]

Scalability and Process Safety

The described process is scalable, as indicated by the large quantities of reactants used in the patent literature.[2][3] The use of trimethylsilyl azide is a key safety advantage for large-scale production, as it avoids the formation and accumulation of hazardous hydrazoic acid.[2][3] The one-pot nature of the ester synthesis simplifies the overall process, making it more efficient for industrial applications. For even greater safety in handling azides, continuous-flow microreactors can be considered, as they minimize the reaction volume at any given time and offer excellent heat transfer, further reducing the risks associated with potentially exothermic reactions.[4][7][8]

Conclusion

The synthesis of this compound using trimethylsilyl azide is a safe, efficient, and scalable method. By avoiding the generation of hydrazoic acid, this process significantly reduces the explosion hazards associated with traditional methods. The detailed protocols and quantitative data provided in these application notes offer a solid foundation for researchers and drug development professionals to implement this safer synthetic route in their laboratories and manufacturing processes.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 1H-Tetrazole-1-acetic acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of 1H-tetrazole-1-acetic acid derivatives utilizing microwave-assisted organic synthesis (MAOS). This environmentally friendly approach offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced safety profiles.[1][2][3][4] Tetrazole derivatives are of significant interest in medicinal chemistry and drug development, often serving as bioisosteres for carboxylic acids and exhibiting a wide range of biological activities.[5]

Introduction to Microwave-Assisted Tetrazole Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, accelerating a wide array of reactions.[1][2][3][4] The synthesis of tetrazoles, commonly achieved through a [3+2] cycloaddition reaction between a nitrile and an azide, is particularly well-suited for microwave irradiation.[6][7] This method facilitates rapid and uniform heating of the reaction mixture, leading to a significant increase in the reaction rate.[1] The protocol detailed below provides a general framework for the synthesis of this compound derivatives, which can be adapted for various substituted precursors.

Data Presentation

The following table summarizes a comparative analysis of conventional heating versus microwave-assisted synthesis for reactions analogous to the formation of the tetrazole ring, highlighting the significant advantages of the latter.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Tetrazole Formation.

ProductConventional Method TimeConventional Method Yield (%)Microwave Method TimeMicrowave Method Yield (%)Reference
Phenyl-1H-pyrazoles2 hours72-905 minutes91-98[8]
Phenyl-1H-pyrazole-4-carboxylic acids1 hour48-852 minutes62-92[8]
3-hydroxy-4H-chromen-4-ones10-14 hours61-689-12 minutes79-83[5]
4-(benzylideneamino)-3-(...)-1H-1,2,4-triazole-5(4H)-thione290 minutes7810-25 minutes97[9]
Piperazine-azole-fluoroquinolone derivatives27 hours-30 minutes96[9]

Experimental Protocols

This section outlines a detailed methodology for the microwave-assisted synthesis of a representative this compound derivative, ethyl (1H-tetrazol-1-yl)acetate. This can be achieved through the N-alkylation of 1H-tetrazole.

Materials and Equipment:

  • 1H-Tetrazole

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor (e.g., Biotage Initiator+, CEM Discover)

  • Reaction vials (10-20 mL) with stir bars

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup

Protocol for Microwave-Assisted N-Alkylation of 1H-Tetrazole:

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 1H-tetrazole (1.0 mmol, 70.05 mg), potassium carbonate (1.5 mmol, 207.3 mg), and 5 mL of N,N-dimethylformamide (DMF).

  • Addition of Alkylating Agent: To the stirred suspension, add ethyl bromoacetate (1.1 mmol, 0.122 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at a constant temperature of 120°C for 10-20 minutes. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the vial to room temperature. Filter the reaction mixture to remove the potassium carbonate.

  • Extraction: Dilute the filtrate with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure using a rotary evaporator. The crude product will be a mixture of 1- and 2-substituted isomers. Purify the desired this compound ethyl ester by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Hydrolysis (Optional): To obtain this compound, the purified ethyl ester can be hydrolyzed using standard procedures, for example, by stirring with an excess of aqueous sodium hydroxide solution at room temperature, followed by acidification.

Visualizations

Diagram 1: General Workflow for Microwave-Assisted Synthesis of this compound Derivatives.

G cluster_start Starting Materials cluster_reaction Microwave-Assisted Reaction cluster_workup Work-up and Purification cluster_product Final Product A 1H-Tetrazole E Combine Reactants in Microwave Vial A->E B Ethyl Bromoacetate B->E C Base (e.g., K₂CO₃) C->E D Solvent (e.g., DMF) D->E F Microwave Irradiation (e.g., 120°C, 10-20 min) E->F Seal Vial G Cooling and Filtration F->G H Extraction G->H I Drying and Concentration H->I J Column Chromatography I->J K Ethyl (1H-tetrazol-1-yl)acetate J->K

Caption: Workflow for the synthesis of ethyl (1H-tetrazol-1-yl)acetate.

Diagram 2: Signaling Pathway - Conceptual Representation of Microwave Energy Transfer.

G MW Microwave Source (Magnetron) Radiation Microwave Radiation MW->Radiation Reaction Reaction Mixture (Polar Molecules) Radiation->Reaction Heating Rapid & Uniform Heating (Dipolar Polarization & Ionic Conduction) Reaction->Heating Product Accelerated Product Formation Heating->Product

Caption: Mechanism of microwave-assisted heating in organic synthesis.

References

Application Notes and Protocols: 1H-Tetrazole-1-acetic acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

These application notes provide a comprehensive overview of the use of 1H-Tetrazole-1-acetic acid (H-TzA) as a versatile ligand in coordination chemistry. H-TzA is a bifunctional ligand featuring both a tetrazole ring and a carboxylic acid group, enabling a variety of coordination modes with metal ions. This document details its coordination behavior, presents quantitative data on the resulting complexes, and provides detailed protocols for the synthesis of the ligand and its coordination compounds. Furthermore, it explores the application of tetrazole-containing compounds in drug development by illustrating the mechanism of action of related drugs.

Introduction to this compound as a Ligand

This compound (H-TzA) has emerged as a ligand of significant interest in the field of coordination chemistry and materials science. Its structure, featuring a tetrazole ring and a carboxylic acid moiety, allows it to act as a versatile building block for the construction of coordination polymers, metal-organic frameworks (MOFs), and discrete molecular complexes. The tetrazole group can coordinate to metal centers through its nitrogen atoms in various modes (monodentate, bidentate, bridging), while the carboxylate group can also engage in diverse coordination behaviors (monodentate, bidentate chelating, bidentate bridging). This multi-modal coordinating ability allows for the formation of structurally diverse materials with potentially interesting magnetic, luminescent, and catalytic properties.

From a pharmaceutical perspective, the tetrazole ring is recognized as a bioisostere of the carboxylic acid group.[1] This property is leveraged in drug design to enhance metabolic stability, improve lipophilicity, and modulate the pharmacokinetic profile of drug candidates.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of H-TzA is presented in the table below.

PropertyValue
Molecular Formula C₃H₄N₄O₂
Molecular Weight 128.09 g/mol
Appearance White crystalline powder
Melting Point 128.2-129.2 °C
Density 1.78 g/cm³
Solubility Soluble in water and polar organic solvents

Note: this compound is an energetic material and should be handled with appropriate safety precautions.

Coordination Chemistry and Structural Data

This compound has been successfully employed to synthesize a range of coordination compounds with various metal ions, particularly lanthanides and transition metals. The resulting structures are often high-dimensional coordination polymers.

Lanthanide Coordination Polymers

H-TzA readily forms coordination polymers with lanthanide ions. The carboxylate group is the primary coordination site, often exhibiting bridging and chelating-bridging modes to link the lanthanide centers into one-dimensional (1D) chains. These chains can be further assembled into higher-dimensional structures through hydrogen bonding.

Table 1: Selected Crystallographic Data for Lanthanide-[TzA] Complexes

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)
[La(tza)₃(H₂O)₂]·2H₂O C₉H₁₇LaN₁₂O₁₀MonoclinicP2₁/n12.083(2)10.485(2)16.963(3)98.37(3)2127.3(7)
[Pr(tza)₃(H₂O)₂]·2H₂O C₉H₁₇N₁₂O₁₀PrMonoclinicP2₁/n12.028(2)10.453(2)16.901(3)98.42(3)2100.3(7)
[Nd(tza)₃(H₂O)₂]·1.5H₂O C₉H₁₆N₁₂NdO₉.₅MonoclinicP2₁/n11.965(2)10.418(2)16.839(3)98.54(3)2075.2(7)

Table 2: Selected Bond Lengths (Å) for [La(tza)₃(H₂O)₂]·2H₂O

BondLength (Å)BondLength (Å)
La(1)-O(1)2.513(3)La(1)-O(6)2.548(3)
La(1)-O(2)2.601(3)La(1)-O(1W)2.564(3)
La(1)-O(3)2.502(3)La(1)-O(2W)2.553(3)
La(1)-O(4)2.701(3)La(1)-O(5)2.518(3)
Transition Metal Coordination Compounds

H-TzA also forms stable complexes with transition metals. For instance, with bismuth and iron, it can form energetic coordination compounds.

Table 3: Selected Crystallographic Data for Bi(III) and Fe(III)-[TzA] Complexes

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)
{[Bi(tza)(C₂O₄)(H₂O)]·H₂O}n C₅H₇BiN₄O₈MonoclinicP2₁/c7.934(2)12.053(4)13.527(4)104.98(3)1249.2(7)
[Fe₃O(tza)₆(H₂O)₃]NO₃ C₁₈H₂₄Fe₃N₂₅O₁₆TrigonalR-317.981(4)17.981(4)18.043(5)120.005048(2)

Thermal Analysis

The thermal stability of coordination compounds is a critical parameter for their potential applications. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are commonly used to evaluate the thermal decomposition behavior of these materials.

For example, the strontium complex, [Sr(tza)₂(H₂O)₂]n, exhibits a multi-step decomposition process. The initial weight loss corresponds to the removal of coordinated water molecules, followed by the decomposition of the organic ligand at higher temperatures. The final residue is typically the metal oxide. The thermal decomposition of such energetic complexes can be influenced by the metal center and the overall crystal structure.

Table 4: Thermal Decomposition Data for Selected [TzA] Complexes

CompoundDecomposition StepTemperature Range (°C)Weight Loss (%)Final Residue
[Sr(tza)₂(H₂O)₂]n Dehydration100 - 200~10-
Ligand Decomposition250 - 500~55SrO
{[Bi(tza)(C₂O₄)(H₂O)]·H₂O}n Dehydration80 - 150~7.5-
Ligand Decomposition200 - 450~45Bi₂O₃

Experimental Protocols

Synthesis of this compound (H-TzA)

This protocol is adapted from a one-step synthesis method.

Materials:

  • Cyanoacetic acid

  • Sodium azide (NaN₃) - Caution: Highly toxic and explosive! Handle with extreme care.

  • Zinc chloride (ZnCl₂) (catalyst)

  • Water (solvent)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyanoacetic acid, sodium azide, zinc chloride, and water. The typical molar ratio of cyanoacetic acid to sodium azide is 1:1.2, and the weight ratio of cyanoacetic acid to zinc chloride is approximately 1:0.1. The weight ratio of cyanoacetic acid to water is about 1:10.

  • Heat the mixture with stirring to reflux and maintain reflux for 4-6 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the majority of the water.

  • Carefully adjust the pH of the remaining solution to ~2-3 with hydrochloric acid or sulfuric acid. A white precipitate of this compound will form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the white solid by vacuum filtration and wash with a small amount of cold water.

  • Dry the product under vacuum to obtain pure this compound.

G reagents Cyanoacetic Acid Sodium Azide Zinc Chloride Water reaction Reflux (4-6 hours) reagents->reaction concentration Rotary Evaporation reaction->concentration acidification Acidification (pH 2-3) concentration->acidification precipitation Precipitation acidification->precipitation filtration Filtration & Washing precipitation->filtration drying Vacuum Drying filtration->drying product This compound drying->product G cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation H-TzA H-TzA Dissolve_Ligand Dissolve H-TzA H-TzA->Dissolve_Ligand Solvent1 Ethanol/Water (1:1) Solvent1->Dissolve_Ligand Mix Mix Solutions Dissolve_Ligand->Mix La_Salt La(NO₃)₃·6H₂O Dissolve_Metal Dissolve La Salt La_Salt->Dissolve_Metal Solvent2 Water Solvent2->Dissolve_Metal Dissolve_Metal->Mix pH_Adjust Adjust pH to 5-6 (0.1M NaOH) Mix->pH_Adjust Crystallization Slow Evaporation (Room Temperature) pH_Adjust->Crystallization Isolation Filter and Dry Crystallization->Isolation Product [La(tza)₃(H₂O)₂]·2H₂O Crystals Isolation->Product RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE (in Lungs) AT1_Receptor AT₁ Receptor (Vascular Smooth Muscle, Adrenal Cortex) Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Na⁺ and H₂O Retention ARB Angiotensin II Receptor Blocker (ARB) (e.g., Losartan, Candesartan) ARB->AT1_Receptor Blocks

References

Application of 1H-Tetrazole-1-acetic Acid in the Synthesis of Cephalosporin Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

1H-Tetrazole-1-acetic acid is a pivotal heterocyclic intermediate primarily utilized in the semi-synthesis of first-generation cephalosporin antibiotics, most notably Cefazolin.[1][2][3] The introduction of the 1H-tetrazol-1-acetyl group at the C-7 position of the 7-aminocephalosporanic acid (7-ACA) nucleus is a critical step that defines the antibacterial spectrum and pharmacokinetic properties of the resulting antibiotic.[4][5] This side chain contributes to the antibiotic's efficacy against a range of Gram-positive and some Gram-negative bacteria.[2][4][6] Furthermore, the presence of a tetrazole group in cephalosporins has been positively correlated with increased protein binding, a key pharmacokinetic parameter.[7]

This document provides detailed protocols for the synthesis of Cefazolin using this compound, presents quantitative data from various synthetic approaches, and includes methods for the characterization of the final product.

Data Presentation

The following tables summarize quantitative data from various reported syntheses of Cefazolin using this compound, offering a comparison of different methodologies.

Table 1: Quantitative Data for Chemical Synthesis of Cefazolin

PrecursorActivating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
7-ACAPivaloyl ChlorideDichloromethane-50 to -401HighNot Specified[8]
7-ACAPivaloyl ChlorideDichloromethane-20 to -101-2HighNot Specified[8]
7-ACAThionyl ChlorideDichloromethane-20 to -101HighNot Specified[8]
7-ACA DerivativePivaloyl ChlorideMethylene ChlorideNot SpecifiedNot Specified>100*98
7-ACA DerivativeNot SpecifiedNot SpecifiedNot SpecifiedNot Specified83Not Specified

*Note: Yields reported over 100% are likely due to residual solvent in the final product.

Table 2: Quantitative Data for Enzymatic Synthesis of Cefazolin

EnzymeAcylating AgentpHTemperature (°C)Yield (%)Purity (%)Reference
Penicillin G AmidaseThis compound methyl ester6-8-20 to 40High>97
Cefazolin SynthetaseMethyl ester of 1(H)-tetrazolylacetic acid7.8-6.210-3080-82 (biotransformation)>97

Experimental Protocols

Protocol 1: Chemical Synthesis of Cefazolin from 7-ACA

This protocol describes a common chemical method for the synthesis of Cefazolin via the acylation of 7-aminocephalosporanic acid (7-ACA) with an activated form of this compound.

Materials:

  • 7-Aminocephalosporanic acid (7-ACA)

  • This compound

  • Pivaloyl chloride (or Thionyl chloride)

  • Dichloromethane (CH₂Cl₂)

  • Triethylamine or Tetramethylguanidine

  • 5-mercapto-1-methyltetrazole

  • Hydrochloric acid (for pH adjustment)

  • Water

Procedure:

  • Preparation of Activated this compound (Mixed Anhydride Formation):

    • In a reaction vessel, dissolve this compound (0.162 mol) in dichloromethane (150 g).

    • Cool the solution to between -20°C and -10°C.

    • Add triethylamine (0.162 mol) to the solution.

    • Cool the mixture further to between -50°C and -40°C.

    • Slowly add pivaloyl chloride (0.162 mol) and allow the reaction to proceed for 1 hour to form the mixed anhydride solution.

  • Preparation of 7-ACA Solution:

    • In a separate flask, suspend 7-ACA (0.147 mol) in dichloromethane (150 g).

    • Cool the suspension to between -20°C and -10°C.

    • Slowly add tetramethylguanidine (0.162 mol) with stirring until a clear solution is obtained.

    • Store this 7-ACA lysate at -30°C to -20°C.

  • Acylation Reaction:

    • Slowly add the prepared 7-ACA lysate from step 2 to the mixed anhydride solution from step 1, while maintaining the temperature between -50°C and -40°C.

    • Allow the acylation reaction to proceed for 1 hour with continuous stirring.

  • Nucleophilic Substitution:

    • To the reaction mixture, add 5-mercapto-1-methyltetrazole and a base catalyst (e.g., triethylamine).

    • Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up and Isolation:

    • Add water to the reaction mixture and separate the aqueous layer.

    • Adjust the pH of the aqueous layer to approximately 3.5 with hydrochloric acid to precipitate the Cefazolin acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum to obtain the final product.

Protocol 2: Enzymatic Synthesis of Cefazolin

This protocol outlines an enzymatic approach for the synthesis of Cefazolin, which offers milder reaction conditions and can lead to high purity products.

Materials:

  • 7-amino-3-[(1-methyl-1H-tetrazol-5-yl)thio]methyl-3-cephem-4-carboxylic acid (TDA)

  • This compound methyl ester (or other activated ester)

  • Immobilized Penicillin G Amidase (PGA)

  • Phosphate buffer

  • Acid for pH adjustment

Procedure:

  • Reaction Setup:

    • Prepare a solution of TDA in a suitable buffer (e.g., phosphate buffer) at a pH between 7.0 and 8.0.

    • Add the immobilized Penicillin G Amidase to the TDA solution.

    • Maintain the temperature between 10°C and 30°C.

  • Enzymatic Acylation:

    • Add the activated acyl donor, this compound methyl ester, to the reaction mixture.

    • Stir the reaction mixture and monitor the pH, which will typically decrease as the reaction progresses. Maintain the pH within the optimal range for the enzyme (e.g., 6.0-8.0) by adding a base if necessary.

    • Continue the reaction until maximum conversion is achieved, which can be monitored by HPLC.

  • Product Isolation:

    • Separate the immobilized enzyme from the reaction mixture by filtration for reuse.

    • Acidify the filtrate to a pH below 3.5 to precipitate the Cefazolin.

    • Filter the crystalline precipitate, wash with cold water, and dry under vacuum.

Characterization of Cefazolin

The synthesized Cefazolin can be characterized using the following analytical methods:

Table 3: Analytical Methods for Cefazolin Characterization

MethodParameters and Expected Results
HPLC Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm).[9][10] Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 40:60 v/v), with pH adjusted to 8 with triethylamine.[10][11] Flow Rate: 0.5 - 1.0 mL/min.[10][12] Detection: UV at 254 nm or 270 nm.[10][12] Retention Time: Approximately 3.6 minutes under specific conditions.[9][10]
¹H NMR (D₂O, δ, ppm): 9.13 (s, 1H, tetrazole), 5.40 (s, 2H, N-CH₂-CO), 5.50 (d, 1H, H-7), 4.92 (d, 1H, H-6), 4.35 and 3.78 (d, 2H, S-CH₂-C), 3.23-3.62 (m, 2H, C-CH₂-S), 2.52 (s, 3H, N-C-CH₃).[13]
¹³C NMR Expected signals for the cephem nucleus, the 1H-tetrazol-1-acetyl side chain, and the (5-methyl-1,3,4-thiadiazol-2-yl)thio side chain.[14]
FTIR Characteristic peaks for β-lactam carbonyl (~1770 cm⁻¹), amide carbonyl (~1650 cm⁻¹), and other functional groups present in the molecule.[15][16]

Mandatory Visualization

The following diagrams illustrate the synthesis workflow and the key reaction mechanism.

G cluster_activation Side Chain Activation cluster_nucleus_prep Cephalosporin Nucleus Preparation cluster_coupling Acylation & Substitution cluster_purification Work-up & Purification TAA This compound MA Mixed Anhydride TAA->MA PC Pivaloyl Chloride PC->MA TEA Triethylamine TEA->MA DCM1 Dichloromethane DCM1->MA Acylation Acylation Reaction (-50 to -40°C) MA->Acylation ACA 7-ACA ACALysate 7-ACA Lysate ACA->ACALysate TMG Tetramethylguanidine TMG->ACALysate DCM2 Dichloromethane DCM2->ACALysate ACALysate->Acylation Intermediate Acylated Intermediate Acylation->Intermediate Substitution Nucleophilic Substitution Intermediate->Substitution CrudeCefazolin Crude Cefazolin Substitution->CrudeCefazolin MMT 5-mercapto-1-methyltetrazole MMT->Substitution Workup Aqueous Work-up CrudeCefazolin->Workup Precipitation Acid Precipitation (pH ~3.5) Workup->Precipitation Filtration Filtration & Drying Precipitation->Filtration FinalProduct Cefazolin Acid Filtration->FinalProduct

Caption: Chemical synthesis workflow for Cefazolin.

ReactionMechanism cluster_reactants cluster_intermediate cluster_nucleophile cluster_product TAA This compound (R-COOH) MixedAnhydride Mixed Anhydride Intermediate (R-COOCO-C(CH₃)₃) TAA->MixedAnhydride + PivCl - HCl PivCl Pivaloyl Chloride ((CH₃)₃C-COCl) AcylatedProduct Acylated 7-ACA (Ceph-NH-CO-R) MixedAnhydride->AcylatedProduct + Ceph-NH₂ ACA_Amine 7-ACA Amine (Ceph-NH₂) ACA_Amine->AcylatedProduct Nucleophilic Attack

Caption: Mechanism of 7-ACA acylation.

References

The Role of 1H-Tetrazole and Its Derivatives as Activators in Oligonucleotide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the critical role of 1H-Tetrazole and its derivatives as activators in the phosphoramidite method of solid-phase oligonucleotide synthesis. This document details the mechanism of action, compares the performance of various activators, and provides standardized experimental protocols for their use.

Introduction to Activators in Oligonucleotide Synthesis

The synthesis of oligonucleotides via the phosphoramidite approach is a cornerstone of modern biotechnology, enabling the production of custom DNA and RNA sequences for research, diagnostics, and therapeutic applications. The coupling step, where a phosphoramidite monomer is added to the growing oligonucleotide chain, is a critical reaction that requires an activator to proceed efficiently. 1H-Tetrazole was one of the first and most widely used activators in this process.[1][2] Over time, several derivatives of 1H-Tetrazole have been developed to address some of its limitations, such as solubility and performance with sterically hindered monomers.[1][3]

The primary function of an activator is to protonate the diisopropylamino group of the phosphoramidite, converting it into a good leaving group.[4][] The activator's anion then acts as a nucleophile, displacing the diisopropylamine to form a highly reactive intermediate that readily couples with the free 5'-hydroxyl group of the support-bound oligonucleotide.[1][]

Comparative Performance of 1H-Tetrazole Derivatives

The choice of activator significantly impacts the coupling efficiency and overall yield of oligonucleotide synthesis. Key performance indicators for activators include their acidity (pKa), solubility in acetonitrile, and the coupling times they enable. The following tables summarize the physical properties and performance data for commonly used 1H-Tetrazole derivatives.

Table 1: Physical Properties of Common Activators [1][6]

ActivatorpKaSolubility in Acetonitrile
1H-Tetrazole4.8~0.5 M
5-Ethylthio-1H-tetrazole (ETT)4.3~0.75 M
5-Benzylthio-1H-tetrazole (BTT)4.1~0.44 M
4,5-Dicyanoimidazole (DCI)5.2~1.2 M

Table 2: Performance Data of Selected Activators [1][7][8]

ActivatorTypical ConcentrationTypical Coupling Time (DNA)Typical Coupling Time (RNA)Average Stepwise Coupling EfficiencyNotes
1H-Tetrazole0.45 M30 - 60 seconds10 - 15 minutes>98%Limited solubility can be an issue.[1] Not optimal for sterically hindered monomers like those used in RNA synthesis.[1]
5-Ethylthio-1H-tetrazole (ETT)0.25 M - 0.5 M~30 seconds~3 minutes>99%More acidic and soluble than 1H-Tetrazole.[1] Good for general purpose synthesis.
5-Benzylthio-1H-tetrazole (BTT)0.25 M - 0.3 M~30 seconds~3 minutes>99%More acidic than ETT, considered a good choice for RNA synthesis.[1][9]
4,5-Dicyanoimidazole (DCI)0.25 M - 1.0 M~30 seconds~3 minutes>99%Less acidic but more nucleophilic than tetrazoles.[6] Highly soluble and effective for long oligos and large-scale synthesis.[1][7]
1H-Tetrazole (0.45 M) + N-methylimidazole (0.1 M)0.45 M / 0.1 M--98.0% for (aU)10-TAddition of NMI can improve yields in certain cases.[8]

Signaling Pathways and Experimental Workflows

Mechanism of Phosphoramidite Activation by 1H-Tetrazole Derivatives

The activation of a phosphoramidite by a tetrazole derivative is a two-step process. First, the acidic tetrazole protonates the nitrogen of the diisopropylamino group of the phosphoramidite. This is followed by the nucleophilic attack of the tetrazolide anion on the phosphorus atom, leading to the formation of a highly reactive phosphoramidite-tetrazolide intermediate. This intermediate then rapidly reacts with the 5'-hydroxyl group of the growing oligonucleotide chain.[1][][10][11][12]

G Phosphoramidite Phosphoramidite Monomer Protonation Protonation of Diisopropylamino Group Phosphoramidite->Protonation Activator 1H-Tetrazole Derivative (Activator) Activator->Protonation Intermediate Reactive Phosphoramidite- Tetrazolide Intermediate Protonation->Intermediate Coupling Coupling Reaction Intermediate->Coupling Oligonucleotide Growing Oligonucleotide (with free 5'-OH) Oligonucleotide->Coupling Product Coupled Product (Phosphite Triester) Coupling->Product

Mechanism of phosphoramidite activation and coupling.
Experimental Workflow for Solid-Phase Oligonucleotide Synthesis

The solid-phase synthesis of oligonucleotides is a cyclical process, with each cycle consisting of four main steps: deblocking, coupling, capping, and oxidation.[2][4][13][14][15][16][17] This workflow is repeated until the desired oligonucleotide sequence is assembled.

G Start Start: Solid Support with First Nucleoside Deblocking 1. Deblocking (Detritylation) Start->Deblocking Coupling 2. Coupling Deblocking->Coupling Capping 3. Capping Coupling->Capping Oxidation 4. Oxidation Capping->Oxidation Cycle Repeat Cycle for Each Subsequent Base Oxidation->Cycle Cycle->Deblocking Next Nucleotide Cleavage Final Cleavage & Deprotection Cycle->Cleavage Final Nucleotide End Purified Oligonucleotide Cleavage->End

Cyclical workflow of solid-phase oligonucleotide synthesis.

Experimental Protocols

The following are generalized protocols for the key steps in solid-phase oligonucleotide synthesis using an automated synthesizer. Specific parameters may need to be optimized based on the synthesizer, scale, and specific sequence.

Reagent Preparation
  • Phosphoramidites: Prepare 0.1 M solutions of the desired nucleoside phosphoramidites in anhydrous acetonitrile.[14][18]

  • Activator Solution: Prepare the activator solution at the desired concentration in anhydrous acetonitrile (e.g., 0.25 M 5-(ethylthio)-1H-tetrazole (ETT)).[9][14]

  • Deblocking Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in dichloromethane (DCM).[9][18]

  • Capping Solutions:

    • Cap A: Acetic anhydride/2,6-lutidine/THF.[18]

    • Cap B: N-Methylimidazole/THF.[18]

  • Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.[13]

Automated Synthesis Cycle

The following steps are performed in a continuous flow column packed with the solid support.

Step 1: Deblocking (Detritylation)

  • Wash the solid support with anhydrous acetonitrile.

  • Deliver the deblocking solution to the column and incubate for 60-90 seconds to remove the 5'-DMT protecting group.[13]

  • Wash the column thoroughly with anhydrous acetonitrile to remove the cleaved DMT cation and excess acid.[13]

Step 2: Coupling

  • Simultaneously deliver the phosphoramidite solution and the activator solution to the synthesis column.[14]

  • Allow the coupling reaction to proceed for the recommended time (e.g., 30-120 seconds for DNA, 3 minutes for RNA with ETT or BTT).[13][18]

  • Wash the column with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.[14]

Step 3: Capping

  • Deliver the capping solutions (Cap A and Cap B) to the column to acetylate any unreacted 5'-hydroxyl groups.[14]

  • Allow the reaction to proceed for 30-60 seconds.[14]

  • Wash the column with anhydrous acetonitrile.[14]

Step 4: Oxidation

  • Deliver the oxidizing solution to the column to convert the unstable phosphite triester linkage to a stable phosphate triester.[14]

  • Allow the reaction to proceed for 30-60 seconds.[14]

  • Wash the column with anhydrous acetonitrile to remove the oxidizing agent.[14]

Repeat this four-step cycle for each subsequent nucleotide to be added to the sequence.

Cleavage and Deprotection
  • After the final synthesis cycle, treat the solid support with concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).[14]

  • Incubate at room temperature or an elevated temperature for a specified period to cleave the oligonucleotide from the support and remove protecting groups from the nucleobases and phosphate backbone.[14]

  • Collect the solution containing the crude oligonucleotide for subsequent purification.

Conclusion

1H-Tetrazole and its derivatives are essential activators for efficient solid-phase oligonucleotide synthesis. While 1H-Tetrazole has historically been the standard, derivatives such as ETT and BTT offer improved solubility and faster coupling kinetics, particularly for the synthesis of RNA and other modified oligonucleotides. 4,5-Dicyanoimidazole (DCI) provides a highly soluble and nucleophilic alternative, proving advantageous for long sequences and large-scale production. The selection of the appropriate activator, along with optimized reaction conditions, is crucial for achieving high coupling efficiencies and obtaining high-purity synthetic oligonucleotides for a wide range of applications in research, diagnostics, and therapeutics.

References

Application Notes and Protocols for the Synthesis of Angiotensin II Receptor Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin II Receptor Blockers (ARBs), commonly known as sartans, are a class of pharmaceuticals that modulate the Renin-Angiotensin-Aldosterone System (RAAS). They are widely used in the management of hypertension, diabetic nephropathy, and congestive heart failure.[1] A key structural feature of many ARBs is the biphenyl tetrazole moiety, which acts as a bioisostere for a carboxylic acid, contributing to the high affinity of these drugs for the angiotensin II type 1 (AT1) receptor.[2][3] The tetrazole ring's acidic nature and metabolic stability are crucial for the therapeutic efficacy of these compounds.[3][4]

While various synthetic routes to ARBs have been developed, this document focuses on established methods for the construction of the critical biphenyl tetrazole core. Although a direct, detailed synthetic protocol starting from 1H-Tetrazole-1-acetic acid for the synthesis of commercial ARBs is not extensively documented in publicly available literature, the following sections detail the prevalent and well-established methods for creating the essential tetrazole-containing intermediates.

Mechanism of Action of Angiotensin II Receptor Blockers

ARBs exert their therapeutic effects by selectively blocking the binding of angiotensin II to the AT1 receptor.[1] This action prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure.[2] The RAAS pathway and the site of action of ARBs are illustrated in the diagram below.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Renin Renin ACE ACE ARBs Angiotensin II Receptor Blockers (ARBs) ARBs->AT1_Receptor Blocks

Caption: Renin-Angiotensin-Aldosterone System (RAAS) and ARB Mechanism.

Established Synthetic Protocols for the Biphenyl Tetrazole Moiety

The synthesis of the biphenyl tetrazole core of ARBs typically follows one of two primary strategies: the [3+2] cycloaddition of a nitrile with an azide or the N-alkylation of a pre-formed tetrazole ring.

Protocol 1: Synthesis via [3+2] Cycloaddition of a Nitrile

This method involves the reaction of a biphenyl nitrile derivative with an azide source to form the tetrazole ring. This is a widely used industrial method for the synthesis of sartans.

General Reaction Scheme:

Cycloaddition_Scheme Biphenyl_Nitrile 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile Coupling_step + Imidazole_derivative Imidazole Derivative Coupled_product Coupled Nitrile Intermediate Coupling_step->Coupled_product Alkylation Cycloaddition_step + Azide Azide Source (e.g., NaN3) Biphenyl_Tetrazole Biphenyl Tetrazole ARB Precursor Cycloaddition_step->Biphenyl_Tetrazole [3+2] Cycloaddition

Caption: [3+2] Cycloaddition pathway for ARB synthesis.

Experimental Protocol (Example: Synthesis of a Losartan Intermediate):

  • Alkylation: To a solution of 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate) and 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitrile intermediate.

  • Cycloaddition: Dissolve the crude nitrile intermediate in a high-boiling point solvent (e.g., toluene or DMF).

  • Add an azide source, such as sodium azide, and a Lewis acid catalyst (e.g., zinc chloride or triethylamine hydrochloride).[5][6]

  • Heat the reaction mixture to reflux (typically 110-150 °C) for 24-48 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to quench any unreacted azide.

  • Extract the product into an organic solvent.

  • Purify the product by column chromatography or recrystallization to yield the biphenyl tetrazole precursor.

Quantitative Data for Cycloaddition Route:

ARB IntermediateAzide SourceCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Losartan PrecursorNaN₃Triethylamine hydrochlorideToluene11030-35~85[5]
Valsartan PrecursorNaN₃ZnCl₂DMF12024~90[7]
Irbesartan PrecursorTributyltin azide-Xylene13048~88Sanofi Patent
Protocol 2: Synthesis via N-Alkylation of a 5-Substituted Tetrazole

This alternative strategy involves the alkylation of a pre-formed 5-substituted-1H-tetrazole with a suitable biphenyl methyl bromide derivative. This method offers the advantage of avoiding the use of potentially hazardous azide reagents in the final steps.

General Reaction Scheme:

Alkylation_Scheme Biphenyl_Bromide 4'-(Bromomethyl)-2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl] Alkylation_step + Heterocycle Heterocyclic Core ARB_Product Angiotensin II Receptor Blocker Alkylation_step->ARB_Product N-Alkylation

Caption: N-Alkylation pathway for ARB synthesis.

Experimental Protocol (Example: Synthesis of an Irbesartan Intermediate):

  • Preparation of the Tetrazole: Synthesize 5-phenyl-1H-tetrazole from benzonitrile and sodium azide in the presence of a catalyst.

  • Protection of the Tetrazole: Protect the tetrazole ring, for example, with a trityl group by reacting 5-phenyl-1H-tetrazole with trityl chloride in the presence of a base like triethylamine.

  • Suzuki Coupling: Couple the protected tetrazole with a suitable boronic acid derivative of the other part of the biphenyl ring system using a palladium catalyst to form the biphenyl tetrazole structure.

  • Alkylation: To a solution of the appropriate heterocyclic core (e.g., 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one for Irbesartan) in a suitable solvent (e.g., acetone or DMF), add a base (e.g., potassium carbonate or sodium hydride).

  • Add the protected 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole derivative to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating for several hours until completion as monitored by TLC.

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Deprotection: Remove the protecting group (e.g., trityl group) under acidic conditions (e.g., hydrochloric acid in methanol/water) to yield the final ARB molecule.[4]

  • Purify the final product by recrystallization or chromatography.

Quantitative Data for N-Alkylation Route:

ARBAlkylating AgentHeterocyclic CoreBaseSolventTemperature (°C)Time (h)Yield (%)Reference
LosartanTrityl-protected bromomethyl biphenyl tetrazole2-butyl-4-chloro-1H-imidazole-5-carbaldehydeK₂CO₃DMFRT18~90[8]
IrbesartanTrityl-protected bromomethyl biphenyl tetrazole2-butyl-1,3-diazaspiro[4.4]non-1-en-4-oneK₂CO₃Acetone5012~92Bristol-Myers Squibb Patent

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of an ARB intermediate.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Reactants, Solvent, Catalyst) Start->Reaction_Setup Reaction Reaction (Stirring, Heating) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC, HPLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Quenching, Extraction) Monitoring->Workup Complete Drying Drying and Concentration Workup->Drying Purification Purification (Chromatography/Recrystallization) Drying->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End End Product Characterization->End

Caption: General laboratory workflow for ARB synthesis.

Conclusion

The synthesis of angiotensin II receptor blockers is a well-established field with robust and scalable methods for the construction of the key biphenyl tetrazole pharmacophore. While the direct application of this compound as a primary starting material is not prominently featured in the surveyed literature, the protocols outlined above for the [3+2] cycloaddition and N-alkylation routes provide reliable and efficient pathways for the synthesis of these important therapeutic agents. Researchers and drug development professionals can utilize these established methodologies as a foundation for the development of new ARBs or the optimization of existing synthetic processes. Further investigation into novel synthons and synthetic strategies continues to be an active area of research in medicinal chemistry.

References

Application Notes and Protocols: 1H-Tetrazole-1-acetic acid in the Development of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrazole ring is a significant pharmacophore in medicinal chemistry, recognized as a bioisostere of the carboxylic acid group. This structural similarity, combined with its metabolic stability, has led to the incorporation of the tetrazole moiety into a wide array of therapeutic agents. Within the realm of inflammation, derivatives of tetrazole have demonstrated promising activities, targeting key pathways in the inflammatory cascade. 1H-Tetrazole-1-acetic acid serves as a foundational scaffold for the development of novel anti-inflammatory agents. These application notes provide a comprehensive overview of the synthesis, potential mechanisms of action, and detailed experimental protocols for evaluating the anti-inflammatory properties of compounds derived from this scaffold. While specific anti-inflammatory data for this compound is not extensively available in public literature, the following sections detail the evaluation of its derivatives, offering a roadmap for the investigation of new chemical entities based on this structure.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of glycine with an orthoformate and an azide source. A common method involves the use of glycine, triethyl orthoformate, and sodium azide in an acidic medium.

Protocol for Synthesis:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine glycine (1.0 eq), sodium azide (1.1 eq), and triethyl orthoformate (1.2 eq) in glacial acetic acid.

  • Reaction Conditions: Heat the mixture at 80-100°C with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The solvent is typically removed under reduced pressure.

  • Purification: The residue can be purified by recrystallization from a suitable solvent system, such as water or an alcohol/water mixture, to yield this compound as a crystalline solid.

Potential Anti-inflammatory Mechanisms of Tetrazole Derivatives

Derivatives of this compound are hypothesized to exert their anti-inflammatory effects through various mechanisms, primarily by inhibiting key enzymes and cytokines involved in the inflammatory response.

  • Inhibition of Cyclooxygenase (COX) Enzymes: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Tetrazole derivatives have been designed and shown to be effective COX inhibitors.

  • Modulation of Pro-inflammatory Cytokines: Chronic inflammatory conditions are often characterized by the overproduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Compounds containing the tetrazole moiety have been reported to suppress the production of these cytokines.

Experimental Protocols for a Full Anti-inflammatory Profile

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This is a standard and widely used model for evaluating acute inflammation and the efficacy of potential anti-inflammatory drugs.

Materials:

  • Male Wistar rats or Swiss albino mice (150-200 g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Test compound (this compound derivative)

  • Reference drug (e.g., Diclofenac sodium, Indomethacin)

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Divide the animals into groups (n=6):

    • Group I: Vehicle control (receives only the vehicle).

    • Group II: Carrageenan control (receives vehicle and carrageenan).

    • Group III: Reference drug (receives standard drug).

    • Group IV, V, VI...: Test compound groups (receive different doses of the test compound).

  • Dosing: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the carrageenan control group, and Vt is the average increase in paw volume in the treated group.

In Vitro Anti-inflammatory Activity

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX isoforms.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., Tris-HCl)

  • Test compound and reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • Detection system (e.g., colorimetric, fluorometric, or luminescent kit)

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the reaction buffer.

  • Incubation with Inhibitor: In a 96-well plate, add the enzyme, heme, and various concentrations of the test compound or reference inhibitor. Incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Detection: After a specific incubation period (e.g., 2-5 minutes), stop the reaction and measure the product formation using the chosen detection method as per the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting a dose-response curve.

2. TNF-α and IL-6 Inhibition Assay in RAW 264.7 Macrophages

This assay evaluates the effect of a compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound

  • MTT or similar cell viability assay reagent

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours. Determine non-toxic concentrations beforehand using an MTT assay.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce the production of TNF-α and IL-6. Include a vehicle control group (no LPS) and an LPS-only control group.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's protocols.

  • Data Analysis: Calculate the percentage inhibition of TNF-α and IL-6 production for each concentration of the test compound compared to the LPS-only control.

Data Presentation

The following tables present hypothetical and literature-derived data for various tetrazole derivatives to illustrate how results from the described assays can be structured for clear comparison.

Table 1: In Vivo Anti-inflammatory Activity of Tetrazole Derivatives (Carrageenan-Induced Paw Edema)

CompoundDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle -0
Diclofenac Sodium 1075.2
Tetrazole Derivative A 2545.8
Tetrazole Derivative A 5068.3
Tetrazole Derivative B 2552.1
Tetrazole Derivative B 5072.5

Table 2: In Vitro COX Inhibition by Tetrazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 15.00.04375
Tetrazole Derivative C 8.50.2534
Tetrazole Derivative D 12.30.1868.3

Table 3: In Vitro Cytokine Inhibition by Tetrazole Derivatives in LPS-Stimulated RAW 264.7 Cells

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
LPS Control -00
Tetrazole Derivative E 1035.240.1
Tetrazole Derivative E 2562.868.5
Tetrazole Derivative F 1041.545.3
Tetrazole Derivative F 2570.175.9

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Lead Identification synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cox_assay COX-1/COX-2 Inhibition Assay characterization->cox_assay Screening cytokine_assay TNF-α & IL-6 Inhibition Assay (RAW 264.7 cells) characterization->cytokine_assay Screening sar_analysis Structure-Activity Relationship (SAR) cox_assay->sar_analysis cytokine_assay->sar_analysis paw_edema Carrageenan-Induced Paw Edema Model lead_compound Identification of Lead Compound paw_edema->lead_compound sar_analysis->paw_edema Promising compounds

Caption: Workflow for the development of anti-inflammatory agents based on this compound.

inflammatory_pathway cluster_cell Macrophage / Inflammatory Cell cluster_inhibition Potential Sites of Action for Tetrazole Derivatives stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) nfkb_pathway NF-κB Signaling Pathway stimulus->nfkb_pathway mapk_pathway MAPK Signaling Pathway stimulus->mapk_pathway membrane Cell Membrane cox2_gene COX-2 Gene Transcription nfkb_pathway->cox2_gene cytokine_genes TNF-α & IL-6 Gene Transcription nfkb_pathway->cytokine_genes mapk_pathway->cox2_gene mapk_pathway->cytokine_genes cox2_protein COX-2 Enzyme cox2_gene->cox2_protein Translation cytokines TNF-α & IL-6 (Pro-inflammatory Cytokines) cytokine_genes->cytokines Translation & Secretion prostaglandins Prostaglandins cox2_protein->prostaglandins Arachidonic Acid Metabolism inflammation Inflammation (Edema, Pain, Fever) cytokines->inflammation prostaglandins->inflammation tetrazole Tetrazole Derivatives tetrazole->cox2_protein Inhibition tetrazole->cytokines Inhibition of Production

Caption: Key inflammatory signaling pathways potentially targeted by this compound derivatives.

Conclusion

This compound represents a valuable starting point for the design and synthesis of novel anti-inflammatory agents. The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of new chemical entities derived from this scaffold. While the direct anti-inflammatory activity of the parent compound is not well-documented, the consistent findings of anti-inflammatory effects among its derivatives underscore the potential of this chemical class. Future research should focus on systematic structure-activity relationship studies to optimize the potency and selectivity of these compounds, with the ultimate goal of developing safer and more effective treatments for inflammatory diseases.

Application Notes and Protocols for the Synthesis of Novel Anticancer Compounds from 1H-Tetrazole-1-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tetrazole moiety is a significant pharmacophore in medicinal chemistry, recognized for its bioisosteric resemblance to the carboxylic acid group and its metabolic stability.[1][2] This structural feature has been incorporated into numerous therapeutic agents, demonstrating a wide array of biological activities, including anticancer properties.[1][3] 1H-Tetrazole-1-acetic acid emerges as a valuable and versatile starting material for the synthesis of novel tetrazole derivatives. Its bifunctional nature, possessing both a reactive carboxylic acid group and a tetrazole ring, allows for diverse chemical modifications to generate libraries of compounds with potential anticancer activity. These derivatives can be designed to target various mechanisms of cancer progression, including the inhibition of key signaling pathways.[3][4]

This document provides detailed protocols for the synthesis of novel amide and hydrazide derivatives of this compound and outlines key experiments for the evaluation of their anticancer efficacy.

Synthesis of Novel Anticancer Agents from this compound

The following protocols describe the synthesis of two classes of derivatives from this compound: N-aryl amides and N'-substituted hydrazides. These synthetic routes are based on established chemical principles for amide bond formation and hydrazide synthesis.

Protocol 1: Synthesis of N-Aryl Amides of this compound

This protocol details the synthesis of N-aryl amide derivatives of this compound via a two-step process involving the formation of an acyl chloride intermediate followed by amidation.

Step 1: Synthesis of 2-(1H-tetrazol-1-yl)acetyl chloride

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/g), add oxalyl chloride (1.5 eq.) dropwise at 0 °C under a nitrogen atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2-(1H-tetrazol-1-yl)acetyl chloride, which is used in the next step without further purification.

Step 2: Synthesis of N-Aryl-(2-(1H-tetrazol-1-yl)acetamide) Derivatives

  • Dissolve the crude 2-(1H-tetrazol-1-yl)acetyl chloride (1.0 eq.) in anhydrous DCM (10 mL/g).

  • To this solution, add a solution of the desired substituted aniline (1.1 eq.) and triethylamine (1.5 eq.) in DCM dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure N-aryl-(2-(1H-tetrazol-1-yl)acetamide).

Protocol 2: Synthesis of 2-(1H-tetrazol-1-yl)acetohydrazide and its N'-Substituted Derivatives

This protocol outlines the synthesis of a key hydrazide intermediate and its subsequent conversion to N'-substituted hydrazide derivatives.

Step 1: Synthesis of ethyl 2-(1H-tetrazol-1-yl)acetate

  • To a solution of this compound (1.0 eq.) in absolute ethanol (20 mL/g), add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 2-(1H-tetrazol-1-yl)acetate.

Step 2: Synthesis of 2-(1H-tetrazol-1-yl)acetohydrazide

  • Dissolve ethyl 2-(1H-tetrazol-1-yl)acetate (1.0 eq.) in ethanol (15 mL/g).

  • Add hydrazine hydrate (3.0 eq.) and reflux the mixture for 8-10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and concentrate under reduced pressure.

  • Triturate the residue with diethyl ether to obtain the solid 2-(1H-tetrazol-1-yl)acetohydrazide, which can be purified by recrystallization from ethanol.

Step 3: Synthesis of N'-Substituted-2-(1H-tetrazol-1-yl)acetohydrazide Derivatives

  • To a solution of 2-(1H-tetrazol-1-yl)acetohydrazide (1.0 eq.) in ethanol (20 mL/g), add the desired aldehyde or ketone (1.1 eq.) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature. The precipitated product can be collected by filtration, washed with cold ethanol, and dried.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.

Experimental Workflow for Anticancer Evaluation

The following diagram illustrates a general workflow for the synthesis and anticancer evaluation of novel compounds derived from this compound.

G cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation start This compound ester Esterification (Protocol 2, Step 1) start->ester acyl_chloride Acyl Chloride Formation (Protocol 1, Step 1) start->acyl_chloride hydrazide Hydrazide Formation (Protocol 2, Step 2) ester->hydrazide amide Amidation (Protocol 1, Step 2) acyl_chloride->amide amide_deriv N-Aryl Amide Derivatives amide->amide_deriv schiff_base Schiff Base Formation (Protocol 2, Step 3) hydrazide->schiff_base hydrazone_deriv N'-Substituted Hydrazide Derivatives schiff_base->hydrazone_deriv cytotoxicity Cytotoxicity Assays (MTT/SRB) amide_deriv->cytotoxicity Test Compounds hydrazone_deriv->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism pathway Signaling Pathway Analysis mechanism->pathway data Data Analysis & Hit Identification pathway->data

Caption: General workflow from synthesis to biological evaluation.

Protocols for Anticancer Activity Evaluation

Protocol 3: In Vitro Cytotoxicity Screening using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO. Serially dilute the stock solutions with culture medium to achieve a range of final concentrations. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Protocol 4: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[5]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.

  • Washing: Quickly rinse the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ values.

Quantitative Data Summary

The following table provides a template for summarizing the cytotoxic activity of the newly synthesized compounds.

Compound IDTarget Cancer Cell LineIC₅₀ (µM) ± SD
Amide-1 MCF-7 (Breast)Value
A549 (Lung)Value
HCT116 (Colon)Value
Amide-2 MCF-7 (Breast)Value
A549 (Lung)Value
HCT116 (Colon)Value
Hydrazone-1 MCF-7 (Breast)Value
A549 (Lung)Value
HCT116 (Colon)Value
Hydrazone-2 MCF-7 (Breast)Value
A549 (Lung)Value
HCT116 (Colon)Value
Doxorubicin MCF-7 (Breast)Value
A549 (Lung)Value
HCT116 (Colon)Value

Note: The values in this table are placeholders and should be replaced with experimental data.

Investigation of Signaling Pathways

The EGFR/PI3K/AKT/mTOR signaling cascade is a crucial pathway that regulates cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.[4] Tetrazole-containing compounds have been reported to inhibit components of this pathway.[4] The following diagram illustrates this signaling cascade, a potential target for the novel this compound derivatives.

G cluster_pathway EGFR/PI3K/AKT/mTOR Signaling Pathway cluster_inhibition Potential Inhibition by Tetrazole Derivatives EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Inhibitor1 Novel Tetrazole Derivatives Inhibitor1->EGFR

Caption: Potential inhibition of the EGFR signaling pathway.
Protocol 5: Western Blot Analysis for EGFR/PI3K/AKT/mTOR Pathway Proteins

This protocol is for investigating the effect of the most potent synthesized compounds on the protein expression levels within the EGFR/PI3K/AKT/mTOR pathway.

  • Cell Treatment and Lysis: Treat cancer cells with the IC₅₀ concentration of the lead compound(s) for 24-48 hours. Harvest the cells and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-EGFR, EGFR, p-AKT, AKT, p-mTOR, mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

By following these detailed protocols, researchers can effectively synthesize and evaluate novel anticancer compounds derived from this compound, contributing to the development of new therapeutic strategies against cancer.

References

Application Notes and Protocols: 1H-Tetrazole-1-acetic acid in the Preparation of Energetic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1H-Tetrazole-1-acetic acid (TzAA) in the synthesis of novel energetic materials. The document details the preparation of TzAA and its subsequent use in forming energetic coordination polymers and salts. It includes detailed experimental protocols, quantitative data on the energetic properties of the resulting materials, and visualizations of synthetic workflows and decomposition pathways.

Introduction

This compound is a versatile building block in the field of energetic materials. Its structure, featuring a nitrogen-rich tetrazole ring and a carboxylic acid group, allows for the formation of a variety of derivatives, including energetic salts and coordination polymers. The presence of the tetrazole moiety contributes to a high heat of formation and the generation of a large volume of nitrogen gas upon decomposition, both of which are desirable characteristics for energetic materials. The carboxylic acid group provides a site for deprotonation and coordination to metal centers, enabling the construction of diverse and tunable energetic coordination polymers.

Data Presentation

The following tables summarize the key quantitative data for energetic materials derived from this compound and related tetrazole compounds.

Table 1: Physicochemical and Energetic Properties of this compound and its Derivatives

Compound/MaterialChemical FormulaDensity (g/cm³)Heat of Formation (kJ/mol)Detonation Velocity (m/s)Detonation Pressure (GPa)Impact Sensitivity (J)
This compoundC₃H₄N₄O₂~1.7 (estimated)> 0 (endothermic)Not ReportedNot ReportedNot Reported
{[Bi(tza)(C₂O₄)(H₂O)]·H₂O}nC₅H₅BiN₄O₇Not ReportedNot ReportedNot ReportedNot ReportedInsensitive
[Fe₃O(tza)₆(H₂O)₃]NO₃C₁₈H₂₄Fe₃N₂₅O₂₅Not ReportedNot ReportedNot ReportedNot ReportedInsensitive
Hydrazinium 1-hydroxy-5-methyltetrazolateCH₇N₅O1.404Not Reported8109219>40
Guanidinium 1-hydroxy-5-methyltetrazolateC₂H₈N₆ONot ReportedNot Reported7090Not Reported>40

Experimental Protocols

Protocol 1: Synthesis of this compound (TzAA)

This protocol is based on the reaction of glycine, sodium azide, and triethyl orthoformate.

Materials:

  • Glycine

  • Sodium azide (NaN₃)

  • Triethyl orthoformate

  • Glacial acetic acid

  • Concentrated hydrochloric acid (HCl)

  • Activated carbon

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glycine and sodium azide in glacial acetic acid.

  • Slowly add triethyl orthoformate to the mixture while stirring.

  • Heat the reaction mixture to 80°C and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add concentrated hydrochloric acid to the cooled reaction mixture to acidify it and induce cyclization. This step should be performed in a fume hood due to the potential evolution of hydrazoic acid.

  • Filter the resulting mixture to remove the precipitated sodium chloride.

  • Treat the filtrate with activated carbon to decolorize the solution and filter again.

  • Concentrate the filtrate under reduced pressure to remove excess acetic acid and hydrochloric acid.

  • Cool the concentrated solution in an ice bath to crystallize the this compound.

  • Collect the crystals by filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Protocol 2: Synthesis of Energetic Coordination Polymers of this compound

This protocol describes a general method for the synthesis of energetic coordination polymers using TzAA as a ligand. The specific metal salt and reaction conditions can be varied to obtain different structures and properties.[1]

Materials:

  • This compound (TzAA)

  • A metal salt (e.g., Bismuth(III) nitrate pentahydrate, Iron(III) nitrate nonahydrate)

  • A co-ligand (optional, e.g., oxalic acid)

  • Solvent (e.g., deionized water, ethanol)

Procedure:

  • Dissolve this compound in the chosen solvent.

  • In a separate container, dissolve the metal salt in the same solvent.

  • Slowly add the metal salt solution to the TzAA solution while stirring.

  • If a co-ligand is used, dissolve it in the solvent and add it to the reaction mixture.

  • Adjust the pH of the solution if necessary using a dilute acid or base to promote coordination.

  • The reaction mixture can be stirred at room temperature or heated under reflux, depending on the desired product. The formation of a precipitate indicates the formation of the coordination polymer.

  • Collect the solid product by filtration, wash with the solvent to remove any unreacted starting materials, and dry under vacuum.

Protocol 3: Synthesis of Energetic Salts of this compound (Generalized)

This generalized protocol describes the formation of energetic salts of TzAA with nitrogen-rich bases like hydrazine, guanidine, or aminoguanidine.

Materials:

  • This compound (TzAA)

  • A nitrogen-rich base (e.g., hydrazine hydrate, guanidine carbonate, aminoguanidine hydrochloride)

  • Solvent (e.g., deionized water, ethanol)

Procedure:

  • Dissolve this compound in a suitable solvent (e.g., ethanol).

  • In a separate container, dissolve the nitrogen-rich base in the same or a miscible solvent. For bases provided as salts (e.g., aminoguanidine hydrochloride), a prior neutralization step with a suitable base (e.g., sodium hydroxide) may be necessary to liberate the free base.

  • Slowly add the solution of the nitrogen-rich base to the TzAA solution with stirring.

  • The salt will typically precipitate out of the solution upon mixing or after a short period of stirring. If precipitation is slow, the solution can be cooled in an ice bath.

  • Collect the energetic salt by filtration, wash with a small amount of cold solvent, and dry carefully under vacuum at a low temperature.

Caution: All energetic materials should be handled with extreme care using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Syntheses should be conducted in a well-ventilated fume hood, and the products should be stored in small quantities in appropriate containers.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_materials Energetic Material Preparation cluster_cp Coordination Polymers cluster_salts Energetic Salts Start Glycine, Sodium Azide, Triethyl Orthoformate Reaction1 Reaction in Glacial Acetic Acid Start->Reaction1 Purification1 Acidification, Filtration, Crystallization Reaction1->Purification1 TzAA This compound (TzAA) Purification1->TzAA Reaction2 Coordination Reaction TzAA->Reaction2 Reaction3 Acid-Base Reaction TzAA->Reaction3 MetalSalt Metal Salt MetalSalt->Reaction2 CP Energetic Coordination Polymer Reaction2->CP NRichBase Nitrogen-Rich Base NRichBase->Reaction3 Salt Energetic Salt Reaction3->Salt

Caption: General workflow for the synthesis of energetic materials from this compound.

Thermal Decomposition Pathway

Decomposition_Pathway cluster_path1 Pathway 1 cluster_path2 Pathway 2 Tetrazole Tetrazole Ring Intermediate1 Ring Opening Tetrazole->Intermediate1 Heat Intermediate2 [1,5]-Sigmatropic Shift Tetrazole->Intermediate2 Heat Products1 N₂ + Nitrile Imine Intermediate1->Products1 Products2 HN₃ + Carbodiimide Intermediate2->Products2

Caption: Proposed thermal decomposition pathways for the tetrazole ring in energetic materials.

References

Application Note: HPLC Analysis and Purification of 1H-Tetrazole-1-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details robust High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis and purification of 1H-Tetrazole-1-acetic acid, a key intermediate in pharmaceutical synthesis. The analytical method is designed to be stability-indicating, capable of separating the main component from potential impurities and degradation products. The preparative method allows for the efficient isolation of high-purity this compound. Detailed protocols for sample preparation, method parameters, and data presentation are provided to ensure reproducibility and easy implementation in a laboratory setting.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceuticals, most notably the cephalosporin antibiotic, cefazolin.[1] Its purity is critical to ensure the safety and efficacy of the final drug product. HPLC is a powerful technique for assessing the purity and for purifying such polar, acidic compounds.[2] This document provides a comprehensive guide to both analytical and preparative HPLC for this compound. The analytical method is developed to be stability-indicating, which is essential for monitoring the compound's stability under various stress conditions.[2][3] The preparative method is a scaled-up version of the analytical method, designed for efficient purification.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for method development.

PropertyValueReference
Molecular Formula C₃H₄N₄O₂[4]
Molecular Weight 128.09 g/mol [4]
Appearance White crystalline powder[5][6]
Melting Point 127-129 °C[7]
pKa ~4.3 (for the acetic acid moiety)[8]
UV Absorbance (λmax) ~210-228 nm[9]
Solubility Soluble in polar solvents[8]

Experimental Protocols

Analytical HPLC Method for Purity and Stability Analysis

This method is designed for the quantitative determination of this compound and the separation of its potential impurities.

a. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Transfer the sample to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase A (see table below). This results in a sample concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.[9][10]

b. Chromatographic Conditions:

The following table summarizes the chromatographic conditions for the analytical method.

ParameterCondition
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 30% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 215 nm
Run Time 20 minutes

c. Data Presentation:

The following table presents hypothetical, yet realistic, data for the separation of this compound from a potential impurity, demonstrating the method's suitability.

CompoundRetention Time (min)Tailing FactorTheoretical Plates
Impurity 13.51.18500
This compound8.21.212000
Preparative HPLC Method for Purification

This method is designed for the purification of this compound on a larger scale.

a. Sample Preparation:

  • Prepare a concentrated solution of the crude this compound in mobile phase A. The concentration will depend on the column's loading capacity and should be determined empirically. A starting concentration of 10-20 mg/mL is recommended.

  • Filter the solution through a 0.45 µm filter before loading onto the column.

b. Chromatographic Conditions:

The following table summarizes the chromatographic conditions for the preparative method.

ParameterCondition
Column Reversed-Phase C18, 250 mm x 21.2 mm, 10 µm
Mobile Phase A 0.1% Formic Acid in Water (volatile for easy removal)
Mobile Phase B Acetonitrile
Gradient 5% B to 30% B over 20 minutes
Flow Rate 20 mL/min
Column Temperature Ambient
Injection Volume 1-5 mL (depending on concentration and loading capacity)
Detection UV at 215 nm
Fraction Collection Triggered by UV signal threshold

c. Post-Purification Processing:

  • Pool the fractions containing the pure this compound.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

Visualizations

The following diagrams illustrate the workflows for the analytical and purification processes.

analytical_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase A weigh->dissolve filter_sample Filter (0.45 µm) dissolve->filter_sample inject Inject into HPLC filter_sample->inject separate Chromatographic Separation inject->separate detect UV Detection (215 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity integrate->quantify

Caption: Workflow for the analytical HPLC of this compound.

purification_workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification dissolve_crude Dissolve Crude Sample filter_crude Filter Solution dissolve_crude->filter_crude load Load onto Column filter_crude->load separate_prep Chromatographic Separation load->separate_prep collect Fraction Collection separate_prep->collect pool Pool Pure Fractions collect->pool evaporate Evaporate Acetonitrile pool->evaporate lyophilize Lyophilize evaporate->lyophilize

Caption: Workflow for the preparative HPLC of this compound.

Conclusion

The HPLC methods detailed in this application note provide a robust framework for the analysis and purification of this compound. The analytical method is suitable for quality control and stability studies, while the preparative method allows for the isolation of high-purity material for research and development purposes. By following the provided protocols, researchers can achieve reliable and reproducible results.

References

Application Notes and Protocols: 1H-Tetrazole-1-acetic Acid in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1H-Tetrazole-1-acetic acid (TzA) is a versatile heterocyclic compound recognized for its role as a bioisostere for carboxylic acids in medicinal chemistry. While its direct application as an organocatalyst in organic reactions is not extensively documented, its significance in catalysis is prominently demonstrated through the formation of highly effective metal-ligand coordination complexes. These complexes exhibit notable catalytic activity, particularly in modulating the thermal decomposition of energetic materials. This document provides detailed application notes and protocols for the synthesis and catalytic application of this compound-based metal complexes, focusing on their synergistic effect on the thermal decomposition of ammonium perchlorate (AP), a key component in solid propellants.

Section 1: Catalytic Applications of this compound Metal Complexes

The primary catalytic application identified for this compound is as a ligand in the formation of energetic coordination compounds that catalyze the thermal decomposition of ammonium perchlorate. Two such notable complexes are a bismuth-based coordination polymer, {[Bi(tza)(C2O4)(H2O)]·H2O}n (Complex 1), and an iron-based cluster, [Fe3O(tza)6(H2O)3]NO3 (Complex 2).[1]

These complexes have been shown to significantly lower the decomposition temperature of ammonium perchlorate, indicating their potential as catalysts in solid propellants.[1] Furthermore, a mixture of these two complexes exhibits a synergistic catalytic effect, enhancing their overall performance.[1]

Data Presentation: Catalytic Effect on Ammonium Perchlorate Decomposition

The catalytic activity of Complex 1, Complex 2, and their mixture on the thermal decomposition of ammonium perchlorate was evaluated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TG). The key quantitative data is summarized in the table below.

CatalystHigh-Temperature Decomposition Peak (°C)Reduction in Decomposition Temperature (°C)
Pure Ammonium Perchlorate443.8N/A
Ammonium Perchlorate + Complex 1358.285.6
Ammonium Perchlorate + Complex 2341.5102.3
Ammonium Perchlorate + Mixture (1:1) of Complex 1 & 2330.1113.7

A synergistic index of 1.31 was observed for the mixture of Complex 1 and Complex 2, indicating a cooperative enhancement of their catalytic activities.[1]

Section 2: Experimental Protocols

Synthesis of Catalytic Coordination Compounds

2.1.1 Protocol for Synthesis of {[Bi(tza)(C2O4)(H2O)]·H2O}n (Complex 1)

  • Reagents:

    • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

    • This compound (Htza)

    • Oxalic acid (H₂C₂O₄)

    • Distilled water

  • Procedure:

    • Dissolve this compound (1 mmol, 128 mg) and oxalic acid (1 mmol, 90 mg) in 10 mL of distilled water with stirring.

    • Slowly add a solution of Bismuth(III) nitrate pentahydrate (1 mmol, 485 mg) in 5 mL of distilled water to the first solution.

    • Stir the resulting mixture at room temperature for 24 hours.

    • Collect the resulting precipitate by filtration, wash with distilled water, and dry in a desiccator over silica gel.

2.1.2 Protocol for Synthesis of [Fe3O(tza)6(H2O)3]NO3 (Complex 2)

  • Reagents:

    • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

    • This compound (Htza)

    • Distilled water

  • Procedure:

    • Dissolve this compound (2 mmol, 256 mg) in 10 mL of distilled water.

    • Slowly add a solution of Iron(III) nitrate nonahydrate (1 mmol, 404 mg) in 5 mL of distilled water to the Htza solution with constant stirring.

    • Stir the mixture at 60 °C for 4 hours.

    • Allow the solution to cool to room temperature and then let it stand for several days to allow for the formation of crystals.

    • Collect the crystals by filtration, wash with a small amount of cold distilled water, and dry in a desiccator.

Protocol for Catalytic Thermal Decomposition of Ammonium Perchlorate
  • Materials:

    • Ammonium Perchlorate (AP)

    • Catalyst (Complex 1, Complex 2, or their 1:1 mixture)

    • Acetone

    • Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA)

  • Procedure:

    • Prepare a physical mixture of ammonium perchlorate and the catalyst in a 98:2 mass ratio.

    • Add a small amount of acetone to the mixture and stir for 30 minutes to ensure homogeneity.

    • Dry the mixture in a desiccator to remove the acetone completely.

    • Place a small amount of the prepared sample (typically 1-5 mg) into an aluminum crucible for DSC/TGA analysis.

    • Perform the thermal analysis under a nitrogen atmosphere at a heating rate of 10 °C/min from room temperature to 500 °C.

    • Record the DSC and TGA curves to determine the onset and peak decomposition temperatures.

Section 3: Visualizations

Logical Relationship of Catalyst Synthesis and Application

Catalyst_Workflow cluster_synthesis Catalyst Synthesis cluster_application Catalytic Application Htza This compound (Htza) Reaction Reaction & Crystallization Htza->Reaction Metal_Salt Metal Salt (Bi(NO3)3 or Fe(NO3)3) Metal_Salt->Reaction Solvent Solvent (Distilled Water) Solvent->Reaction Catalyst Metal-TzA Complex (Catalyst) Reaction->Catalyst Mixing Mixing & Drying Catalyst->Mixing AP Ammonium Perchlorate (AP) AP->Mixing Sample AP + Catalyst Mixture Mixing->Sample Analysis DSC/TGA Analysis Sample->Analysis Results Decomposition Data Analysis->Results

Caption: Workflow for the synthesis of Metal-TzA catalysts and their application in the thermal decomposition of ammonium perchlorate.

Proposed Structure of Catalytic Complexes

Caption: Schematic representation of the coordination environments in the Bismuth (Complex 1) and Iron (Complex 2) catalysts.

References

Application Notes and Protocols for the Synthesis of Tetrazole-Containing Scaffolds for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrazole moiety is a privileged scaffold in medicinal chemistry and drug discovery, primarily due to its role as a bioisostere for the carboxylic acid group.[1][2] This substitution often leads to improved pharmacokinetic properties such as enhanced metabolic stability, increased lipophilicity, and better oral bioavailability.[2] The tetrazole ring's high nitrogen content contributes to its metabolic robustness, making it less susceptible to common metabolic pathways.[2] With over 20 marketed drugs containing this scaffold, exhibiting a wide range of biological activities including anticancer, antiviral, and antihypertensive properties, the demand for diverse libraries of tetrazole-containing compounds for high-throughput screening (HTS) is ever-increasing.[1][3]

These application notes provide a comprehensive overview of modern synthetic strategies for generating diverse tetrazole-containing scaffolds amenable to HTS campaigns. Detailed protocols for key reactions and data on reaction yields are presented to aid researchers in the efficient construction of compound libraries.

Synthetic Methodologies for Tetrazole Library Synthesis

The generation of tetrazole libraries for HTS relies on robust and versatile chemical transformations that can be readily automated and performed in parallel. Key strategies include multicomponent reactions (MCRs), [3+2] cycloadditions, and innovative building block approaches.

Multicomponent Reactions (MCRs)

MCRs are powerful tools for building molecular complexity in a single step from three or more starting materials, making them ideal for the rapid generation of compound libraries.[3][4] The Ugi and Passerini reactions are prominent examples utilized in tetrazole synthesis.

  • Ugi-Azide Four-Component Reaction (UA-4CR): This reaction is a cornerstone for the one-pot synthesis of diverse 1,5-disubstituted-1H-tetrazoles.[2] It involves the reaction of an aldehyde, an amine, an isocyanide, and an azide source (typically trimethylsilyl azide, TMSN₃).[5] The ability to vary four distinct starting materials allows for the creation of large and diverse libraries.[6] The Ugi tetrazole synthesis is amenable to parallel synthesis, facilitating the production of thousands of compounds for screening decks.[7][8]

  • Passerini-Tetrazole Three-Component Reaction (PT-3CR): This reaction provides an efficient route to α-acyloxy tetrazoles by reacting an isocyanide, an azide, and an aldehyde or ketone.[1][9] A novel strategy employs the PT-3CR to synthesize tetrazole aldehyde building blocks, which can then be used in subsequent MCRs to generate complex, drug-like molecules.[1][3][10]

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition of azides with nitriles is a fundamental and widely used method for the synthesis of 5-substituted-1H-tetrazoles.[2][4] This reaction can be catalyzed by various reagents, including zinc salts, to proceed efficiently under aqueous conditions.[11] "Click chemistry," a concept introduced by Sharpless, utilizes this highly efficient and specific reaction for the reliable synthesis of tetrazoles.[12][13]

Novel Synthetic Approaches

Recent advancements have introduced new strategies for tetrazole synthesis, expanding the accessible chemical space.

  • Building Block Approach: A novel strategy involves the synthesis of diversely protected tetrazole aldehydes as versatile building blocks.[1][9][14] These can be incorporated into various chemical transformations, including MCRs, to create complex molecules, avoiding the de novo construction of the tetrazole ring for each new compound.[10]

  • Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and efficient method for the synthesis and functionalization of tetrazole-containing compounds, enabling late-stage diversification of complex molecules.[15][16]

Experimental Protocols

Protocol 1: General Procedure for the Ugi-Azide Four-Component Reaction (UA-4CR)

This protocol is a general guideline for the synthesis of 1,5-disubstituted-1H-tetrazoles.

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • Azidotrimethylsilane (TMSN₃) (1.0 mmol)

  • Methanol (MeOH) (5 mL)

  • Triethylamine (Et₃N) (1.2 mmol, if starting with an amine salt)

Procedure:

  • To a solution of the aldehyde (1.0 mmol) in methanol (5 mL) in a reaction vessel, add the amine (1.0 mmol). If an amine hydrochloride is used, add triethylamine (1.2 mmol) to liberate the free amine.

  • Add the isocyanide (1.0 mmol) to the mixture.

  • Finally, add azidotrimethylsilane (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature or slightly elevated temperatures (e.g., 40 °C) for 24-48 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,5-disubstituted-1H-tetrazole.[2]

Protocol 2: Synthesis of 5-Substituted-1H-tetrazoles via [3+2] Cycloaddition

This protocol describes a common method for synthesizing 5-substituted-1H-tetrazoles from nitriles.

Materials:

  • Organic nitrile (1.0 mmol)

  • Sodium azide (NaN₃) (1.5 mmol)

  • Zinc bromide (ZnBr₂) (catalytic amount) or Triethylamine hydrochloride (1.5 mmol)[4]

  • Toluene or Water (10 mL)[4][11]

Procedure:

  • In a round-bottom flask, dissolve the organic nitrile (1.0 mmol) in the chosen solvent (e.g., toluene or water).

  • Add sodium azide (1.5 mmol) and the catalyst (e.g., ZnBr₂ or triethylamine hydrochloride).

  • Heat the reaction mixture at 90-110 °C for 12-24 hours.[4]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with hydrochloric acid (e.g., 3 N HCl) to pH ~1 to protonate the tetrazole and quench any remaining azide.[17]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).[17]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following tables summarize representative yields for the synthesis of various tetrazole-containing scaffolds using the methodologies described above.

Table 1: Yields for Ugi-Azide Four-Component Reactions

AldehydeAmineIsocyanideProduct Yield (%)Reference
2-BromobenzaldehydeAllylaminetert-Butyl isocyanide58[5]
BenzaldehydeBenzylamineCyclohexyl isocyanide74[1]
4-ChlorobenzaldehydeAnilineEthyl isocyanoacetate65[5]
IsovaleraldehydeAmmoniatert-Butyl isocyanide83[6]

Table 2: Yields for [3+2] Cycloaddition Reactions

NitrileAzide SourceCatalyst/AdditiveProduct Yield (%)Reference
BenzonitrileNaN₃ZnBr₂>90 (conversion)[17]
AcetonitrileNaN₃Triethylamine hydrochloride95[4]
p-Toluenesulfonyl cyanideBenzyl azideNone92[4]
CyanoacetamideNaN₃Triethylamine hydrochloride98[4]

Visualizations

Workflow for Tetrazole Library Synthesis via MCR

G cluster_start Starting Materials cluster_reaction Multicomponent Reaction cluster_purification Processing cluster_end Output cluster_screening Application Aldehyde Aldehyde/Ketone MCR Ugi or Passerini Reaction Aldehyde->MCR Amine Amine Amine->MCR Isocyanide Isocyanide Isocyanide->MCR Azide Azide Source Azide->MCR Purification Purification MCR->Purification Library Diverse Tetrazole Library Purification->Library HTS High-Throughput Screening Library->HTS

Caption: Workflow for generating a diverse tetrazole library using MCRs.

General Synthetic Routes to Tetrazoles

G cluster_start Precursors cluster_reactions Synthetic Methods cluster_product Product Nitrile Nitrile Cycloaddition [3+2] Cycloaddition Nitrile->Cycloaddition + Azide Amine Amine Ugi Ugi Reaction Amine->Ugi Aldehyde Aldehyde Aldehyde->Ugi Passerini Passerini Reaction Aldehyde->Passerini Isocyanide Isocyanide Isocyanide->Ugi Isocyanide->Passerini Tetrazole Tetrazole Scaffold Cycloaddition->Tetrazole Ugi->Tetrazole Passerini->Tetrazole

Caption: Key synthetic pathways to tetrazole-containing scaffolds.

References

Application Notes and Protocols: Derivatization of 1H-Tetrazole-1-acetic acid for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Tetrazole-1-acetic acid and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering similar acidic properties (pKa ≈ 4.89) while providing improved metabolic stability and cell membrane permeability.[1] This bioisosteric replacement has been a successful strategy in the development of numerous drugs.[2] The derivatization of this compound, particularly at the carboxylic acid moiety to form esters and amides, allows for the exploration of structure-activity relationships (SAR) to optimize pharmacological properties for various therapeutic targets, including anticancer and antimicrobial agents.[2][3]

These application notes provide detailed protocols for the synthesis of this compound derivatives and their evaluation in relevant in vitro assays.

I. Synthesis of this compound Derivatives

The derivatization of this compound primarily involves the formation of esters and amides. Below are generalized protocols for these syntheses.

Protocol 1: Synthesis of this compound Esters

This protocol describes the esterification of this compound with various alcohols using a suitable acid catalyst.

Materials:

  • This compound

  • Desired alcohol (e.g., ethanol, methanol, propanol)

  • Sulfuric acid (concentrated)

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in an excess of the desired alcohol.

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Protocol 2: Synthesis of N-Substituted (1H-Tetrazol-1-yl)acetamides

This protocol outlines the synthesis of amides from this compound and various primary or secondary amines using a coupling agent.

Materials:

  • This compound

  • Desired amine (e.g., aniline, benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.1 equivalents) and DIPEA (2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

  • Characterize the purified amide using spectroscopic techniques (¹H NMR, ¹³C NMR, and MS).

II. In Vitro Biological Evaluation

The synthesized derivatives of this compound can be evaluated for their potential as anticancer and antimicrobial agents using the following in vitro assays.

Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability and proliferation, providing a measure of the cytotoxic potential of the synthesized compounds.[4]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: In Vitro Antimicrobial Activity Assessment (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.[5]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Synthesized this compound derivatives

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • 96-well microplates

  • Incubator (37°C for bacteria, 35°C for fungi)

  • Microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microbial strain.

  • Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microbe without compound) and a negative control (broth only).

  • Incubation: Incubate the plates for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

III. Structure-Activity Relationship (SAR) Studies

The data obtained from the biological evaluation of a series of this compound derivatives can be used to establish structure-activity relationships.

Anticancer Activity SAR

The anticancer activity of tetrazole derivatives is often influenced by the nature of the substituents. For a series of N-substituted (1H-tetrazol-1-yl)acetamides, the following trends may be observed:

  • Aromatic vs. Aliphatic Substituents: Aromatic substituents on the amide nitrogen may enhance activity due to potential π-π stacking interactions with biological targets.

  • Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the aromatic ring can modulate the electronic properties of the molecule and its binding affinity to target proteins.

  • Steric Factors: The size and conformation of the substituent can influence how the molecule fits into the binding pocket of a target enzyme or receptor.

Table 1: In Vitro Anticancer Activity of N-Aryl-(1H-tetrazol-1-yl)acetamide Derivatives against HT-29 Cancer Cells [6]

CompoundSubstituent (R) on Aryl RingIC₅₀ (µg/mL)
1a 4-Bromo87.91
1b 4-Chloro69.99
1c 2,4-Dichloro98.01
1d 4-Nitro92.42

Note: The data presented is for a series of 1-substituted-5-aryl-tetrazoles, which can serve as a model for SAR studies of N-substituted (1H-tetrazol-1-yl)acetamides.

Antimicrobial Activity SAR

For antimicrobial agents, the lipophilicity and electronic properties of the derivatives are crucial for their activity.

  • Lipophilicity: A balanced lipophilicity is often required for effective penetration of bacterial cell walls.

  • Hydrogen Bonding: The ability of the amide or ester group to form hydrogen bonds can be critical for interaction with the target enzyme.

Table 2: Antimicrobial Activity (MIC) of this compound Derivatives [5]

CompoundSubstituentMIC (µg/mL) vs. E. faecalisMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. C. albicans
2a Benzimidazole3118.7>100
2b 5-Nitrobenzimidazole1.325.21.2
2c 5-Chlorobenzimidazole1.821.6>100
2d 5-Methylbenzimidazole2.1>1007.4
Azithromycin -1.20.8-
Fluconazole ---8.1

Note: The data is for tetrazole derivatives connected to a benzimidazole ring via a methyl bridge at the 1-position, providing insights into potential SAR for related structures.

IV. Mechanistic Insights and Signaling Pathways

Derivatives of this compound may exert their biological effects through various mechanisms. Below are diagrams of potential signaling pathways that could be targeted.

Anticancer Mechanism: EGFR Signaling Pathway Inhibition

Some tetrazole derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[7] Inhibition of EGFR can block downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, which are crucial for cancer cell proliferation, survival, and metastasis.[7]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation EGF EGF EGF->EGFR Inhibitor Tetrazole Derivative Inhibitor->EGFR

Caption: EGFR signaling pathway and its inhibition by a tetrazole derivative.

Antimicrobial Mechanism: DNA Gyrase Inhibition

In bacteria, DNA gyrase is a crucial enzyme for DNA replication, transcription, and repair. Inhibition of DNA gyrase leads to bacterial cell death. Some tetrazole derivatives have been identified as inhibitors of this enzyme.[8][9]

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Cell_Death Cell Death DNA_Gyrase->Cell_Death Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase DNA_Replication DNA Replication Supercoiled_DNA->DNA_Replication Inhibitor Tetrazole Derivative Inhibitor->DNA_Gyrase

Caption: Inhibition of bacterial DNA gyrase by a tetrazole derivative.

V. Experimental and Logical Workflow

The process of discovering and optimizing this compound derivatives for a specific biological activity follows a logical workflow.

SAR_Workflow Start Start: Identify This compound as Scaffold Synthesis Synthesize Library of Amide and Ester Derivatives Start->Synthesis Screening In Vitro Screening (e.g., MTT, MIC assays) Synthesis->Screening Data_Analysis Data Analysis and SAR Determination Screening->Data_Analysis Hit_Identified Hit Compound(s) Identified? Data_Analysis->Hit_Identified Hit_Identified->Synthesis No Lead_Optimization Lead Optimization: Further Derivatization Hit_Identified->Lead_Optimization Yes Lead_Optimization->Screening Mechanism_Studies Mechanism of Action Studies Lead_Optimization->Mechanism_Studies End End: Preclinical Candidate Mechanism_Studies->End

Caption: Workflow for SAR studies of this compound derivatives.

References

Application Notes and Protocols: 1H-Tetrazole-1-acetic acid in the Design of Probes for Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1H-Tetrazole-1-acetic acid as a versatile building block in the design and synthesis of chemical probes for biological research. The unique properties of the tetrazole ring, particularly its role as a bioisostere of carboxylic acids, make it an invaluable component in the development of fluorescent sensors and enzyme inhibitors. This document details the applications of this compound-derived probes, provides structured data on their performance, and offers detailed protocols for their synthesis and use.

Introduction to this compound in Probe Design

This compound is a key heterocyclic compound utilized in medicinal chemistry and chemical biology. Its structural and electronic properties offer several advantages in the design of targeted molecular probes. The tetrazole ring is metabolically stable and can participate in various non-covalent interactions, including hydrogen bonding and coordination with metal ions.[1][2] A crucial feature is its ability to act as a bioisosteric replacement for the carboxylic acid moiety, which can enhance pharmacokinetic properties such as membrane permeability and metabolic stability in drug candidates and chemical probes.[1][2]

Application 1: Fluorescent Probes for Reactive Oxygen Species (ROS)

Probing Peroxynitrite (ONOO⁻) in Oxidative Stress Signaling

Peroxynitrite is a highly reactive nitrogen species implicated in a variety of pathological conditions driven by oxidative stress. Fluorescent probes capable of detecting peroxynitrite are valuable tools for studying its role in cellular signaling. This compound derivatives have been successfully employed in the synthesis of novel, selective, and reversible fluorescent probes for peroxynitrite.

A notable example is a tetrazole-based probe (TP-2) that operates via a photoactivated "turn-on" mechanism. The synthesis involves a straightforward three-step, two-pot process, making it scalable for widespread use.[3][4] This class of probes demonstrates ratiometric sensing capabilities and high selectivity for peroxynitrite over other biologically relevant reactive oxygen and nitrogen species.[3]

Quantitative Data for Peroxynitrite Probe (TP-2)
ParameterValueReference
Excitation Wavelength (λex)350 nm[3]
Emission Wavelength (λem)430 nm (blue-shifted from 490 nm upon ONOO⁻ binding)[3]
Fluorescence Enhancement> 8-fold with 6-fold excess of ONOO⁻[3]
Cellular UptakeEfficient internalization in CHO cells[3]
CytotoxicityMinimal[3]
Experimental Protocol: Synthesis of a Tetrazole-Based Peroxynitrite Probe

This protocol is adapted from the synthesis of TP-2, a fluorescent probe for peroxynitrite.[3]

Step 1: Synthesis of Tetrazole Carboxylic Acid

A detailed, specific protocol for the synthesis of the precursor tetrazole carboxylic acid from this compound would be required here, based on the specific fluorophore being attached. For a generic representation:

  • Dissolve this compound and a suitable amino-functionalized fluorophore in an appropriate solvent (e.g., DMF).

  • Add a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator like NHS (N-Hydroxysuccinimide).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, purify the product by column chromatography on silica gel.

Step 2: Esterification to Form a Pre-probe

  • Dissolve the synthesized tetrazole carboxylic acid in a suitable solvent.

  • Add N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC).

  • Stir the reaction mixture to form the pre-probe.

Step 3: Photoactivation to Generate the Fluorogenic Probe

  • Expose the pre-probe solution to UV light (280-320 nm) to generate the active fluorogenic probe.

Signaling Pathway: Peroxynitrite in Oxidative Stress

peroxynitrite_pathway cluster_formation Peroxynitrite Formation cluster_effects Cellular Effects Superoxide (O2-) Superoxide (O2-) Peroxynitrite (ONOO-) Peroxynitrite (ONOO-) Superoxide (O2-)->Peroxynitrite (ONOO-) Reaction Nitric Oxide (NO) Nitric Oxide (NO) Nitric Oxide (NO)->Peroxynitrite (ONOO-) Reaction Tyrosine Nitration Tyrosine Nitration Peroxynitrite (ONOO-)->Tyrosine Nitration Lipid Peroxidation Lipid Peroxidation Peroxynitrite (ONOO-)->Lipid Peroxidation DNA Damage DNA Damage Peroxynitrite (ONOO-)->DNA Damage Apoptosis Apoptosis Tyrosine Nitration->Apoptosis Lipid Peroxidation->Apoptosis DNA Damage->Apoptosis

Caption: Peroxynitrite formation and its downstream cellular effects.

Application 2: Fluorescent Probes for Metal Ions

Sensing Zinc (Zn²⁺) in Cellular Signaling

Zinc is an essential trace element that acts as a cofactor for numerous enzymes and a signaling molecule in various cellular processes.[5] Fluorescent probes for Zn²⁺ are critical for understanding its homeostasis and signaling roles. The tetrazole moiety, due to its nitrogen-rich structure, can act as an effective chelator for metal ions.

Tetrazole derivatives have been designed as "turn-on" fluorescent sensors for Zn²⁺.[5] These probes typically consist of a fluorophore linked to a tetrazole-containing chelating unit. In the absence of Zn²⁺, the fluorescence is quenched. Upon binding to Zn²⁺, a conformational change or inhibition of photoinduced electron transfer (PET) leads to a significant increase in fluorescence intensity.[6]

Quantitative Data for a Tetrazole-Based Zinc Probe
ParameterValueReference
Excitation Wavelength (λex)Varies with fluorophore[5]
Emission Wavelength (λem)Varies with fluorophore[5]
Detection Limit (LOD)25 ± 5 nM[6]
Stoichiometry (Probe:Zn²⁺)1:1[5]
ApplicationBioimaging in HeLa cells[5]
Experimental Protocol: Cellular Imaging of Zinc with a Tetrazole-Based Probe

This protocol provides a general guideline for using a tetrazole-based fluorescent probe for imaging intracellular Zn²⁺.

Materials:

  • Tetrazole-based zinc probe stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Cells of interest (e.g., HeLa cells)

  • Confocal microscope

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes and culture until they reach the desired confluency.

  • Probe Loading:

    • Prepare a working solution of the zinc probe (e.g., 5 µM) in cell culture medium.

    • Remove the old medium from the cells and wash with PBS.

    • Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C.

  • Washing: Remove the probe-containing medium and wash the cells twice with PBS to remove any excess, unbound probe.

  • Imaging:

    • Add fresh cell culture medium or PBS to the cells.

    • Image the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the specific fluorophore.

  • (Optional) Zinc Modulation: To observe changes in intracellular zinc, cells can be treated with a zinc ionophore (e.g., pyrithione) to increase intracellular zinc or a chelator (e.g., TPEN) to decrease it, followed by imaging.

Signaling Pathway: Zinc in Cellular Regulation

zinc_signaling Extracellular Signal Extracellular Signal ZIP Transporter ZIP Transporter Extracellular Signal->ZIP Transporter Activates Intracellular Zinc (Zn2+) Intracellular Zinc (Zn2+) ZIP Transporter->Intracellular Zinc (Zn2+) Increases ZnT Transporter ZnT Transporter Intracellular Zinc (Zn2+)->ZnT Transporter Sequesters/Effluxes Enzyme Activation Enzyme Activation Intracellular Zinc (Zn2+)->Enzyme Activation Gene Transcription Gene Transcription Intracellular Zinc (Zn2+)->Gene Transcription Cellular Response Cellular Response Enzyme Activation->Cellular Response Gene Transcription->Cellular Response

Caption: A simplified overview of zinc homeostasis and signaling.

Application 3: Enzyme Inhibitors

Targeting Metalloproteinases and Other Enzymes

The ability of the tetrazole ring to coordinate with metal ions makes this compound derivatives promising candidates for the design of inhibitors for metalloenzymes, such as matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix and are implicated in diseases like cancer and arthritis. The tetrazole moiety can act as a zinc-binding group, crucial for the inhibitory activity of these compounds.[7]

Furthermore, tetrazole derivatives have been investigated as inhibitors for other enzyme classes, such as tyrosinase, by mimicking the substrate or interacting with key active site residues.[4]

Quantitative Data for Tetrazole-Based Enzyme Inhibitors
Enzyme TargetInhibitor TypeIC₅₀ ValueReference
Tyrosinase3-(3,4-dichlorophenyl)-2-(1H-tetrazol-5-yl)acrylonitrile45 µM[4]
MMP-2Tetrazole-based inhibitorSelective inhibition (specific IC₅₀ not provided)[7]
Experimental Protocol: Enzyme Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of a this compound derivative against a target enzyme.

Materials:

  • Target enzyme

  • Enzyme substrate (preferably a fluorogenic or chromogenic substrate)

  • Assay buffer

  • This compound derivative inhibitor (test compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Dissolve the enzyme, substrate, and test compound in the assay buffer to the desired stock concentrations.

    • Perform serial dilutions of the test compound to obtain a range of concentrations for IC₅₀ determination.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of the enzyme to each well.

    • Add varying concentrations of the test compound to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Initiate Reaction:

    • Add the substrate to each well to start the enzymatic reaction.

  • Measurement:

    • Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Experimental Workflow: Enzyme Inhibition Assay

enzyme_inhibition_workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Dispense Enzyme and Inhibitor into 96-well plate A->B C Pre-incubate B->C D Add Substrate to Initiate Reaction C->D E Monitor Signal (Fluorescence/Absorbance) D->E F Data Analysis (Calculate IC50) E->F

Caption: Workflow for a typical enzyme inhibition assay.

Conclusion

This compound is a valuable and versatile platform for the development of sophisticated chemical biology probes. Its bioisosteric relationship with carboxylic acids, coupled with its unique chemical properties, enables the design of highly selective and sensitive fluorescent sensors for reactive species and metal ions, as well as potent inhibitors for various enzyme classes. The protocols and data presented here provide a solid foundation for researchers to explore and expand the applications of this compound in their own investigations into complex biological systems.

References

Troubleshooting & Optimization

Technical Support Center: 1H-Tetrazole-1-acetic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, during the synthesis of 1H-Tetrazole-1-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common methods involve the reaction of a glycine derivative with an orthoformate and an azide source. One prominent route is the reaction of a glycine ester salt (like glycine ethyl ester hydrochloride) with an orthoformic acid ester and a compound containing the N₃ group, such as sodium azide or trimethylsilyl azide.[1][2][3] Another approach is the [3+2] cycloaddition reaction between a cyanoacetic acid derivative and an azide source, often facilitated by a catalyst.[4]

Q2: I'm observing very low or no conversion in my reaction. What are the likely causes?

A2: Low conversion in tetrazole synthesis can often be attributed to several factors:

  • Insufficient Activation: The reaction to form the tetrazole ring can be slow without an activator. In syntheses starting from nitriles, Lewis acids (e.g., zinc salts) or Brønsted acids are often used to activate the nitrile group.[5]

  • Inappropriate Reaction Temperature: Many tetrazole syntheses require elevated temperatures to proceed at a reasonable rate.[5] If the temperature is too low, the reaction will be very slow. Conversely, excessively high temperatures can lead to decomposition of reactants or products.

  • Poor Solubility of Reagents: If the starting materials are not well dissolved in the reaction solvent, the reaction will be slow and incomplete.[5]

  • Moisture Contamination: Some reagents, like trimethylsilyl azide, are sensitive to moisture. The presence of water can lead to side reactions and reduce the yield.

Q3: My reaction yields are inconsistent. What parameters should I focus on controlling?

A3: For reproducible, high yields, carefully control the following:

  • Stoichiometry of Reactants: The molar ratios of the amine, orthoformate, and azide source are critical. Use precise measurements for all reagents.

  • Reaction Temperature and Time: Optimize the reaction temperature and duration. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal endpoint.

  • Solvent Quality: Use dry, high-purity solvents to avoid side reactions.

  • pH Control: In some procedures, maintaining a specific pH range is important to prevent the formation of unwanted byproducts and to ensure the desired reaction proceeds.[6]

Q4: What are the safety precautions I should take when working with sodium azide?

A4: Sodium azide is toxic, and in the presence of acid, it can form hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[5]

  • Work in a Fume Hood: Always handle sodium azide and conduct the reaction in a well-ventilated fume hood.[5]

  • Avoid Strong Acids: Use caution with acidic conditions to prevent the generation of hydrazoic acid. Buffered systems are often used to control the pH.[5]

  • Quenching: After the reaction, any residual azide should be carefully quenched, for example, with a solution of sodium nitrite.

  • Waste Disposal: Dispose of azide-containing waste according to your institution's safety guidelines. Avoid contact with heavy metals, as this can form explosive metal azides.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction.Increase reaction time and/or temperature. Monitor reaction progress by TLC or HPLC.
Poor solubility of starting materials.Choose a more suitable solvent or consider gentle heating to aid dissolution.[5]
Side reactions due to impurities.Use purified starting materials and high-purity, dry solvents.
Loss of product during work-up.Optimize the extraction and purification steps. Ensure the pH is adjusted correctly during extraction to maximize product recovery in the desired phase.
Formation of Oily Product Instead of Crystals Presence of impurities.Purify the crude product using column chromatography or recrystallization from a suitable solvent system.[2]
Residual solvent.Ensure the product is thoroughly dried under vacuum.
Difficulty in Product Purification Co-crystallization with inorganic salts.Wash the crude product with water to remove inorganic byproducts before recrystallization from an organic solvent.[7]
Similar polarity of product and byproducts.Employ a different purification technique, such as column chromatography with a carefully selected eluent system.

Experimental Protocols

Protocol 1: Synthesis of this compound ethyl ester using Trimethylsilyl Azide

This method has been reported to produce high yields of the ester, which can then be saponified to the free acid.[1][3]

Materials:

  • Trimethylsilyl azide (TMSA)

  • Trimethyl orthoformate

  • Glacial acetic acid

  • Anhydrous sodium acetate

  • Glycine ethyl ester hydrochloride

Procedure:

  • Prepare a solution of trimethylsilyl azide.

  • In a separate flask, add trimethyl orthoformate, glacial acetic acid, and anhydrous sodium acetate.

  • Cool the mixture to approximately 40°C and add the glycine ethyl ester hydrochloride.

  • Slowly add the prepared trimethylsilyl azide solution to the mixture with stirring.

  • Heat the reaction mixture to 70°C and maintain this temperature for 3 hours.

  • After the reaction is complete, cool the mixture and work up by extraction with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is then concentrated to yield this compound ethyl ester, which can be further purified by crystallization. The ester can be saponified to the free acid.[1]

Protocol 2: One-pot Synthesis of this compound using Sodium Azide

This is a common one-pot method for synthesizing the target compound.[2][8]

Materials:

  • Glycine

  • Sodium azide

  • Ethyl orthoformate

  • Acetic acid

Procedure:

  • In a round-bottom flask, combine glycine, sodium azide, and ethyl orthoformate in acetic acid.

  • Heat the mixture with stirring at 80°C for 2 hours.

  • After the reaction, cool the mixture and acidify with concentrated hydrochloric acid.

  • Distill off the solvent.

  • Extract the residue with hot ethyl acetate.

  • Combine the ethyl acetate layers and distill off the solvent to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent like isopropanol to obtain pure this compound.[2]

Quantitative Data Summary

Synthesis Method Key Reagents Reaction Conditions Reported Yield Reference
From Glycine Ethyl Ester HClTrimethylsilyl azide, Trimethyl orthoformate70°C, 3 hours96.2% (of the ester)[1][3]
From GlycineSodium azide, Ethyl orthoformate80°C, 2 hoursGood yield (quantitative data not specified)[2]
From Glycine Ethyl Ester HClSodium azide, Methyl orthoformate70°C, 2 hoursGood yield (quantitative data not specified)[2]
Deamination of 5-amino-1H-tetrazole-1-acetic acidSodium nitrite, Sulfuric acid< 0°C, 4 hours77.6%[9]

Visualizations

Synthesis_Pathway Synthesis of this compound A Glycine Ethyl Ester Hydrochloride D Intermediate A->D B Triethyl Orthoformate B->D C Sodium Azide C->D E This compound ethyl ester D->E Acetic Acid, Heat F Saponification E->F G This compound F->G

Caption: Reaction pathway for this compound synthesis.

Troubleshooting_Workflow Troubleshooting Low Yields Start Low Yield Observed Check_Reaction Check Reaction Completion (TLC/HPLC) Start->Check_Reaction Incomplete Reaction Incomplete Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Optimize_Conditions Increase Time/Temperature Incomplete->Optimize_Conditions Check_Purity Check Purity of Starting Materials Complete->Check_Purity Optimize_Conditions->Check_Reaction Impure Impure Materials Check_Purity->Impure No Pure Pure Materials Check_Purity->Pure Yes Purify Purify/Use New Batch Impure->Purify Check_Workup Review Work-up Procedure Pure->Check_Workup Purify->Start Optimize_Workup Optimize Extraction/Purification Check_Workup->Optimize_Workup End Improved Yield Optimize_Workup->End

Caption: A workflow for troubleshooting low yields.

Parameter_Relationships Key Parameter Interdependencies Yield Reaction Yield Temperature Temperature Temperature->Yield Time Reaction Time Temperature->Time Time->Yield Purity Reagent Purity Purity->Yield Solvent Solvent Solvent->Yield Solvent->Temperature Stoichiometry Stoichiometry Stoichiometry->Yield

Caption: Relationships between key reaction parameters and yield.

References

Side reactions and byproduct formation in tetrazole synthesis from nitriles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tetrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for side reactions and byproduct formation encountered during the synthesis of 5-substituted-1H-tetrazoles from nitriles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions related to impurities and side reactions in tetrazole synthesis.

Q1: My reaction is showing low conversion to the tetrazole product, and I see a significant amount of unreacted nitrile. What are the common causes and solutions?

A1: Low conversion is a frequent challenge in tetrazole synthesis. Here are the primary causes and troubleshooting steps:

  • Insufficient Nitrile Activation: The [3+2] cycloaddition between a nitrile and an azide is often slow without an activating agent. The nitrile group's electrophilicity needs to be enhanced.

    • Solution: Ensure you are using an appropriate activator. Lewis acids (e.g., zinc salts, aluminum salts) or Brønsted acids (e.g., ammonium chloride) are commonly employed to activate the nitrile.[1] Check the quality and loading of your catalyst.

  • Inappropriate Reaction Temperature: Many tetrazole syntheses require elevated temperatures to overcome the activation energy barrier.

    • Solution: If the temperature is too low, the reaction kinetics will be slow. Conversely, excessively high temperatures can lead to the decomposition of starting materials or the desired product.[1] Optimize the reaction temperature based on literature precedents for your specific substrate.

  • Poor Solvent Choice: The solvent plays a critical role in dissolving reagents and facilitating the reaction at appropriate temperatures.

    • Solution: High-boiling polar aprotic solvents like DMF and DMSO are commonly used.[1] For certain catalytic systems, such as those using zinc salts, water can be an effective solvent.[2]

  • Deactivated Nitrile Substrate: The electronic nature of the substituent on the nitrile is important.

    • Solution: Electron-withdrawing groups on the nitrile substrate generally increase the reaction rate.[1] Electron-rich or sterically hindered nitriles may require more forcing conditions, such as higher temperatures, longer reaction times, or a more effective catalyst system.[1]

Q2: I'm observing a significant amount of a side product that I suspect is the corresponding amide. How can I confirm this and minimize its formation?

A2: The formation of an amide via nitrile hydration is a common side reaction, especially when using certain Lewis acid catalysts in the presence of water.

  • Confirmation:

    • By 1H NMR: The amide will show characteristic broad signals for the -NH2 protons, and the aromatic/aliphatic signals will be distinct from the starting nitrile and the tetrazole product. For example, in DMSO-d6, the -NH2 protons of benzamide appear as two broad singlets around 7.5 and 7.9 ppm.

    • By HPLC: The amide will have a different retention time compared to the nitrile and the tetrazole. A reference standard of the suspected amide can be co-injected to confirm its identity.

  • Mitigation Strategies:

    • Anhydrous Conditions: If feasible for your reaction, working under anhydrous conditions can significantly reduce the formation of the amide byproduct. This involves using dry solvents and reagents.

    • Catalyst Choice: Zinc salts are known to promote nitrile hydration, particularly at elevated temperatures in aqueous media.[1] Consider screening other Lewis acids or using a Brønsted acid catalyst like ammonium chloride, which is less prone to promoting hydration.

    • Reaction Temperature: Lowering the reaction temperature, if it still allows for a reasonable conversion to the tetrazole, can help minimize the rate of the competing hydration reaction.

    • pH Control: In aqueous reactions, the pH can influence the rate of nitrile hydrolysis. For the Sharpless protocol using ZnBr2 in water, maintaining a slightly alkaline pH (around 8) can minimize the formation of both hydrazoic acid and the amide byproduct.

Q3: My final product seems to contain impurities even after purification. What are the likely byproducts from thermal decomposition?

A3: At elevated temperatures, tetrazoles can undergo thermal decomposition, leading to a variety of byproducts. The decomposition pathway often depends on the substitution pattern of the tetrazole ring.

  • Common Decomposition Pathways:

    • Nitrogen Extrusion: 2,5-disubstituted tetrazoles can eliminate a molecule of nitrogen to form a reactive nitrilimine intermediate. 1,5-disubstituted tetrazoles can form a nitrene intermediate. These reactive species can then undergo various rearrangements or reactions to form a complex mixture of products.[3]

    • Formation of Azides: The tetrazole ring can fragment to produce azides.[3]

  • Troubleshooting:

    • Lower Reaction Temperature: The most effective way to avoid thermal decomposition is to run the reaction at the lowest possible temperature that still provides a reasonable reaction rate.

    • Reaction Time: Avoid unnecessarily long reaction times at high temperatures. Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed.

    • Purification: If decomposition products are formed, purification by column chromatography or recrystallization may be necessary to isolate the pure tetrazole.

Q4: I am concerned about the safety of my reaction, particularly the formation of hydrazoic acid (HN3). How can I minimize this risk?

A4: Hydrazoic acid is a highly toxic and explosive compound that can be formed when using azide salts, especially under acidic conditions.

  • Safety Precautions:

    • Work in a well-ventilated fume hood.

    • Avoid acidic conditions when using sodium azide. If an acidic workup is necessary, it should be performed with caution and appropriate quenching procedures.

    • Properly quench any residual azide in the reaction waste.

  • Minimizing HN3 Formation:

    • pH Control: In aqueous reactions, maintaining a neutral to slightly basic pH will keep the azide in its ionic, less volatile form (N3-).

    • Catalyst Choice: Using catalysts that do not require acidic conditions can prevent the formation of HN3.

Data Presentation: Byproduct Formation in Tetrazole Synthesis

The following table summarizes quantitative data on the formation of the common amide byproduct in the synthesis of 5-phenyl-1H-tetrazole from benzonitrile under various reaction conditions.

CatalystSolventTemperature (°C)Time (h)Tetrazole Yield (%)Amide Byproduct (%)Reference
ZnBr2Water1001292~5Compiled from multiple sources
ZnBr2DMF1202485~10Compiled from multiple sources
NH4ClDMF1202491<2Compiled from multiple sources
AlCl3NMP200 (MW)0.25>95Not reportedCompiled from multiple sources
NoneNMP/Water1900.3398Not observed[4]

Note: Yields are approximate and can vary based on the specific experimental setup and scale.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-Phenyl-1H-tetrazole using Ammonium Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add benzonitrile (1.0 eq), sodium azide (1.2 eq), and ammonium chloride (1.1 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the nitrile.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing water, which may cause the product to precipitate.

  • Acidify the aqueous mixture to pH ~2 with concentrated HCl to ensure complete precipitation of the tetrazole.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: HPLC Method for the Analysis of Benzonitrile, 5-Phenyl-1H-tetrazole, and Benzamide

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase A: 0.1% Phosphoric acid in Water.[6]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20-25 min: 80% to 20% B

    • 25-30 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.[5]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

Protocol 3: Quantitative 1H NMR (qNMR) for Reaction Monitoring

  • Sample Preparation:

    • Accurately weigh a specific amount of an internal standard (e.g., maleic anhydride, 1,3,5-trimethoxybenzene) into an NMR tube. The internal standard should have a known purity and a signal that does not overlap with the signals of the reactants or products.

    • Carefully withdraw a precise volume or weight of the reaction mixture at different time points.

    • Add the aliquot of the reaction mixture to the NMR tube containing the internal standard.

    • Add a suitable deuterated solvent (e.g., DMSO-d6) to dissolve the sample completely.

  • NMR Acquisition:

    • Acquire a 1H NMR spectrum with parameters suitable for quantitative analysis. This includes a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation between scans.

  • Data Analysis:

    • Integrate a well-resolved signal for the internal standard and for each of the components of interest (nitrile, tetrazole, amide).

    • Calculate the molar ratio of each component relative to the internal standard using the following formula:

      • Molar Ratio = (Integral of Analyte / Number of Protons for Analyte Signal) / (Integral of Standard / Number of Protons for Standard Signal)

    • The concentration and yield can then be determined based on the known amount of the internal standard.

Mandatory Visualizations

Tetrazole_Synthesis_Pathways cluster_main_reaction Main Reaction Pathway cluster_side_reactions Side Reaction Pathways Nitrile Nitrile Activated_Nitrile Activated Nitrile (with Lewis/Brønsted Acid) Nitrile->Activated_Nitrile Activation Azide Azide Imidoyl_Azide Imidoyl Azide Intermediate Azide->Imidoyl_Azide Activated_Nitrile->Imidoyl_Azide + Azide Tetrazole Tetrazole Imidoyl_Azide->Tetrazole Cyclization Nitrile_side Nitrile Amide Amide Byproduct Nitrile_side->Amide Hydration (H2O, Catalyst) Decomposition_Products Decomposition Products (e.g., N2, Nitrilimine, etc.) Tetrazole_side Tetrazole Tetrazole_side->Decomposition_Products High Temperature

Caption: Reaction pathways in tetrazole synthesis from nitriles.

Troubleshooting_Workflow Start Start: Tetrazole Synthesis Reaction_Monitoring Monitor Reaction (TLC, HPLC, qNMR) Start->Reaction_Monitoring Problem_Identification Problem Identified? Reaction_Monitoring->Problem_Identification Low_Conversion Issue: Low Conversion Problem_Identification->Low_Conversion Yes Amide_Formation Issue: Amide Byproduct Problem_Identification->Amide_Formation Decomposition Issue: Decomposition Problem_Identification->Decomposition Workup_Purification Workup & Purification (Precipitation, Recrystallization, Chromatography) Problem_Identification->Workup_Purification No Troubleshoot_Conversion Troubleshoot: - Check Activator - Optimize Temp. - Change Solvent Low_Conversion->Troubleshoot_Conversion Troubleshoot_Amide Troubleshoot: - Anhydrous Conditions - Change Catalyst - Lower Temp. Amide_Formation->Troubleshoot_Amide Troubleshoot_Decomposition Troubleshoot: - Lower Temp. - Shorter Time Decomposition->Troubleshoot_Decomposition Troubleshoot_Conversion->Reaction_Monitoring Troubleshoot_Amide->Reaction_Monitoring Troubleshoot_Decomposition->Reaction_Monitoring Final_Product Pure Tetrazole Workup_Purification->Final_Product

Caption: Troubleshooting workflow for tetrazole synthesis.

References

Improving the purity of 1H-Tetrazole-1-acetic acid during workup and purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the workup and purification of 1H-Tetrazole-1-acetic acid. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in obtaining this compound with high purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental workup and purification of this compound.

Q1: My product is difficult to crystallize and sometimes "oils out" instead of forming solid crystals. What could be the cause and how can I fix it?

A1: Oiling out or difficulty in crystallization is a common issue, often caused by the presence of impurities that depress the melting point or interfere with crystal lattice formation. High concentrations of sodium chloride, a common byproduct of using hydrochloric acid for acidification, are a frequent cause of crystallization problems.[1]

Troubleshooting Steps:

  • Reduce Salt Content: If you are using a traditional workup involving acidification with HCl followed by extraction, ensure the aqueous phase is not overly saturated with NaCl before extraction. An alternative is to use a purification strategy that removes salts before crystallization. One patented method involves first distilling the reaction mixture to remove ethanol and acetic acid, then adding concentrated HCl at a low temperature to precipitate and filter off the sodium chloride before crystallizing the product from the aqueous filtrate.[2]

  • Optimize Cooling Rate: Rapid cooling can lead to supersaturation and cause the product to oil out.[1] Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Use Seeding: Introduce a small crystal of pure this compound to the cooled solution to induce crystallization.

  • Adjust Solvent Volume: Using too little solvent can cause the product to crash out of solution too quickly, while too much solvent will result in a poor yield.[1] If the product oils out, try reheating the solution and adding a small amount of additional solvent to ensure it remains dissolved as it cools more slowly.

Q2: After purification, my this compound is still yellow or brownish. How can I remove these colored impurities?

A2: A persistent color in the final product indicates the presence of impurities. These can be starting materials, byproducts, or degradation products.

Troubleshooting Steps:

  • Activated Carbon Treatment: Activated carbon is effective for removing colored impurities.[3] Add a small amount of activated carbon to the hot solution of your crude product before crystallization. Reflux for a short period (e.g., 10 minutes), and then perform a hot gravity filtration to remove the carbon before allowing the solution to cool and crystallize.[3]

  • Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization from a suitable solvent can significantly improve the color and purity.

  • Alternative Purification Methods: If recrystallization and carbon treatment are ineffective, consider column chromatography. For a polar compound like this compound, normal-phase chromatography on silica gel or reversed-phase chromatography could be effective in separating the colored impurities.[4]

Q3: The purity of my product is still low after recrystallization, and I see extra peaks in my NMR spectrum. What are these impurities and how do I remove them?

A3: Persistent impurities after recrystallization are often residual solvents or unreacted starting materials that have similar solubility to the product.

Troubleshooting Steps:

  • Identify the Impurity: Compare the chemical shifts of the impurity peaks in your ¹H NMR spectrum to known values for common laboratory solvents (e.g., ethyl acetate, isopropanol, acetic acid) and the starting materials (e.g., glycine, triethyl orthoformate).[5][6]

  • Remove Residual Solvents: Residual solvents can often be removed by drying the product under high vacuum, sometimes with gentle heating (ensure the temperature is well below the compound's melting point of 127-129°C).[5][7]

  • Improve the Washing Step: During filtration after recrystallization, wash the collected crystals with a small amount of the cold recrystallization solvent to remove soluble impurities adhering to the crystal surface.[5]

  • Re-evaluate the Recrystallization Solvent: The chosen recrystallization solvent may not be optimal for rejecting the specific impurities present. Experiment with different solvent systems.

Q4: My yield of pure this compound is very low after purification. How can I improve it?

A4: A low yield can result from several factors during the workup and purification process.

Troubleshooting Steps:

  • Avoid Using Excess Solvent: During recrystallization, use only the minimum amount of hot solvent required to fully dissolve the crude product. Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[1]

  • Ensure Complete Precipitation: After cooling the recrystallization mixture to room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.[5]

  • Check the Mother Liquor: If you suspect significant product loss, you can check the mother liquor (the filtrate after collecting the crystals) by spotting a small amount on a watch glass and allowing the solvent to evaporate. A large amount of solid residue indicates that a substantial amount of product was lost. You may be able to recover some of this by concentrating the mother liquor and performing a second crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities include:

  • Inorganic Salts: Sodium chloride is a major impurity when hydrochloric acid is used for acidification.[2]

  • Unreacted Starting Materials: Glycine, sodium azide, and triethyl orthoformate.

  • Residual Solvents: Acetic acid (from the reaction), ethanol (a byproduct), and solvents used for extraction and recrystallization (e.g., ethyl acetate, isopropanol).[5]

  • Side-Products: Imino ethers can be formed as intermediates and may be present if the reaction is incomplete.[8]

Q2: Which purification method is the most effective for this compound?

A2: The most effective method depends on the scale and the specific impurity profile.

  • Recrystallization is the most common and often sufficient method for achieving high purity. Isopropanol and water are effective solvents.[2][3]

  • A distillation-precipitation approach is a greener alternative that avoids organic extraction solvents and can yield a product with over 99% purity.[2] This involves distilling off volatile organics, then acidifying to precipitate and remove inorganic salts before crystallizing the product from the aqueous solution.

  • Column chromatography can be used for difficult separations or for purifying small quantities of material to very high purity.

Q3: What are the recommended recrystallization solvents for this compound?

A3: Several solvents have been reported to be effective for the recrystallization of this compound:

  • Isopropanol [3]

  • Water [2]

  • Ethyl acetate/Petroleum ether mixture [3]

  • Acetic acid

The choice of solvent should be based on the specific impurities you are trying to remove. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques is recommended for a thorough purity assessment:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound. A purity of >99% has been reported using this method.[2]

  • Melting Point: A sharp melting point close to the literature value (127-129°C) is a good indicator of purity.[7]

Data Presentation

Table 1: Comparison of Purification Methods for this compound

MethodKey StepsSolvents/ReagentsReported PurityReference
Traditional Extraction & Recrystallization 1. Acidification with HCl2. Extraction with ethyl acetate3. RecrystallizationHCl, Ethyl acetate, IsopropanolNot specified, but a common lab method[3]
Distillation & Aqueous Crystallization 1. Distillation of reaction mixture2. Acidification with conc. HCl3. Removal of NaCl by filtration4. Decolorization with activated carbon5. Crystallization from waterConcentrated HCl, Activated carbon, Water> 99%[2]
Deamination Reduction & Recrystallization 1. Reaction workup with ethyl acetate extraction2. Recrystallization from isopropanolEthyl acetate, Isopropanol97.8% - 98.4% (by HPLC)

Experimental Protocols

Protocol 1: Purification by Distillation and Aqueous Crystallization [2]

  • Solvent and Byproduct Removal: The crude reaction mixture (from the synthesis using glycine, sodium azide, and triethyl orthoformate in acetic acid) is subjected to gradient distillation under normal pressure to sequentially remove the ethanol byproduct and the acetic acid solvent.

  • Acidification and Salt Removal: The remaining residue is cooled, and an excess of concentrated hydrochloric acid is added at a low temperature. This step acidifies the mixture to form the product and simultaneously precipitates sodium chloride. The sodium chloride is then removed by filtration.

  • Decolorization: The filtrate is treated with activated carbon to remove colored impurities.

  • Crystallization: The solution is concentrated to remove excess hydrochloric acid and then cooled to induce crystallization of this compound. The pure product is collected by filtration.

Protocol 2: Recrystallization from Isopropanol [3]

  • Dissolution: The crude this compound is dissolved in a minimal amount of hot isopropanol in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.

  • Cooling: The hot, clear solution is allowed to cool slowly to room temperature. Crystal formation should be observed.

  • Complete Precipitation: The flask is then placed in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: The crystals are collected by vacuum filtration using a Büchner funnel. The crystals are washed with a small amount of cold isopropanol.

  • Drying: The purified crystals are dried under vacuum.

Visualization

Purification_Troubleshooting start Crude this compound (After Workup) recrystallization Perform Recrystallization (e.g., from Isopropanol or Water) start->recrystallization analysis Analyze Purity (NMR, HPLC, MP) recrystallization->analysis pure Product is Pure (>99%) analysis->pure Yes impure Product is Impure analysis->impure No oiling_out Problem: Product 'Oils Out' impure->oiling_out Crystallization Issue colored Problem: Product is Colored impure->colored Appearance Issue low_purity Problem: Low Purity (NMR/HPLC) impure->low_purity Analytical Data solve_oiling Solution: - Reheat and add more solvent - Cool slowly - Use seed crystal - Consider salt removal step oiling_out->solve_oiling solve_color Solution: - Add activated carbon step - Perform a second recrystallization - Consider column chromatography colored->solve_color solve_purity Solution: - Wash crystals with cold solvent - Dry under high vacuum - Choose a different recrystallization solvent low_purity->solve_purity solve_oiling->recrystallization Retry solve_color->recrystallization Retry solve_purity->recrystallization Retry

Caption: Troubleshooting workflow for the purification of this compound.

References

Managing the explosive hazard of hydrazoic acid in older tetrazole synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the explosive hazard of hydrazoic acid (HN₃) in older tetrazole synthesis methods. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is hydrazoic acid and why is it a concern in older tetrazole synthesis methods?

A1: Hydrazoic acid (HN₃) is a colorless, volatile, and extremely explosive liquid at room temperature and pressure.[1][2][3] It is a significant concern in older tetrazole synthesis methods, particularly those involving the reaction of sodium azide with a nitrile in the presence of an acid or an ammonium salt, as these conditions can generate hydrazoic acid in situ.[4] The primary dangers are its high toxicity, comparable to cyanides, and its propensity to detonate when subjected to shock, friction, or heat.[1][5]

Q2: Under what conditions is the formation of hydrazoic acid most likely?

A2: The formation of hydrazoic acid is inherent in many processes involving azides where protic components are present.[6] It is typically formed by the acidification of an azide salt, such as sodium azide.[3] Even weak acids can lead to its formation.[7] The use of ammonium salts in conjunction with sodium azide is a common older method for 5-substituted tetrazole synthesis that can generate significant amounts of hydrazoic acid.[4]

Q3: What are the explosive properties of hydrazoic acid?

A3: Undiluted hydrazoic acid is dangerously explosive, with a standard enthalpy of formation of +264 kJ/mol.[2][8] It can decompose violently, producing nitrogen and hydrogen gas.[2][6] Even dilute solutions can be hazardous; as hydrazoic acid is volatile (boiling point: 37 °C), it can accumulate in the headspace of a reaction vessel, creating a potential explosion hazard.[2][8] Gaseous mixtures with nitrogen containing more than 10% HN₃ are explosive.[5]

Q4: Are there safer alternatives to older tetrazole synthesis methods that use hydrazoic acid?

A4: Yes, several safer alternatives exist to minimize or eliminate the risk of hydrazoic acid exposure. These include:

  • Using organotin or organosilicon azides: Reagents like tributyltin azide (Bu₃SnN₃) and trimethylsilyl azide (Me₃SiN₃) are sometimes used as surrogates for sodium azide.[4]

  • Azide-free synthesis routes: Methods using reagents like diformylhydrazine have been developed to circumvent the need for azides altogether.[9]

  • Continuous flow microreactors: This technology allows for the in situ generation and immediate consumption of hydrazoic acid in a small, controlled volume, significantly reducing the risk of accumulation and explosion.[10][11][12]

  • Catalytic methods: The use of zinc oxide in aqueous THF has been shown to be efficient while generating very low levels of hydrazoic acid in the headspace.[4]

Q5: How can I detect the presence of hydrazoic acid in my reaction?

A5: Online infrared (IR) spectroscopy is an effective method for detecting and monitoring the concentration of hydrazoic acid in the headspace above a reaction mixture.[4][13] This allows for real-time risk assessment and control.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Suspected formation of hydrazoic acid (e.g., sharp, unpleasant odor). Reaction conditions (acidic pH, presence of ammonium salts with sodium azide) are generating HN₃.1. Work exclusively in a certified chemical fume hood.[14] 2. Ensure proper ventilation. 3. If symptoms of exposure (e.g., severe headache) occur, immediately move to fresh air and seek medical attention.[1]
Accumulation of solid azide residues. Incomplete reaction or improper workup.1. Do not allow azide solutions to come into contact with heavy metals (e.g., lead, copper, silver) as this can form highly explosive metal azides.[7][15] Use plastic or glass spatulas and equipment.[7] 2. Quench any unreacted azide promptly after the reaction is complete (see Experimental Protocols).
Reaction workup involves acidification. Acidification of a solution containing residual sodium azide will generate hydrazoic acid.1. Before acidification, ensure all residual azide has been quenched. 2. If acidification is necessary, perform it slowly and with extreme caution in a fume hood, monitoring for any gas evolution.
Disposal of azide-containing waste. Improper disposal can lead to the formation of explosive metal azides in plumbing or hazardous reactions in waste containers.1. NEVER dispose of azide salts down the drain.[1] 2. All azide-containing waste must be quenched to destroy the azide before being disposed of as hazardous waste. Follow the quenching protocol detailed below.

Quantitative Hazard Data

PropertyValueSource(s)
Chemical Formula HN₃[2]
Molar Mass 43.03 g/mol [3]
Appearance Colorless, volatile liquid[1][2]
Boiling Point 37 °C (99 °F; 310 K)[2][8]
Melting Point -80 °C (-112 °F; 193 K)[2][8]
Density 1.09 g/cm³[1][2]
Acidity (pKa) 4.6 - 4.75[1][2][8]
Standard Enthalpy of Formation (ΔfH°) +264 kJ/mol[2][8]
Lower Decomposition Limit (in N₂) > 10% by volume[6]
Detonation Threshold (in headspace) 15,000 ppm (mentioned as a reference point)[4]

Experimental Protocols

Protocol: Quenching of Unreacted Hydrazoic Acid and Azide Salts

Objective: To safely neutralize residual hydrazoic acid and azide salts in a reaction mixture before workup and disposal.

Safety Precautions:

  • This procedure must be performed in a certified chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Be aware that the quenching reaction can generate nitrogen gas and nitrous oxide; ensure adequate ventilation.[4]

  • Avoid contact of azides with heavy metals and chlorinated solvents.[7]

Materials:

  • Reaction mixture containing residual azide.

  • Sodium nitrite (NaNO₂).

  • Sulfuric acid (H₂SO₄), 2M solution.

  • Stir plate and stir bar.

  • Ice bath.

Procedure:

  • Cool the reaction mixture: Place the reaction vessel in an ice bath and cool to 0-5 °C with stirring. This helps to control the exothermicity of the quenching reaction.

  • Slow addition of sodium nitrite: Slowly add a solution of sodium nitrite to the cooled reaction mixture. A common practice is to use an excess of sodium nitrite relative to the initial amount of sodium azide used in the reaction.

  • Acidification: While maintaining the temperature at 0-5 °C, slowly add 2M sulfuric acid dropwise. The addition of acid will generate nitrous acid in situ, which then reacts with hydrazoic acid and azide ions.

    • Reaction: HN₃ + HNO₂ → N₂ + N₂O + H₂O

  • Monitor for gas evolution: Observe the reaction for gas evolution (N₂ and N₂O). Continue the slow addition of acid until gas evolution ceases.

  • Allow to warm to room temperature: Once gas evolution has stopped, remove the ice bath and allow the mixture to slowly warm to room temperature while stirring. Continue stirring for at least one hour to ensure the quenching is complete.

  • Verification of quenching (optional but recommended): Test the reaction mixture for the presence of residual azide using a suitable analytical method (e.g., spot test with ferric chloride, which forms a red color with azides).

  • Proceed with workup/disposal: Once the absence of azide is confirmed, the reaction mixture can be safely worked up or prepared for hazardous waste disposal according to your institution's guidelines.

Visualizations

Caption: Decision tree for managing hydrazoic acid risk.

Safer_Synthesis_Workflow start Start: Need to synthesize a tetrazole assess_risk Assess tolerance for hydrazoic acid risk start->assess_risk high_risk_tolerance High Risk Tolerance (Not Recommended) assess_risk->high_risk_tolerance High low_risk_tolerance Low to Zero Risk Tolerance assess_risk->low_risk_tolerance Low older_methods Older Methods (e.g., NaN3/NH4Cl) with stringent controls high_risk_tolerance->older_methods azide_free Option 1: Azide-Free Synthesis (e.g., Diformylhydrazine) low_risk_tolerance->azide_free flow_chem Option 2: Flow Chemistry (in situ HN3 generation & use) low_risk_tolerance->flow_chem safer_azides Option 3: Safer Azide Reagents (e.g., TMSN3, catalytic ZnO) low_risk_tolerance->safer_azides select_method Select and optimize chosen method older_methods->select_method azide_free->select_method flow_chem->select_method safer_azides->select_method end End: Successful & Safe Synthesis select_method->end

Caption: Workflow for selecting a safer tetrazole synthesis method.

References

Optimizing reaction conditions for the synthesis of 1H-Tetrazole-1-acetic acid esters

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1H-Tetrazole-1-acetic Acid Esters

Welcome to the technical support center for the synthesis of this compound esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound esters?

A1: The main synthetic routes include:

  • Reaction of glycine esters with trimethylsilyl azide and an orthoformate: This is a high-yield and safer alternative to methods involving hydrazoic acid.[1][2][3]

  • [3+2] Cycloaddition of azides with nitriles: This is a common method for forming the tetrazole ring, often requiring a catalyst to activate the nitrile.[4]

  • Reaction of azidoacetate esters with acyl cyanides: This method involves heating a mixture of an acyl cyanide and azidoacetic acid or its ester.[5]

Q2: I am observing low or no conversion in my reaction. What are the common causes?

A2: Low conversion is a frequent issue. Key factors to investigate are:

  • Insufficient Nitrile Activation: The cycloaddition between a nitrile and an azide can be slow. The use of Lewis acids (e.g., zinc bromide, aluminum chloride) or Brønsted acids (e.g., ammonium chloride) can activate the nitrile group.[4]

  • Reaction Temperature: The reaction temperature is a critical parameter. For the reaction involving trimethylsilyl azide, temperatures between 50°C and 100°C are generally recommended, with a preferred range of 65°C to 80°C.[1][2] For reactions with acyl cyanides, a range of 80°C to 135°C is suggested.[5]

  • Reaction Time: Reaction times can vary significantly, from a few hours to over 100 hours, depending on the reactants, temperature, and presence of a catalyst.[5] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.[4]

  • Moisture: The presence of excessive moisture can interfere with the reaction, especially when using moisture-sensitive reagents.[6]

Q3: What are the safety precautions I should take when synthesizing tetrazoles?

A3: Safety is paramount in tetrazole synthesis due to the use of azides.

  • Avoid Hydrazoic Acid: Traditional methods that generate hydrazoic acid (HN₃) in situ are hazardous due to its explosive nature.[3]

  • Use Safer Azide Sources: Trimethylsilyl azide (TMSA) is a non-explosive alternative to hydrazoic acid and is recommended for safer synthesis.[1][2]

  • Proper Handling of Sodium Azide: Sodium azide is toxic. Always use appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with acids, as this can generate toxic and explosive hydrazoic acid.[7]

  • Avoid Heavy Metals: Avoid contact of azides with heavy metals, as this can form highly explosive heavy metal azides.[7]

Troubleshooting Guide

This guide addresses specific problems you might encounter during the synthesis of this compound esters.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction.Optimize reaction time and temperature based on TLC monitoring. Consider a higher temperature or longer reaction time.[5]
Suboptimal catalyst or catalyst concentration.If using a catalyst (e.g., ZnBr₂), ensure the correct stoichiometry. For stubborn reactions, dibutyltin oxide has been reported as an effective co-catalyst.[6]
Impure reagents.Ensure all starting materials, especially the glycine ester salt and azide source, are of high purity and dry.
Formation of Side Products Incorrect reaction temperature.A lower temperature may provide a cleaner product, although it might require a longer reaction time.[5]
Presence of impurities.Purify starting materials before the reaction.
Difficulty in Product Isolation Product is soluble in the aqueous phase during workup.Adjust the pH of the aqueous layer to precipitate the product. Extraction with a suitable organic solvent like ethyl acetate is a common procedure.[5][8]
Oily product that does not crystallize.The ester product can initially be an oil and may crystallize upon standing at room temperature or upon cooling.[1][2] Seeding with a small crystal of the product can induce crystallization.

Data Presentation: Reaction Condition Comparison

The following tables summarize quantitative data from various synthetic protocols for this compound esters.

Table 1: Synthesis using Trimethylsilyl Azide

ParameterValueReference
Reactants Glycine ethyl ester HCl, Trimethylsilyl azide, Trimethyl orthoformate[1][3][9]
Solvent Glacial Acetic Acid[1][2]
Catalyst Anhydrous Sodium Acetate[1][9]
Temperature 70°C (optimal), range 55-100°C[1][2][9]
Reaction Time 3 hours at 70°C; 5.5 hours at 55°C[1][2][9]
Yield 95-96.2%[1][3]

Table 2: Synthesis using Acyl Cyanides

ParameterValueReference
Reactants Azidoacetic acid or ester, Acyl cyanide (e.g., Ethyl cyanoformate)[5]
Solvent Not specified (can be run neat)[5]
Temperature 80°C - 135°C (105°C - 115°C favored)[5]
Reaction Time 1 - 100 hours (typically 2 - 40 hours)[5]
Yield 51% (example with ethyl cyanoformate)[5]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1H-Tetrazole-1-acetate using Trimethylsilyl Azide

This protocol is adapted from a patented, high-yield procedure.[1][2][3][9]

Materials:

  • Glycine ethyl ester hydrochloride

  • Trimethyl orthoformate

  • Trimethylsilyl azide

  • Glacial acetic acid

  • Anhydrous sodium acetate

  • Solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a solution of trimethylsilyl azide, add trimethyl orthoformate, glacial acetic acid, anhydrous sodium acetate, and glycine ethyl ester hydrochloride.[9] The molar ratio of glycine ester to trimethylsilyl azide should be approximately stoichiometric, with an excess of the orthoester (at least 50 mol% up to 300 mol%).[2]

  • Slowly heat the mixture to 70°C with stirring.[1][2]

  • Maintain the temperature at 70°C for 3 hours.[1][2]

  • Monitor the reaction progress using TLC.

  • After the reaction is complete, cool the mixture.

  • Work up the reaction mixture by extraction with a suitable solvent.[1]

  • The product, which may initially be an oil, should crystallize upon cooling to room temperature.[9] A purity of ~95% and a yield of ~96% can be expected.[1][9]

Visualizations

experimental_workflow start Start: Combine Reactants reactants Glycine Ethyl Ester HCl Trimethyl Orthoformate Trimethylsilyl Azide Acetic Acid, NaOAc start->reactants reaction Heat to 70°C Stir for 3 hours reactants->reaction monitoring Monitor by TLC reaction->monitoring workup Cool and Extract with Solvent monitoring->workup Reaction Complete product Product: Ethyl 1H-Tetrazole-1-acetate (Initially oily, then crystallizes) workup->product end End product->end troubleshooting_low_yield start Problem: Low Yield check_conversion Is the reaction complete? (Check TLC) start->check_conversion check_temp Is the temperature optimal? check_conversion->check_temp No check_catalyst Is the catalyst active/correct? check_conversion->check_catalyst Yes check_time Is the reaction time sufficient? check_temp->check_time increase_temp Increase Temperature check_temp->increase_temp increase_time Increase Reaction Time check_time->increase_time check_reagents Are reagents pure and dry? check_catalyst->check_reagents optimize_catalyst Optimize Catalyst/Co-catalyst check_catalyst->optimize_catalyst purify_reagents Purify/Dry Reagents check_reagents->purify_reagents

References

Troubleshooting poor coupling efficiency with 1H-Tetrazole-1-acetic acid in oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions to address challenges encountered during oligonucleotide synthesis, with a specific focus on issues related to coupling efficiency when using 1H-Tetrazole-1-acetic acid and other activators.

Frequently Asked Questions (FAQs)

Q1: What is coupling efficiency and why is it critical in oligonucleotide synthesis?

A1: Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite during each synthesis cycle.[1] Since oligonucleotide synthesis is a cyclical process, the overall yield of the full-length product is a multiplication of the coupling efficiencies at each step. Even a small decrease in coupling efficiency per cycle can dramatically reduce the yield of the desired full-length oligonucleotide, especially for longer sequences, and lead to a higher proportion of shorter, truncated sequences.[1][2][3]

Q2: What is a typical acceptable coupling efficiency?

A2: For standard oligonucleotide synthesis, a coupling efficiency of over 99% is generally considered acceptable.[1] For the synthesis of long oligonucleotides (greater than 75 bases), maintaining the highest possible coupling efficiency is crucial to obtain a reasonable yield of the full-length product.[1][2]

Q3: How can I monitor coupling efficiency during the synthesis process?

A3: The most common method for real-time monitoring of coupling efficiency is trityl monitoring.[1] The dimethoxytrityl (DMT) group, which protects the 5'-hydroxyl of the phosphoramidite, is removed at the beginning of each cycle, releasing a brightly colored trityl cation. The absorbance of this cation is measured, and consistent, high absorbance readings from one cycle to the next indicate high coupling efficiency. A significant drop in absorbance suggests a failure in the preceding coupling step.[1]

Q4: What are the primary causes of poor coupling efficiency?

A4: The most common cause of low coupling efficiency is the presence of moisture in the reagents, particularly the acetonitrile (ACN) used for phosphoramidite and activator solutions.[1][2] Water can react with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[2] Other causes include degradation of reagents (phosphoramidites and activator), incorrect reagent concentrations, and mechanical issues with the synthesizer, such as leaks or blocked lines.[1]

Q5: What are the limitations of 1H-Tetrazole as an activator?

A5: While 1H-Tetrazole has been a standard activator for DNA synthesis, it has some drawbacks.[4] Its limited solubility in acetonitrile can lead to precipitation, especially at lower temperatures, which can clog the fluidics of the synthesizer.[4] Furthermore, its performance is not optimal for activating sterically hindered phosphoramidites, such as those used in RNA synthesis.[4] The acidity of tetrazole can also cause a small amount of detritylation of the monomer in solution, leading to the formation of n+1 sequences (dimer additions).[4]

Troubleshooting Guide: Poor Coupling Efficiency

This guide provides a systematic approach to diagnosing and resolving issues of poor coupling efficiency.

Diagram: Troubleshooting Workflow

G cluster_reagents Reagent Troubleshooting cluster_protocol Protocol Optimization cluster_synthesizer Hardware Inspection start Poor Coupling Efficiency Observed (e.g., Low Trityl Signal, Poor HPLC Profile) check_reagents Step 1: Verify Reagent Quality & Preparation start->check_reagents check_synthesis_protocol Step 2: Review Synthesis Protocol check_reagents->check_synthesis_protocol Reagents OK moisture Anhydrous Conditions: - Use anhydrous ACN (<30 ppm H2O) - Handle reagents under inert gas check_reagents->moisture check_synthesizer Step 3: Inspect Synthesizer Hardware check_synthesis_protocol->check_synthesizer Protocol OK coupling_time Coupling Time: - Increase for sterically hindered bases check_synthesis_protocol->coupling_time resolve Improved Coupling Efficiency check_synthesizer->resolve Hardware OK leaks Fluidics System: - Check for leaks in lines and valves check_synthesizer->leaks amidite Phosphoramidite Integrity: - Use fresh phosphoramidites - Ensure correct concentration activator Activator Integrity: - Check for precipitation - Ensure correct concentration activator_choice Activator Choice: - Consider stronger activators for RNA (e.g., ETT, BTT) delivery Reagent Delivery: - Verify correct reagent volumes are delivered

Caption: A flowchart illustrating the systematic workflow for troubleshooting low coupling efficiency.

Issue 1: Gradual or Sudden Drop in Trityl Signal
  • Potential Cause: Moisture contamination of the acetonitrile (ACN) or other reagents.

  • Troubleshooting Steps:

    • Verify ACN Anhydrousness: Ensure the ACN used for phosphoramidite and activator dissolution, as well as for washes, is anhydrous (ideally <30 ppm water).[1] Consider using fresh, sealed bottles of ACN.

    • Check Reagent Preparation: Ensure phosphoramidites and activator solutions are prepared under anhydrous conditions, preferably in a glove box or under a stream of inert gas (e.g., Argon).

    • Inspect Synthesizer Gas Lines: If your synthesizer uses a pressurized gas for reagent delivery, ensure an in-line drying filter is in place and functional.[2]

  • Potential Cause: Degradation of phosphoramidites or activator.

  • Troubleshooting Steps:

    • Use Fresh Reagents: Prepare fresh solutions of phosphoramidites and activator. Phosphoramidite solutions in ACN have limited stability.[5]

    • Check for Precipitation: For 1H-Tetrazole, visually inspect the solution for any precipitate, which can occur at lower temperatures due to its limited solubility.[4] If precipitation is observed, gently warm the solution to redissolve the activator.

Issue 2: Consistently Low Coupling Efficiency from the Start of Synthesis
  • Potential Cause: Incorrect reagent concentrations.

  • Troubleshooting Steps:

    • Verify Concentrations: Double-check the calculations and procedures used to prepare the phosphoramidite and activator solutions to ensure they are at the recommended concentrations.

    • Increase Reagent Concentration: For challenging sequences or long oligonucleotides, increasing the concentration of the phosphoramidite and activator may improve coupling efficiency.[6]

  • Potential Cause: Sub-optimal activator for the application.

  • Troubleshooting Steps:

    • Consider an Alternative Activator: For RNA synthesis or with sterically hindered monomers, 1H-Tetrazole may not be sufficiently reactive.[4][5] Consider using a more potent activator such as 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT).[5][7]

Issue 3: Poor Final Product Purity Despite Good Trityl Signal
  • Potential Cause: Inefficient capping.

  • Troubleshooting Steps:

    • Use Fresh Capping Reagents: Capping solutions can degrade over time. Ensure that Cap A (e.g., acetic anhydride/lutidine/THF) and Cap B (e.g., N-methylimidazole/THF) are fresh and active.[5] Inefficient capping leads to the formation of n-1 deletion sequences.[5][8]

  • Potential Cause: Side reactions such as depurination.

  • Troubleshooting Steps:

    • Minimize Acid Exposure: Prolonged exposure to the deblocking acid (e.g., Trichloroacetic acid) can lead to depurination, especially at adenosine and guanosine residues.[2] Ensure the deblocking step is not unnecessarily long.

Quantitative Data Summary

Table 1: Impact of Coupling Efficiency on Full-Length Product Yield

Oligonucleotide Length98% Coupling Efficiency99% Coupling Efficiency99.5% Coupling Efficiency
20mer68%82%90%
50mer36%61%78%
100mer13%37%61%
Data is illustrative and calculated based on (Coupling Efficiency)^(Number of Couplings). The actual yield will be lower due to post-synthesis processing.[2][3][9]

Table 2: Comparison of Common Activators in Oligonucleotide Synthesis

ActivatorTypical Concentration in ACNpKaKey Characteristics
1H-Tetrazole0.45 - 0.50 M4.89Standard for DNA synthesis; limited solubility.[4][10]
5-Ethylthio-1H-tetrazole (ETT)up to 0.75 M4.28More acidic and soluble than 1H-Tetrazole; good for RNA synthesis.[4][10]
5-Benzylthio-1H-tetrazole (BTT)up to 0.33 M4.08Highly potent activator, allowing for shorter coupling times, especially for RNA.[4][10]
4,5-Dicyanoimidazole (DCI)up to 1.2 M5.2Less acidic but more nucleophilic than tetrazoles; highly soluble.[4][6][10]

Experimental Protocols

Protocol 1: Real-Time Monitoring of Coupling Efficiency via Trityl Cation Analysis

Objective: To monitor the efficiency of each coupling step during oligonucleotide synthesis by measuring the absorbance of the released trityl cation.[1]

Procedure:

  • Initiate Synthesis: Begin the desired oligonucleotide synthesis protocol on an automated synthesizer equipped with a UV detector.

  • Deblocking Step: During each deblocking step, the acidic reagent (e.g., 3% Trichloroacetic Acid in Dichloromethane) cleaves the DMT group from the 5'-end of the newly added nucleotide.

  • Data Collection: The released orange-colored trityl cation is carried by the solvent through the detector. The synthesizer's software records the absorbance at a specific wavelength (typically around 495 nm).

  • Data Analysis: The software plots the peak absorbance for each cycle. A consistent and high absorbance value from cycle to cycle indicates high and uniform coupling efficiency. A significant drop in absorbance for a particular cycle indicates a failure in the previous coupling step.

Protocol 2: Post-Synthesis Analysis of Oligonucleotide Purity by Reversed-Phase HPLC

Objective: To assess the purity of the crude oligonucleotide product and identify the presence of truncated sequences, which are indicative of poor coupling efficiency.

Methodology:

  • Sample Preparation:

    • After synthesis, cleave the oligonucleotide from the solid support and remove protecting groups according to standard protocols.

    • Evaporate the cleavage/deprotection solution to dryness.

    • Resuspend the crude oligonucleotide pellet in a suitable buffer, such as 0.1 M triethylammonium acetate (TEAA).[1]

  • HPLC System and Column:

    • Use a reversed-phase HPLC column (e.g., C18).

    • The mobile phase typically consists of a two-buffer system:

      • Buffer A: 0.1 M TEAA in water.

      • Buffer B: 0.1 M TEAA in acetonitrile.[1]

  • Chromatographic Conditions:

    • Equilibrate the column with a low percentage of Buffer B.

    • Inject the dissolved crude oligonucleotide sample.

    • Elute the oligonucleotides using a linear gradient of increasing Buffer B concentration.

    • Monitor the elution profile using a UV detector at 260 nm.[1]

  • Data Interpretation:

    • The full-length oligonucleotide product is typically the most hydrophobic and will be the last major peak to elute.

    • Shorter, truncated sequences (failure sequences) are less hydrophobic and will elute earlier.

    • The relative peak areas can be used to estimate the purity of the crude product. A high percentage of early-eluting peaks indicates significant issues with coupling efficiency during synthesis.[1]

Diagram: Oligonucleotide Synthesis Cycle

Caption: The four main steps of the phosphoramidite oligonucleotide synthesis cycle.

References

Stability of 1H-Tetrazole-1-acetic acid in different solvent and pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1H-Tetrazole-1-acetic acid. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in various solvents and under different pH conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a heterocyclic compound with a tetrazole ring, which is generally considered metabolically stable and resistant to significant degradation by many oxidizing and reducing agents over a wide pH range.[1][2] However, like other tetrazole derivatives, its stability can be affected by high temperatures, and it is important to handle the compound with care, as tetrazoles can be energetic materials, sometimes exhibiting explosive properties under heat or shock.[3][4][5] The acetic acid moiety provides a site for typical carboxylic acid reactions.

Q2: In which common laboratory solvents is this compound soluble?

A2: The solubility of this compound is a critical parameter for designing solution-based stability studies. It is soluble in Dimethyl Sulfoxide (DMSO) and slightly soluble in methanol.[6] A detailed study has quantified its solubility in several common solvents at various temperatures, which is summarized in the table below. This data is essential for preparing stock solutions and conducting experiments in a homogenous phase.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Molar Fraction Solubility (x10^3)
Ethanol101.85
202.65
303.75
405.25
Water102.50
203.50
304.80
406.50
Methanol102.20
203.10
304.30
405.90
1-Propanol101.25
201.80
302.50
403.45
Ethyl Acetate100.45
200.65
300.95
401.35
2-Propanol100.95
201.40
302.00
402.80
Acetone101.60
202.30
303.25
404.50
Butyl Acetate100.25
200.40
300.60
400.85
Data adapted from a study on the solubility of this compound. The original study should be consulted for full details.[7]

Troubleshooting Guides

Issue 1: How do I design a forced degradation study for this compound?

Solution: A forced degradation or stress study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[8][9] The study should expose the compound to conditions more severe than accelerated stability testing to generate potential degradation products.[8] A typical study involves subjecting a solution of the compound (e.g., 1 mg/mL in a suitable solvent) to hydrolytic, oxidative, photolytic, and thermal stress.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in Water/Acetonitrile) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base Expose to Stress oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation Expose to Stress thermal Thermal (e.g., 80°C, Solid & Solution) prep->thermal Expose to Stress photo Photolytic (ICH Q1B Guidelines) prep->photo Expose to Stress hplc HPLC Analysis (Stability-Indicating Method) acid->hplc Analyze Samples at Time Points base->hplc Analyze Samples at Time Points oxidation->hplc Analyze Samples at Time Points thermal->hplc Analyze Samples at Time Points photo->hplc Analyze Samples at Time Points characterize Characterize Degradants (e.g., LC-MS, NMR) hplc->characterize

Caption: Workflow for a forced degradation study of this compound.

Issue 2: My HPLC results show poor peak shape (tailing) for this compound. What can I do?

Solution: Peak tailing for acidic compounds like this compound is a common issue in reverse-phase HPLC. It is often caused by secondary interactions between the analyte's acidic group and residual silanols on the silica-based column packing.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: The predicted pKa of this compound is approximately 2.67.[6] Ensure the mobile phase pH is at least 1.5 to 2 units below the pKa to keep the compound fully protonated and minimize silanol interactions. Using a buffer like phosphate or formate is recommended.

  • Use a Low-Bleed, End-Capped Column: Modern, high-purity silica columns with thorough end-capping are designed to minimize exposed silanols. Consider using a column specifically marketed for good peak shape with acidic compounds.

  • Add an Acidic Modifier: Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1% v/v) to the mobile phase can help to suppress silanol activity and improve peak symmetry.

  • Check for Column Contamination: If the peak shape degrades over time, the column may be contaminated. Flush the column with a strong solvent or follow the manufacturer's regeneration protocol.

Issue 3: I am not seeing any degradation under my initial stress conditions. What should I do?

Solution: If this compound appears stable under initial mild stress conditions, you may need to increase the severity of the conditions to achieve the target degradation of 5-20%.[10]

Strategies to Increase Degradation:

  • Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1M to 1M HCl/NaOH), increase the temperature (e.g., to 80°C or reflux), or extend the exposure time.[8]

  • Oxidation: Increase the concentration of hydrogen peroxide (e.g., up to 30%) or increase the temperature.[11]

  • Thermal: For solid-state studies, increase the temperature, ensuring it remains below the melting point (127-129°C). For solutions, increase the temperature and duration of exposure.[12]

It is important to note that over-stressing the sample can lead to the formation of secondary degradants that may not be relevant to the actual stability profile of the product.[8]

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol provides a starting point for investigating the stability of this compound.

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL. A good starting solvent would be a mixture of water and acetonitrile, given its solubility profile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution 1:1 with 0.2M HCl to get a final concentration of 0.1M HCl. Store at 60°C.

    • Base Hydrolysis: Mix the stock solution 1:1 with 0.2M NaOH to get a final concentration of 0.1M NaOH. Store at 60°C.

    • Oxidative Degradation: Mix the stock solution with a sufficient volume of 30% H₂O₂ to achieve a final concentration of 3%. Store at room temperature, protected from light.

    • Thermal Degradation:

      • Solution: Store the stock solution at 80°C.

      • Solid: Store the solid compound at 80°C in a controlled humidity chamber (e.g., 75% RH).[12]

    • Photostability: Expose the stock solution and solid compound to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Time Points: Withdraw aliquots at initial (t=0), and subsequent time points (e.g., 2, 4, 8, 24, 48 hours). The exact timing may need to be adjusted based on the observed degradation rate.

  • Sample Analysis: For acid and base hydrolysis samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before dilution and injection. Dilute all samples to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Suggested Starting HPLC Method

This method is a suggested starting point and will likely require optimization for your specific equipment and to ensure separation from all potential degradants.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

G cluster_logic HPLC Troubleshooting Logic for Peak Tailing start Peak Tailing Observed for This compound check_ph Is Mobile Phase pH < 1.5? start->check_ph adjust_ph Adjust pH to ~1.5 with Formic or Phosphoric Acid check_ph->adjust_ph Yes check_column Is Column Old or Non-End-Capped? check_ph->check_column No adjust_ph->check_column replace_column Use High-Purity, End-Capped C18 Column check_column->replace_column Yes check_modifier Is an Acidic Modifier Present? check_column->check_modifier No replace_column->check_modifier add_modifier Add 0.1% TFA or Formic Acid to Mobile Phase check_modifier->add_modifier No resolved Peak Shape Improved check_modifier->resolved Yes add_modifier->resolved

Caption: Troubleshooting workflow for HPLC peak tailing of acidic tetrazoles.

References

Technical Support Center: N-alkylation of 1H-Tetrazole-1-acetic acid and its Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting challenges in the N-alkylation of 1H-Tetrazole-1-acetic acid and its esters. This resource is designed for researchers, scientists, and drug development professionals to navigate common experimental issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered during the N-alkylation of this compound and its esters?

The main challenge is controlling regioselectivity. The tetrazole ring has two potential sites for alkylation, the N1 and N2 positions, leading to the formation of a mixture of N1- and N2-alkylated isomers.[1][2][3] Other common issues include incomplete reactions, the formation of side products, and difficulties in separating the resulting regioisomers.[4]

Q2: Which factors influence the N1/N2 regioselectivity of the alkylation?

Several factors can influence the regioselectivity of the alkylation reaction:

  • Base: The choice of base is critical. Weaker bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) often favor N2-alkylation, while stronger bases like sodium hydride (NaH) may show different selectivity.[1][5][6]

  • Solvent: The polarity of the solvent plays a significant role. Polar aprotic solvents such as DMF and DMSO are commonly used.[4][7] The choice of solvent can influence the solubility of the tetrazole salt and the nature of the ion pairs, thereby affecting the site of alkylation.

  • Alkylating Agent: The nature of the alkylating agent, including its steric bulk and the type of leaving group (e.g., iodide, bromide, tosylate), can impact the ratio of N1 to N2 products.[2][5]

  • Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the isomer ratio.[8]

Q3: How can I differentiate between the N1- and N2-alkylated isomers?

The most reliable methods for differentiating between N1- and N2-alkylated tetrazole isomers are ¹H and ¹³C NMR spectroscopy.[1][3]

  • ¹H NMR: The chemical shift of the proton on the tetrazole ring (C5-H) and the protons of the alkyl group attached to the nitrogen can be indicative. Often, the C5-H proton in the N2-isomer is shifted downfield compared to the N1-isomer.

  • ¹³C NMR: The chemical shift of the C5 carbon of the tetrazole ring is a key indicator. Typically, the C5 signal in 2,5-disubstituted tetrazoles is deshielded (shifted to a higher ppm value) by about 9-12 ppm compared to the corresponding 1,5-disubstituted isomers.[1][3]

Q4: What are some common side reactions to be aware of?

Besides the formation of regioisomers, other potential side reactions include:

  • O-alkylation: If the carboxylic acid of this compound is not protected (e.g., as an ester), O-alkylation of the carboxylate can compete with N-alkylation.

  • Dialkylation: In the presence of a strong base and excess alkylating agent, dialkylation can occur, leading to the formation of quaternary tetrazolium salts.

  • Decomposition: Tetrazole derivatives can be thermally sensitive, and prolonged heating at high temperatures may lead to decomposition.[9][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conversion 1. Inactive alkylating agent. 2. Insufficiently strong base or poor solubility of the base. 3. Low reaction temperature or insufficient reaction time. 4. Poor quality of the starting tetrazole.1. Check the purity and reactivity of the alkylating agent. Consider using a more reactive halide (e.g., iodide instead of bromide). 2. Switch to a stronger base (e.g., NaH) or a more soluble one (e.g., Cs₂CO₃). Ensure the base is anhydrous. 3. Increase the reaction temperature and monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. 4. Ensure the starting material is pure and dry.
Poor Regioselectivity (Mixture of N1 and N2 isomers) 1. Non-optimal choice of base and solvent. 2. Reaction conditions favoring the formation of both isomers.1. Screen different base/solvent combinations. For example, try K₂CO₃ in DMF or NaH in THF.[5] 2. Vary the reaction temperature. Lower temperatures may favor the kinetic product, while higher temperatures may favor the thermodynamic product.
Formation of Side Products 1. O-alkylation of the carboxylic acid. 2. Dialkylation due to excess reagents or strong base.1. Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the N-alkylation. 2. Use stoichiometric amounts of the alkylating agent and a milder base. Monitor the reaction carefully to avoid prolonged reaction times.
Difficulty in Separating Isomers 1. Similar polarities of the N1 and N2 isomers.1. Optimize flash column chromatography conditions (e.g., try different solvent systems with varying polarities). 2. Consider derivatization of the isomer mixture to facilitate separation, followed by deprotection. 3. Preparative HPLC or counter-current chromatography may be effective for separating challenging isomers.

Experimental Protocols

Protocol 1: General Procedure for N-alkylation of Ethyl 1H-tetrazole-1-acetate

This protocol describes a general method for the N-alkylation of ethyl 1H-tetrazole-1-acetate using an alkyl halide and a carbonate base.

Materials:

  • Ethyl 1H-tetrazole-1-acetate

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of ethyl 1H-tetrazole-1-acetate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers.

Protocol 2: Mitsunobu Reaction for N-alkylation of this compound

The Mitsunobu reaction provides an alternative for N-alkylation, particularly with alcohols, and proceeds with inversion of configuration at the alcohol's stereocenter.[11][12][13]

Materials:

  • This compound

  • Alcohol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.2 eq), the desired alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed, as monitored by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify the crude product by flash column chromatography to isolate the desired N-alkylated product. Note that removal of triphenylphosphine oxide can be challenging.[14]

Data Presentation

Table 1: Influence of Base and Solvent on Regioselectivity of Methylation of Ethyl 1H-tetrazole-1-acetate
EntryBase (eq)SolventTemperature (°C)Time (h)Yield (%)N1:N2 Ratio
1K₂CO₃ (1.5)DMF25128530:70
2K₂CO₃ (1.5)Acetonitrile6087840:60
3Cs₂CO₃ (1.5)DMF25109225:75
4NaH (1.2)THF0 to 2567560:40
5DBU (1.2)CH₂Cl₂25186535:65

Note: Data are illustrative and based on general trends observed in tetrazole alkylation literature.

Table 2: ¹³C NMR Chemical Shifts (δ) for Key Carbons in N-Alkylated Tetrazole-1-acetic Acid Esters
CompoundC5 of Tetrazole (ppm)Carbonyl (ppm)Methylene (CH₂) (ppm)
Ethyl 1H-tetrazole-1-acetate~145~168~50
Ethyl 1-methyl-1H-tetrazole-5-acetate (N1-isomer)~154~167~51
Ethyl 2-methyl-2H-tetrazole-5-acetate (N2-isomer)~165~167~58

Note: Approximate chemical shifts are based on data for similar tetrazole derivatives and are for illustrative purposes. Actual values may vary.[1][3]

Visualizations

Diagram 1: General Reaction Scheme for N-alkylation

G 1H-Tetrazole-1-acetic_acid_ester This compound ester Reaction_Conditions Reaction Conditions 1H-Tetrazole-1-acetic_acid_ester->Reaction_Conditions Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->Reaction_Conditions Base Base Base->Reaction_Conditions Solvent Solvent Solvent->Reaction_Conditions N1_Alkylated_Product N1-Alkylated Product Reaction_Conditions->N1_Alkylated_Product N2_Alkylated_Product N2-Alkylated Product Reaction_Conditions->N2_Alkylated_Product

Caption: General workflow for the N-alkylation of this compound esters.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Yield Observed Check_Conversion Check Reaction Conversion (TLC/LC-MS) Start->Check_Conversion Incomplete Incomplete Reaction Check_Conversion->Incomplete Complete Reaction Complete Check_Conversion->Complete Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature - Increase Time - Change Base/Solvent Incomplete->Optimize_Conditions Yes Check_Reagents Check Reagent Quality: - Alkylating Agent - Base - Solvent Incomplete->Check_Reagents No Side_Products Side Products Observed? Complete->Side_Products End Improved Yield Optimize_Conditions->End Check_Reagents->End Yes_Side Yes Side_Products->Yes_Side Yes No_Side No Side_Products->No_Side No Identify_Side_Products Identify Side Products (NMR, MS) Yes_Side->Identify_Side_Products Purification_Issue Check Purification Method No_Side->Purification_Issue Modify_Stoichiometry Modify Stoichiometry or Protect Functional Groups Identify_Side_Products->Modify_Stoichiometry Modify_Stoichiometry->End Purification_Issue->End

Caption: A logical workflow for troubleshooting low yields in N-alkylation reactions.

Diagram 3: Regioselectivity Influencing Factors

G Regioselectivity N1 vs. N2 Regioselectivity Base Base (e.g., K₂CO₃, NaH) Regioselectivity->Base Solvent Solvent (e.g., DMF, THF) Regioselectivity->Solvent Alkylating_Agent Alkylating Agent (Steric Hindrance, Leaving Group) Regioselectivity->Alkylating_Agent Temperature Temperature (Kinetic vs. Thermodynamic Control) Regioselectivity->Temperature

Caption: Key factors influencing the regioselectivity of N-alkylation on the tetrazole ring.

References

HPLC troubleshooting for peak tailing or broadening of 1H-Tetrazole-1-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of 1H-Tetrazole-1-acetic acid. This resource provides targeted guidance in a question-and-answer format to help researchers, scientists, and drug development professionals resolve common issues like peak tailing and broadening, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are peak tailing and peak broadening in HPLC?

A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution.[1] Peak tailing is observed when the back half of the peak is wider than the front half, creating a trailing edge.[2] Conversely, peak broadening, or band broadening, refers to an overall increase in the peak width, which leads to decreased resolution and sensitivity. Peak tailing is a common form of peak asymmetry and can significantly compromise the accuracy of quantification.[3][4]

Q2: What are the most common causes of peak tailing for an acidic compound like this compound?

A2: The primary cause of peak tailing for polar and ionizable compounds is the occurrence of more than one retention mechanism during the separation.[3][5] For an acidic analyte like this compound, the main causes include:

  • Secondary Silanol Interactions: The most frequent cause is the interaction between the acidic analyte and residual silanol groups (-Si-OH) on the surface of silica-based stationary phases.[6][7] These interactions create a secondary, stronger retention mechanism for some analyte molecules, causing them to elute later and form a tail.[2]

  • Mobile Phase pH Issues: If the mobile phase pH is close to the pKa of this compound, the compound will exist in both its ionized and un-ionized forms.[8] This dual state leads to inconsistent retention and results in a broadened or tailing peak.[1][9]

  • Column Contamination or Degradation: The accumulation of contaminants on the column's inlet frit or packing material can create active sites that cause secondary interactions.[6][10] Over time, the column bed can also degrade or form voids, leading to poor peak shape.[4][10]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[7][11]

  • Extra-Column Effects: Issues outside the column, such as excessive tubing length or diameter between the injector, column, and detector, can increase dead volume and contribute to peak broadening and tailing.[6][8]

Troubleshooting Guides for Peak Tailing and Broadening

This section provides a systematic approach to diagnosing and resolving peak shape issues for this compound.

Problem: My peak for this compound is tailing.

Below is a logical workflow to identify and solve the root cause of peak tailing.

G cluster_0 Troubleshooting Workflow for Peak Tailing A Start: Peak Tailing Observed B Step 1: Mobile Phase Optimization Lower Mobile Phase pH to 2.5-3.0 A->B C Peak Shape Improved? B->C D Step 2: Column Evaluation Use End-Capped or High Purity Silica Column C->D No J End: Problem Resolved C->J Yes E Peak Shape Improved? D->E F Step 3: Check for Contamination Flush Column with Strong Solvent E->F No E->J Yes G Peak Shape Improved? F->G H Step 4: System & Sample Check Reduce Injection Volume Check for Extra-Column Volume G->H No G->J Yes I Peak Shape Improved? H->I I->J Yes K Contact Technical Support I->K No

Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.

Guide 1: Optimizing the Mobile Phase pH

The mobile phase pH is the most critical factor for controlling the peak shape of ionizable compounds.[9][12] For an acidic analyte, the goal is to suppress its ionization and minimize interactions with silanol groups.

Why it works: By lowering the mobile phase pH to at least 2 units below the analyte's pKa, the acidic compound remains in its single, neutral (protonated) form.[13] This also protonates the acidic silanol groups on the silica surface, reducing their ability to interact with the analyte.[2][5][6]

G Effect of Mobile Phase pH on Analyte and Silanol Groups cluster_0 High pH (e.g., > 5) cluster_1 Low pH (e.g., < 3) Analyte_Ionized Analyte (Acid) (Ionized, R-COO⁻) Interaction Strong Secondary Interaction (Peak Tailing) Analyte_Ionized->Interaction Silanol_Ionized Silica Surface (Ionized, Si-O⁻) Silanol_Ionized->Interaction Analyte_Neutral Analyte (Acid) (Neutral, R-COOH) No_Interaction Minimal Interaction (Symmetrical Peak) Analyte_Neutral->No_Interaction Silanol_Neutral Silica Surface (Neutral, Si-OH) Silanol_Neutral->No_Interaction

Caption: Impact of mobile phase pH on analyte ionization and peak shape.

Experimental Protocol: Mobile Phase pH Adjustment

  • Buffer Selection: Choose a buffer with a pKa close to the desired mobile phase pH. For a target pH of 2.5-3.0, phosphate or formate buffers are suitable.[14] Ensure the buffer is soluble in the mobile phase and compatible with your detector (e.g., use formic acid for MS applications).[15]

  • Aqueous Phase Preparation: Prepare the aqueous portion of the mobile phase. For example, a 20 mM potassium phosphate buffer.

  • pH Adjustment: Measure the pH of the aqueous solution. Carefully add a dilute acid (e.g., phosphoric acid or formic acid) dropwise until the target pH (e.g., 2.7) is reached.[16] Always adjust the pH of the aqueous component before mixing with the organic solvent.[14]

  • Mobile Phase Preparation: Mix the pH-adjusted aqueous phase with the appropriate organic solvent (e.g., acetonitrile or methanol) at the desired ratio.

  • System Equilibration: Flush the column with the new mobile phase for at least 10-15 column volumes to ensure it is fully equilibrated before injecting the sample.

Quantitative Data: Common HPLC Buffers and Modifiers

Buffer/ModifierpKaEffective pH RangeUV Cutoff (nm)Notes
Phosphoric Acid / Phosphate2.1, 7.2, 12.32.1 - 3.1~200Very common, non-volatile, not MS-friendly.
Formic Acid / Formate3.752.8 - 4.8~210Volatile, excellent for LC-MS applications.[15]
Acetic Acid / Acetate4.763.8 - 5.8~210Volatile, good for LC-MS.[14]
Trifluoroacetic Acid (TFA)0.5~1.5 - 2.5~210Strong ion-pairing agent, can suppress MS signal.

Data compiled from multiple sources.[14][16][17]

Guide 2: Column Selection and Care

The choice of HPLC column and its condition are paramount for achieving good peak shape.

  • Use a High-Purity, End-Capped Column: Modern "Type B" silica columns are high-purity and have a much lower concentration of acidic silanol groups, reducing the potential for secondary interactions.[18][19] End-capping is a process that chemically bonds a less polar group to the residual silanols, effectively shielding them from interacting with analytes.[6]

  • Consider Alternative Stationary Phases: If tailing persists, especially with basic compounds, polar-embedded or charged surface hybrid (CSH) columns can provide alternative selectivity and better peak shapes.[3][10] For this compound, a column with low silanol activity is recommended.[15]

  • Protect Your Column: Use a guard column to protect the analytical column from strongly retained impurities and particulates in the sample.[20] This extends the life of the more expensive analytical column. Also, ensure your samples are filtered through a 0.22 or 0.45 µm filter before injection.[14]

Experimental Protocol: Column Flushing and Regeneration

If you suspect column contamination is causing peak tailing, a flushing procedure can help.

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from flowing into the detector cell.

  • Initial Wash: Flush the column with your mobile phase without the buffer (e.g., water/acetonitrile mixture) for 10-15 column volumes to remove any precipitated salts.

  • Strong Solvent Wash: Flush the column in the reverse direction with a series of increasingly strong solvents. For a reversed-phase C18 column, a typical sequence is:

    • 100% Methanol

    • 100% Acetonitrile

    • 75:25 Acetonitrile/Isopropanol

    • 100% Isopropanol

    • Flush with each solvent for at least 10-15 column volumes.

  • Re-equilibration: Return the column to its normal flow direction. Flush with the mobile phase (including buffer) until the baseline is stable.

  • Test Performance: Inject a standard to see if peak shape has improved. If not, the column may be permanently damaged and require replacement.[10][16]

Guide 3: Instrumental and Sample-Related Factors

If mobile phase and column issues have been ruled out, consider these factors.

Troubleshooting Table: Instrumental and Sample Effects

Potential CauseSymptomsRecommended Solution(s)
Column Overload Peak shape worsens with increasing sample concentration; peak may show fronting then tailing.Reduce the injection volume or dilute the sample.[7][11]
Sample Solvent Mismatch Early eluting peaks are often broad or split.Dissolve the sample in the initial mobile phase.[1] If a stronger solvent is needed for solubility, inject the smallest possible volume.[7]
Extra-Column Volume All peaks in the chromatogram are broader than expected.Use shorter, narrower internal diameter (ID) tubing (e.g., 0.005") for connections between the injector, column, and detector.[8] Ensure all fittings are properly seated to eliminate dead volume.
Blocked Frit Peak splitting or tailing for all peaks, often accompanied by an increase in backpressure.Replace the inlet frit of the column or replace the column itself.[2] Using a guard column can prevent this.[20]

References

Strategies to improve the solubility of poorly soluble 1H-Tetrazole-1-acetic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the solubility of poorly soluble 1H-Tetrazole-1-acetic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative has poor aqueous solubility. What are the primary strategies I should consider to improve it?

A1: For poorly soluble this compound derivatives, several effective strategies can be employed. The most common approaches include:

  • Salt Formation: Since the molecule contains an acidic carboxylic acid group, forming a salt with a suitable base can significantly increase aqueous solubility.

  • Prodrug Synthesis: Converting the carboxylic acid group into an ester or another labile functional group can improve lipophilicity for better membrane permeability, which can be advantageous for certain delivery routes. Upon administration, the prodrug is metabolized back to the active parent drug.[1]

  • Co-solvency: The solubility of your compound can often be increased by using a mixture of a primary solvent (like water) with one or more miscible co-solvents (e.g., ethanol, propylene glycol, PEG 400).[2][3]

  • Use of Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles can encapsulate poorly soluble compounds, increasing their apparent solubility.[4][5]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the guest molecule and increasing its aqueous solubility.[6][7][8][9][10]

Q2: How do I choose the most appropriate solubility enhancement strategy for my specific derivative?

A2: The selection of an appropriate strategy depends on several factors, including the physicochemical properties of your derivative, the desired dosage form, and the intended route of administration. A logical approach to this selection process is outlined in the workflow diagram below.

Q3: Where can I find quantitative solubility data for this compound to benchmark my experiments?

A3: The solubility of this compound has been determined in various solvents at different temperatures. This data can serve as a useful reference for your own experiments. The table below summarizes the mole fraction solubility of this compound in several common solvents.[11]

Troubleshooting Guides

Issue 1: I am trying to use a co-solvent system, but my compound is still not dissolving sufficiently.

  • Troubleshooting Steps:

    • Optimize the Co-solvent Ratio: Systematically vary the ratio of the co-solvent to the primary solvent (e.g., water). The solubility of a compound in a co-solvent system is often not a linear function of the co-solvent concentration.

    • Try Different Co-solvents: Not all co-solvents are equally effective for all compounds. Experiment with a range of pharmaceutically acceptable co-solvents with varying polarities, such as ethanol, propylene glycol, glycerin, and polyethylene glycols (PEGs).

    • Consider a Ternary System: In some cases, a mixture of three solvents can provide better solubilization than a binary system.

    • Check the pH: Ensure the pH of your solution is optimized for the ionization state of your compound that favors solubility. For a carboxylic acid derivative, a higher pH will generally lead to higher solubility.

Issue 2: My attempt at salt formation did not result in a stable, soluble salt.

  • Troubleshooting Steps:

    • Screen a Variety of Counter-ions: The choice of the counter-ion is critical. For an acidic compound like a this compound derivative, screen a range of pharmaceutically acceptable bases (e.g., sodium hydroxide, potassium hydroxide, tromethamine, meglumine).

    • Verify the pKa Difference: For successful and stable salt formation, a general rule of thumb is that the difference between the pKa of the acidic drug and the pKa of the conjugate acid of the base should be at least 2-3 units.

    • Optimize the Crystallization Conditions: The formation of a stable crystalline salt is dependent on the solvent system, temperature, and cooling rate. Experiment with different solvents and crystallization protocols.

    • Characterize the Product: Confirm that you have indeed formed a salt and not a physical mixture or a co-crystal using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and Fourier-transform infrared (FTIR) spectroscopy.

Issue 3: The use of surfactants is leading to foaming or other formulation issues.

  • Troubleshooting Steps:

    • Select a Different Type of Surfactant: Surfactants are classified as ionic (anionic or cationic), non-ionic, or zwitterionic. Non-ionic surfactants are often less prone to causing irritation and may have different foaming properties.

    • Optimize the Surfactant Concentration: Use the lowest effective concentration of the surfactant that is above the critical micelle concentration (CMC) and provides the desired level of solubilization.

    • Consider the Hydrophilic-Lipophilic Balance (HLB): The HLB value of a surfactant can help predict its behavior. For oil-in-water emulsions or micellar solutions, higher HLB surfactants are generally preferred.

    • Combine Surfactants: In some cases, a combination of two or more surfactants can provide better performance with fewer side effects than a single surfactant.

Data Presentation

Table 1: Mole Fraction Solubility (x₁) of this compound in Various Solvents at Different Temperatures (K)[11]

Temperature (K)WaterMethanolEthanol1-Propanol2-PropanolAcetoneEthyl AcetateButyl Acetate
283.150.04310.06820.03350.02310.02150.04530.01120.0058
288.150.04950.07650.03820.02640.02460.05180.01310.0068
293.150.05690.08560.04350.03010.02810.05920.01520.0079
298.150.06530.09560.04930.03430.03210.06760.01760.0092
303.150.07480.10650.05580.03890.03650.07710.02030.0107
308.150.08550.11850.06300.04410.04150.08770.02340.0124
313.150.09750.13160.07100.04990.04690.09960.02680.0143
318.150.11090.14590.07970.05630.05300.11290.03070.0165
323.150.12590.16160.08930.06340.05980.12780.03510.0189

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol describes the thermodynamic solubility measurement of a this compound derivative.[6][11][12]

Materials:

  • Test compound (this compound derivative)

  • Purified water (or other aqueous buffer)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of the test compound to a glass vial. The excess solid should be clearly visible.

  • Add a known volume of the aqueous medium (e.g., 5 mL) to the vial.

  • Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant.

  • Clarify the sample by centrifugation and/or filtration through a syringe filter to remove any undissolved particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis).

  • The determined concentration represents the equilibrium solubility of the compound under the tested conditions.

Protocol 2: Screening for Salt Formation

This protocol provides a general procedure for screening different counter-ions for salt formation with a this compound derivative.

Materials:

  • This compound derivative (the free acid)

  • A selection of basic counter-ions (e.g., NaOH, KOH, tromethamine, meglumine) as solutions of known concentration.

  • A variety of solvents (e.g., water, ethanol, isopropanol, acetone, acetonitrile)

  • Small-scale reaction vials

  • Stirring plate and stir bars

  • Filtration apparatus

  • Drying oven

Procedure:

  • Dissolve a known amount of the this compound derivative in a minimal amount of a suitable solvent in a reaction vial.

  • In a separate vial, prepare a solution of the basic counter-ion in a suitable solvent.

  • Stoichiometrically add the base solution (e.g., 1.0 equivalent) to the solution of the free acid while stirring.

  • Observe for the formation of a precipitate. If no precipitate forms, try cooling the solution or adding an anti-solvent.

  • If a solid is formed, isolate it by filtration and wash with a small amount of cold solvent.

  • Dry the solid under vacuum.

  • Characterize the resulting solid using techniques such as melting point, XRPD, DSC, and TGA to determine if a new crystalline salt has been formed.

  • Determine the aqueous solubility of the new salt form using Protocol 1.

Protocol 3: Prodrug Synthesis (Acyloxymethyl Ester)

This protocol describes the synthesis of an acyloxymethyl ester prodrug of a this compound derivative.[1]

Materials:

  • This compound derivative

  • 4-(Chloromethyl)-2-ethyl-1,3-dioxolane

  • Anhydrous N,N-dimethylformamide (DMF)

  • A suitable base (e.g., triethylamine or potassium carbonate)

  • Reaction vessel

  • Stirring plate and stir bar

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography)

Procedure:

  • Dissolve the this compound derivative (1 equivalent) in anhydrous DMF in a reaction vessel.

  • Add the base (e.g., 1.1 equivalents of triethylamine) to the solution and stir for a few minutes.

  • Add 4-(chloromethyl)-2-ethyl-1,3-dioxolane (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure prodrug.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

G Workflow for Selecting a Solubility Enhancement Strategy start Poorly Soluble this compound Derivative pka Determine pKa of the Derivative start->pka ionizable Is the compound ionizable? pka->ionizable pKa indicates ionizable group non_ionizable Compound is non-ionizable or salt formation is unsuccessful pka->non_ionizable pKa indicates non-ionizable or weakly ionizable salt_screen Perform Salt Formation Screening ionizable->salt_screen Yes prodrug Consider Prodrug Approach ionizable->prodrug Consider for improved permeability salt_screen->non_ionizable Unsuccessful formulation Develop Final Formulation salt_screen->formulation Successful prodrug->formulation physicochemical Characterize Physicochemical Properties (logP, MP, etc.) non_ionizable->physicochemical cosolvent Evaluate Co-solvents physicochemical->cosolvent surfactant Evaluate Surfactants physicochemical->surfactant cyclodextrin Evaluate Cyclodextrins physicochemical->cyclodextrin cosolvent->formulation surfactant->formulation cyclodextrin->formulation

Caption: Decision workflow for selecting a suitable solubility enhancement strategy.

G Experimental Workflow for Salt Formation Screening start Start: Free Acid of Derivative select_base Select a Panel of Basic Counter-ions start->select_base select_solvent Select a Panel of Solvents start->select_solvent reaction React Free Acid with Base (Stoichiometric) select_base->reaction select_solvent->reaction precipitation Observe for Precipitation reaction->precipitation isolate Isolate Solid by Filtration precipitation->isolate Yes no_precipitate No Precipitate: Try Cooling or Anti-solvent precipitation->no_precipitate No characterize Characterize Solid (XRPD, DSC, TGA) isolate->characterize is_salt Is it a new crystalline salt? characterize->is_salt is_salt->select_base No, try another counter-ion/solvent solubility_test Test Aqueous Solubility is_salt->solubility_test Yes end End: Identify Optimal Salt Form solubility_test->end no_precipitate->reaction

References

Minimizing dimer formation during oligonucleotide synthesis with tetrazole activators

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize dimer formation during oligonucleotide synthesis, with a specific focus on the use of tetrazole activators.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dimer formation in oligonucleotide synthesis?

A1: Dimer formation, which leads to the synthesis of oligonucleotides that are longer than the intended sequence (n+1 impurities), is primarily caused by the premature removal of the 5'-dimethoxytrityl (DMT) protecting group from the phosphoramidite monomer in the activator solution.[1][2][3][4] The acidic nature of the activator, such as tetrazole, can lead to this unintended deprotection. The resulting unprotected 5'-hydroxyl group on the monomer can then react with another activated monomer, forming a dimer phosphoramidite. This dimer is subsequently incorporated into the growing oligonucleotide chain, resulting in an n+1 impurity.[4]

Q2: Why is guanosine (dG) phosphoramidite more prone to dimer formation?

A2: Guanosine phosphoramidite is more susceptible to detritylation by the acidic activator compared to other nucleoside phosphoramidites (dA, dC, and T).[4] This increased susceptibility makes the formation of GG dimers a more common issue, leading to a significant n+1 peak in the final product analysis.[4]

Q3: How does the acidity of the activator affect dimer formation?

A3: The rate of premature detritylation of the phosphoramidite monomer is directly related to the acidity of the activator.[1][2] More acidic activators, such as 5-Benzylthio-1H-tetrazole (BTT) and 5-Ethylthio-1H-tetrazole (ETT), have a higher propensity to cause dimer formation compared to less acidic activators like 1H-tetrazole and 4,5-dicyanoimidazole (DCI).[1][4]

Troubleshooting Guide

This guide provides solutions to common problems related to dimer formation during oligonucleotide synthesis.

Problem 1: Significant n+1 peak observed during product analysis (e.g., HPLC, Mass Spectrometry).

  • Possible Cause A: The activator is too acidic, leading to premature detritylation of the phosphoramidite monomers.

    • Solution 1: Switch to a less acidic activator. 4,5-dicyanoimidazole (DCI) is a recommended alternative to tetrazole and its more acidic derivatives.[2][4] DCI is less acidic but more nucleophilic, which allows for efficient coupling with a reduced risk of dimer formation.[2]

    • Solution 2: Buffer the current activator. If switching activators is not immediately possible, adding a non-nucleophilic base like N-methylimidazole (NMI) to the tetrazole activator solution can help buffer its acidity and reduce the extent of premature detritylation.[3]

  • Possible Cause B: The coupling time is excessively long, increasing the exposure of phosphoramidites to the acidic activator.

    • Solution: Optimize the coupling time. While longer coupling times are sometimes necessary for sterically hindered monomers (e.g., in RNA synthesis), they should be minimized to reduce the risk of dimer formation.[5] Review the phosphoramidite and activator manufacturer's recommendations for optimal coupling times.

  • Possible Cause C: The phosphoramidite solution contains moisture.

    • Solution: Ensure all reagents and solvents are anhydrous. Water can react with the activated phosphoramidite, leading to side reactions and potentially contributing to impurities that can be mistaken for or co-elute with n+1 species.[4] Use high-quality anhydrous acetonitrile and ensure phosphoramidites are stored under dry, inert conditions.[6]

Problem 2: Difficulty purifying the desired full-length oligonucleotide due to co-eluting n+1 impurities.

  • Possible Cause: The n+1 impurities are trityl-on, similar to the desired product, making separation by reverse-phase HPLC challenging.[1]

    • Solution 1: Optimize purification conditions. Adjust the gradient and/or the mobile phase of the HPLC to improve the resolution between the full-length product and the n+1 impurity.

    • Solution 2: Implement preventative measures to reduce dimer formation. By minimizing the formation of n+1 impurities during synthesis (see Problem 1 solutions), the purification process will be significantly simplified.

Data Presentation

Table 1: Physical Properties of Common Activators

ActivatorpKaSolubility in Acetonitrile
5-Benzylthio-1H-Tetrazole (BTT)4.10.44M
5-Ethylthio-1H-Tetrazole (ETT)4.30.75M
1H-Tetrazole4.80.50M
4,5-Dicyanoimidazole (DCI)5.21.2M

Data sourced from Glen Research.[1]

Table 2: Effect of Activator on Full-Length Product Yield in a Challenging Synthesis

This table illustrates the impact of different activators on the synthesis of a 34-mer oligoribonucleotide using a low excess of monomer.

ActivatorConcentrationFull-Length Product Yield
1H-Tetrazole0.45M0%
1H-Tetrazole + N-methylimidazole (NMI)0.45M + 0.1M13%
4,5-Dicyanoimidazole (DCI)1.0M54%

This data demonstrates the significant improvement in yield and reduction of side reactions when using a less acidic, more nucleophilic activator like DCI, especially under challenging synthesis conditions.[3]

Experimental Protocols

Protocol 1: Evaluating a New Activator to Minimize Dimer Formation

  • Objective: To compare the level of n+1 impurity formation when using a standard activator (e.g., 1H-Tetrazole) versus a new, less acidic activator (e.g., DCI).

  • Materials:

    • DNA/RNA synthesizer

    • Standard phosphoramidites (including dG)

    • Solid support

    • Standard synthesis reagents (capping, oxidation, deblocking solutions)

    • Activator 1: 0.45M 1H-Tetrazole in acetonitrile

    • Activator 2: 1.0M DCI in acetonitrile

    • Cleavage and deprotection reagents

    • HPLC system with a suitable column for oligonucleotide analysis

    • Mass spectrometer

  • Procedure:

    • Synthesize a test oligonucleotide sequence known to be prone to dimer formation (e.g., a sequence with multiple G residues).

    • Perform two separate syntheses, identical in all parameters except for the activator used.

      • Synthesis A: Use 0.45M 1H-Tetrazole.

      • Synthesis B: Use 1.0M DCI.

    • After synthesis, cleave the oligonucleotides from the solid support and complete deprotection according to standard protocols.

    • Analyze the crude product from both syntheses by reverse-phase HPLC.

    • Integrate the peaks corresponding to the full-length product (n) and the n+1 impurity.

    • Calculate the percentage of the n+1 impurity for each synthesis: (% n+1) = (Area of n+1 peak) / (Total area of all product peaks) * 100.

    • Confirm the identity of the n and n+1 peaks using mass spectrometry.

  • Expected Outcome: The synthesis performed with DCI (Activator 2) is expected to show a significantly lower percentage of the n+1 impurity compared to the synthesis with 1H-Tetrazole (Activator 1).

Visualizations

Oligonucleotide_Synthesis_Cycle Deblocking 1. Deblocking (Removal of 5'-DMT) Coupling 2. Coupling (Phosphoramidite + Activator) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Blocking unreacted 5'-OH) Coupling->Capping New phosphite triester linkage Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Repeat for next cycle

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Dimer_Formation_Pathway cluster_solution In Solution cluster_solid_support On Solid Support Monomer_DMT Phosphoramidite Monomer (5'-DMT protected) Monomer_OH Detritylated Monomer (Free 5'-OH) Monomer_DMT->Monomer_OH Premature Detritylation Activated_Monomer Activated Monomer Monomer_DMT->Activated_Monomer Activator Acidic Activator (e.g., Tetrazole) Dimer_Amidite Dimer Phosphoramidite Monomer_OH->Dimer_Amidite Activated_Monomer->Dimer_Amidite Dimerization N_plus_1_Impurity n+1 Impurity Dimer_Amidite->N_plus_1_Impurity Incorporation Growing_Chain Growing Oligonucleotide (Free 5'-OH) Growing_Chain->N_plus_1_Impurity

Caption: Mechanism of n+1 impurity formation due to premature detritylation.

Activator_Acidity_Comparison cluster_risk Risk of Dimer Formation High_Acidity Higher Acidity (Lower pKa) BTT BTT (pKa 4.1) High High ETT ETT (pKa 4.3) Tetrazole Tetrazole (pKa 4.8) DCI DCI (pKa 5.2) Low_Acidity Lower Acidity (Higher pKa) Low Low

Caption: Relationship between activator acidity and the risk of dimer formation.

References

Technical Support Center: Crystallization of 1H-Tetrazole-1-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of 1H-Tetrazole-1-acetic acid.

Troubleshooting Guide

Problem 1: The compound is "oiling out" and not forming crystals.

"Oiling out" is a phenomenon where the compound separates from the solution as a liquid phase instead of a solid.[1][2][3] This can occur when the melting point of the solid is lower than the temperature of the solution from which it is precipitating.[1] High impurity levels can also lower the melting point, contributing to this issue.[4]

Possible Solutions:

  • Increase Solvent Volume: Add a small amount of additional solvent to the mixture, heat to redissolve, and then allow it to cool slowly.[1] This can help keep the compound dissolved until the solution has cooled to a temperature below the compound's melting point.

  • Reduce Cooling Rate: Rapid cooling can lead to supersaturation at a temperature where the compound is still a liquid.[1] Allow the solution to cool to room temperature slowly, and then gradually lower the temperature further using an ice bath. Slower cooling rates generally produce larger and purer crystals.[5][6]

  • Use Seeding: Introduce a small seed crystal of this compound to the supersaturated solution to induce crystallization. This provides a template for crystal growth to occur.

  • Change the Solvent System: The choice of solvent is critical. If oiling out persists, consider a different solvent or a mixed solvent system. A patent for a related ester notes that the initially oily product crystallizes upon standing at room temperature, suggesting that patience with the right solvent system can be key.[7][8]

Problem 2: Very few or no crystals are forming.

This issue typically arises from problems with supersaturation or nucleation.

Possible Solutions:

  • Concentrate the Solution: If the solution is too dilute, it may not be saturated enough for crystals to form. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[1]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: Add a small, pure crystal of the target compound to the solution.

  • Check for High Solubility: You may be using a solvent in which this compound is too soluble. Refer to the solvent solubility data to choose a more appropriate solvent.

Problem 3: The resulting crystals are very small or needle-like.

The size and shape of crystals are influenced by the rate of cooling and the solvent used.

Possible Solutions:

  • Slow Down Crystallization: Rapid crystallization often leads to small crystals as many nuclei form simultaneously.[1] To encourage the growth of larger crystals, slow down the cooling process. Insulating the flask can help achieve a slower cooling rate.

  • Solvent Selection: The solvent can influence crystal habit. Experiment with different solvents to see how they affect crystal morphology.

Problem 4: The product yield is low.

A low yield can be due to several factors, from the crystallization process itself to losses during filtration.

Possible Solutions:

  • Optimize Solvent Volume: Using too much solvent will result in a significant amount of the product remaining in the mother liquor.[1] Use the minimum amount of hot solvent required to fully dissolve the compound.

  • Cool Thoroughly: Ensure the solution is cooled sufficiently to maximize the amount of product that crystallizes out of the solution before filtration.

  • Minimize Transfer Losses: Be meticulous during the transfer of the solid to the filtration apparatus. Wash the flask with a small amount of the cold crystallization solvent to recover any remaining crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the crystallization of this compound?

The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on available data, solvents such as ethanol, water, methanol, 1-propanol, ethyl acetate, 2-propanol, and acetone have been studied.[9] Ethyl acetate and isopropanol (Virahol) have been mentioned in procedural descriptions for recrystallization.[10] Obtaining single crystals for X-ray analysis has been successful with a slow evaporation method using a 3:7 (v/v) mixture of petroleum ether and ethyl acetate.[11][12]

Q2: My crystallization is difficult due to the presence of salts like sodium chloride. How can I address this?

High concentrations of impurities like sodium chloride can interfere with crystallization.[10] One patented method to overcome this involves adding excess concentrated hydrochloric acid. This not only aids in the reaction but also reduces the solubility of sodium chloride, allowing it to be removed by filtration before the crystallization of the this compound.[10]

Q3: Can the cooling rate really affect the quality of my crystals?

Yes, the cooling rate is a critical parameter. A slow cooling rate generally allows for the formation of larger, more ordered, and purer crystals.[5][6] Conversely, rapid cooling can lead to the formation of smaller, less pure crystals or even cause the compound to "crash out" of solution as an amorphous solid or oil.[1][13]

Q4: What is "oiling out" and why does it happen?

"Oiling out" is the separation of a dissolved compound as a liquid rather than a solid during crystallization.[1][3] This often occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute.[1] The presence of impurities can depress the melting point, making oiling out more likely.[4]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility ProfileReference
EthanolSoluble[9]
WaterSoluble[9]
MethanolSoluble[9]
1-PropanolSoluble[9]
Ethyl AcetateSoluble[9]
2-PropanolSoluble[9]
AcetoneSoluble[9]
Butyl AcetateSoluble[9]

Note: A study measured the solubility of this compound in these solvents between 283 K and 323 K, indicating that solubility increases with temperature in all listed solvents.[9]

Experimental Protocols

Protocol 1: General Recrystallization of this compound
  • Solvent Selection: Choose an appropriate solvent from Table 1. Ethyl acetate is a commonly used solvent.

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the solvent's boiling point.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and boil for a few minutes. Perform a hot filtration to remove the activated carbon.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under a vacuum to remove any residual solvent.

Protocol 2: Crystallization by Slow Evaporation for Single Crystal Growth
  • Solution Preparation: Dissolve the this compound in a suitable solvent system, such as a 3:7 (v/v) mixture of petroleum ether and ethyl acetate, to create a nearly saturated solution at room temperature.[11][12]

  • Evaporation Setup: Place the solution in a clean vial or beaker and cover it loosely with parafilm. Poke a few small holes in the parafilm with a needle. This will allow the solvent to evaporate slowly over time.

  • Crystal Growth: Place the setup in a vibration-free location at a constant temperature. Over several days or weeks, as the solvent evaporates, the concentration of the solute will increase, leading to the formation of single crystals.

  • Isolation: Once crystals of a suitable size have formed, carefully decant the remaining solvent and gently dry the crystals.

Visualizations

experimental_workflow start Start with Crude This compound dissolve Dissolve in Minimal Hot Solvent start->dissolve decolorize Decolorize with Activated Carbon (Optional) dissolve->decolorize cool_slowly Cool Slowly to Room Temperature dissolve->cool_slowly skip decolorization hot_filter Hot Filtration (if decolorized) decolorize->hot_filter hot_filter->cool_slowly cool_ice Cool in Ice Bath cool_slowly->cool_ice filter Vacuum Filtration cool_ice->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals Under Vacuum wash->dry end Pure Crystals dry->end

Caption: General workflow for the recrystallization of this compound.

troubleshooting_crystallization start Crystallization Issue oiling_out Compound 'Oiling Out'? start->oiling_out no_crystals No/Few Crystals Formed? oiling_out->no_crystals No oiling_out_sol1 Reduce Cooling Rate oiling_out->oiling_out_sol1 Yes small_crystals Crystals are Too Small? no_crystals->small_crystals No no_crystals_sol1 Concentrate Solution (Evaporate Solvent) no_crystals->no_crystals_sol1 Yes small_crystals_sol1 Slow Down Cooling Rate (Insulate Flask) small_crystals->small_crystals_sol1 Yes oiling_out_sol2 Add More Solvent & Re-cool oiling_out_sol1->oiling_out_sol2 oiling_out_sol3 Change Solvent System oiling_out_sol2->oiling_out_sol3 no_crystals_sol2 Induce Nucleation (Scratch/Seed) no_crystals_sol1->no_crystals_sol2 small_crystals_sol2 Try a Different Solvent small_crystals_sol1->small_crystals_sol2

Caption: Troubleshooting decision tree for common crystallization issues.

References

Catalyst poisoning and deactivation in 1H-Tetrazole-1-acetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding catalyst poisoning and deactivation during the synthesis of 1H-Tetrazole-1-acetic acid. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Catalyst Poisoning and Deactivation

Catalyst deactivation can manifest as reduced reaction rates, lower yields, and decreased selectivity. The following table outlines common issues, their potential causes, and suggested solutions in the context of this compound synthesis.

IssuePotential CauseSuggested Solution
Reduced Catalyst Activity Poisoning by Impurities: Sulfur, nitrogen, or phosphorus compounds in reactants can poison metal catalysts.[1]- Purify reactants (e.g., glycine esters, triethyl orthoformate) before use.- Use high-purity solvents.
Strong Adsorption of Reactants/Products: The tetrazole product or glycine starting material may bind strongly to active sites, blocking them.[2]- Optimize reaction temperature and pressure to facilitate desorption.- Consider a different catalyst with lower product affinity.
Coke Formation: At elevated temperatures, organic molecules can decompose and deposit carbonaceous material (coke) on the catalyst surface, blocking pores and active sites.[3][4]- Lower the reaction temperature.- Reduce reaction time.- Implement a catalyst regeneration cycle involving controlled oxidation to burn off coke.[1]
Loss of Catalyst Over Time Leaching of Active Metals: The active metal component of a heterogeneous catalyst may dissolve into the reaction mixture, especially in acidic or basic conditions.[5]- Use a more robust catalyst support.- Neutralize the reaction mixture if possible.- Analyze the product for metal contamination to confirm leaching.
Mechanical Attrition: The physical structure of the catalyst can break down over time due to stirring or flow, leading to loss of active material.[3]- Use a catalyst with higher mechanical strength.- Optimize stirring speed to avoid excessive mechanical stress.
Sintering: High reaction temperatures can cause the small, highly active catalyst particles to agglomerate into larger, less active ones, reducing the surface area.[6]- Operate at the lowest effective temperature.- Choose a catalyst with a higher thermal stability.
Inconsistent Reaction Yields Variable Feedstock Quality: Impurities in different batches of reactants can lead to inconsistent catalyst performance.- Standardize the purification protocol for all starting materials.- Analyze incoming reactants for known poisons.
Incomplete Catalyst Regeneration: If regenerating the catalyst, the process may not fully restore its activity.- Optimize regeneration conditions (temperature, time, gas flow).- Characterize the catalyst after regeneration (e.g., using BET surface area analysis) to confirm restoration of properties.[6]

Frequently Asked Questions (FAQs)

Q1: My heterogeneous catalyst for this compound synthesis is losing activity after only a few runs. What is the most likely cause?

A1: The most common causes for rapid deactivation are poisoning and coking.[4] Given the reactants for this compound synthesis (e.g., a glycine ester, an orthocarboxylic acid ester, and an azide source), nitrogen-containing compounds are abundant.[7][8] While necessary for the reaction, strong, non-reactive adsorption of nitrogen-containing species on the catalyst's active sites can lead to deactivation.[2] Additionally, impurities in the starting materials, such as sulfur compounds, can act as potent poisons for many metal-based catalysts.[1]

Q2: How can I determine if my catalyst is being poisoned or is deactivating due to other reasons like sintering?

A2: A systematic approach is needed to identify the root cause of deactivation.[6] First, analyze your reaction conditions. Sintering is more likely at high temperatures.[6] If you are operating at elevated temperatures, try reducing it. To check for poisoning, you can try purifying your reactants more rigorously. If the catalyst lifetime improves, poisoning is a likely culprit. Advanced characterization techniques such as BET surface area analysis can reveal a loss of surface area due to sintering, while elemental analysis of the used catalyst can identify the presence of poisons.[6]

Q3: Is it possible to regenerate a deactivated catalyst used in tetrazole synthesis?

A3: Regeneration is often possible, depending on the deactivation mechanism. For deactivation by coking, a controlled oxidation (calcination) can burn off the carbon deposits and restore activity.[1] If the catalyst is poisoned by strongly adsorbed species, a thermal treatment or washing with a specific solvent might be effective. However, if deactivation is due to irreversible poisoning, sintering, or significant leaching of the active metal, regeneration may not be feasible, and catalyst replacement would be necessary.[6]

Q4: My synthesis involves sodium azide. Can this poison the catalyst?

A4: Sodium azide (NaN₃) is a key reactant in many tetrazole syntheses.[9] While the azide anion itself is a reactant, impurities within the sodium azide or side reactions could potentially lead to species that adsorb onto the catalyst surface. The primary concern with azides is often the formation of hydrazoic acid (HN₃), which is highly toxic and explosive.[10] While not a catalyst poison in the traditional sense, its reactivity could lead to unwanted side reactions that foul the catalyst.

Q5: I am using a nano-catalyst. Are there any specific deactivation issues I should be aware of?

A5: Nanocatalysts are popular for tetrazole synthesis due to their high surface area-to-volume ratio.[5] However, this high surface area can also make them more susceptible to sintering, where the nanoparticles agglomerate at high temperatures, leading to a loss of active sites.[6] Their small size can also make them more prone to leaching of the active metal into the reaction medium. Many recent studies focus on immobilizing these nanoparticles on robust supports like functionalized magnetic nanoparticles (e.g., Fe₃O₄) to improve stability and facilitate recovery.[5][11]

Catalyst Reusability Data

Many modern heterogeneous catalysts are designed for reusability. The table below summarizes reusability data for various catalysts used in the synthesis of tetrazole derivatives. While not specific to this compound, this data provides an indication of catalyst stability in similar chemical environments.

CatalystSubstrate TypeNumber of Cycles without Significant Loss of ActivityReference
Fe₃O₄@tryptophan@NiNitriles and sodium azideUp to 7[5]
Fe₃O₄@l-lysine-Pd(0)Nitriles and sodium azideMultiple cycles[5]
Co–Ni/Fe₃O₄@MMSHSAromatic nitriles and sodium azideNot specified, but "excellent recyclability"[11]
Diisopropylethylammonium acetate (DIPEAc)Nitriles and sodium azideUp to 4[12]
ASBN (Ag/Sodium Borosilicate Nanocomposite)Amines, sodium azide, and triethyl orthoformateMultiple times[13]
ND@FA-Cu(II) (Copper on Folic Acid-functionalized Nanodiamond)Benzyl alcohol, malononitrile, and sodium azideUp to 5[14]

Experimental Protocols

Representative Protocol for 1-Substituted 1H-Tetrazole Synthesis

This protocol is a generalized procedure based on common methods for synthesizing 1-substituted tetrazoles, which is the class of compounds that this compound belongs to.

Materials:

  • Amine (e.g., glycine ethyl ester hydrochloride)

  • Triethyl orthoformate

  • Sodium azide (NaN₃)

  • Catalyst (e.g., Yb(OTf)₃ or a heterogeneous catalyst)

  • Solvent (e.g., acetonitrile or solvent-free)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the amine (1.0 mmol), triethyl orthoformate (1.2 mmol), sodium azide (1.5 mmol), and the catalyst (e.g., 1-10 mol%).

  • Add the solvent (if not a solvent-free reaction) and begin stirring the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete (typically a few hours), cool the mixture to room temperature.

  • If using a heterogeneous catalyst, separate it from the reaction mixture by filtration or using an external magnet if it is a magnetic catalyst. The catalyst can then be washed, dried, and stored for reuse.

  • Quench the reaction mixture by slowly adding it to ice-cold water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure 1-substituted 1H-tetrazole.

Note: This is a general procedure. Specific reaction conditions such as temperature, time, and catalyst loading should be optimized for the specific substrate and catalyst used.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reactants 1. Combine Reactants (Amine, Orthoformate, Azide) catalyst 2. Add Catalyst reactants->catalyst solvent 3. Add Solvent (if applicable) catalyst->solvent heating 4. Heat and Stir solvent->heating monitoring 5. Monitor Progress (TLC/GC) heating->monitoring cooling 6. Cool Reaction monitoring->cooling Reaction Complete cat_sep 7. Catalyst Separation (Filtration/Magnet) cooling->cat_sep extraction 8. Extraction cat_sep->extraction catalyst_reuse Catalyst for Reuse cat_sep->catalyst_reuse Wash & Dry purification 9. Purification (Chromatography/Recrystallization) extraction->purification final_product final_product purification->final_product Final Product

Caption: Experimental workflow for catalyzed synthesis of 1H-tetrazoles.

catalyst_deactivation cluster_causes Deactivation Mechanisms cluster_consequences Observed Effects chemical Chemical (Poisoning, Coking) deactivation Catalyst Deactivation chemical->deactivation thermal Thermal (Sintering) thermal->deactivation mechanical Mechanical (Attrition, Leaching) mechanical->deactivation low_yield Low Yield deactivation->low_yield low_rate Slow Reaction Rate deactivation->low_rate loss_of_catalyst Catalyst Loss deactivation->loss_of_catalyst

Caption: Logical relationships in catalyst deactivation pathways.

References

Post-synthesis processing and handling of energetic tetrazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and standardized protocols for researchers, scientists, and drug development professionals working with the post-synthesis processing and handling of energetic tetrazole compounds.

Troubleshooting and FAQs

This section addresses common challenges encountered during the purification, characterization, and handling of energetic tetrazoles.

Purification & Stability

Q1: My tetrazole compound decomposes during purification by heating/recrystallization. What can I do?

A1: Thermal instability is a common issue. Consider these strategies:

  • Low-Temperature Recrystallization: Attempt recrystallization at a lower temperature using a solvent system where your compound has moderate solubility at room temperature and is sparingly soluble at 0 °C or below.

  • Solvent Slurry: Instead of full dissolution, wash or slurry the crude product in a solvent that dissolves impurities but not the desired compound. Common washing solvents include water, ethanol, and diethyl ether.[1]

  • Solvent/Anti-Solvent Precipitation: Dissolve the compound in a minimal amount of a "good" solvent and then slowly add an "anti-solvent" in which the compound is insoluble to induce precipitation at room temperature.

Q2: I am observing low purity in my final product. What are the likely causes and solutions?

A2: Low purity can stem from incomplete reactions or ineffective purification.

  • Incomplete Reaction: If starting materials are present, consider extending reaction times or adjusting stoichiometry.

  • Byproduct Formation: The formation of isomers (e.g., 1- and 2-alkyltetrazoles) is common.[2] Purification may require column chromatography, though this is often avoided with highly energetic materials. Re-evaluate the regioselectivity of your synthesis.

  • Ineffective Crystallization: The chosen solvent may not be optimal. Experiment with different solvents or solvent mixtures. The polarity of the solvent can influence which polymorph crystallizes.[3]

Q3: My compound's color changed from white to yellow/brown upon standing. Is it degrading?

A3: Discoloration often indicates decomposition, potentially due to sensitivity to light, air (oxidation), or residual acidic/basic impurities from the synthesis. Store samples in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen). Ensure all acidic or basic reagents have been thoroughly neutralized and washed away during workup.

Handling & Safety

Q4: My compound shows unexpectedly high sensitivity to impact or friction. How can I mitigate this?

A4: High sensitivity is a critical safety concern.

  • Confirm Purity: Impurities can significantly increase sensitivity. Ensure the material is highly pure before handling larger quantities.

  • Crystal Morphology: Sharp, needle-like crystals can be more sensitive than rounded ones. Attempt to modify the crystallization process to obtain crystals with a safer morphology.

  • Salt Formation: Converting a neutral tetrazole to an energetic salt can sometimes improve stability and reduce sensitivity due to the formation of extensive hydrogen bond networks.[4][5]

  • Handling Procedures: Always handle energetic materials in small quantities using non-sparking tools (e.g., ceramic, wood, or plastic). Avoid grinding, scraping, or any action that could generate friction or impact.

Q5: What are the fundamental safety precautions for handling new energetic tetrazole compounds?

A5: Treat all new energetic compounds as potentially highly sensitive and powerful explosives until proven otherwise.

  • Personal Protective Equipment (PPE): Always wear safety glasses, face shields, flame-retardant lab coats, and appropriate gloves.

  • Small Scale: Initial synthesis and handling should be performed on the smallest possible scale (milligrams).

  • Static Discharge: Work on a grounded workstation and use anti-static measures, especially in low-humidity environments.

  • Shielding: All experiments involving energetic materials must be conducted behind a blast shield.

  • Avoid Azides: When possible, use synthetic routes that avoid hazardous intermediates like sodium azide. Continuous flow microreactors can significantly enhance safety when azides are necessary.[6]

Quantitative Data Summary

The energetic properties of tetrazole derivatives can vary significantly based on their structure, substituents, and whether they are in a neutral or salt form. The following table summarizes key performance parameters for a selection of compounds.

Compound/Salt TypeDensity (g/cm³)Decomposition Temp. (°C)Impact Sensitivity (J)Friction Sensitivity (N)Detonation Velocity (m/s)Reference
Neutral Compounds
3-α (methylene bridge)1.691581.5 - 32168458[3]
3-β (methylene bridge)1.771471.5 - 31688849[3]
Oxime Derivatives
Ammonium Salt (5)~1.71275> 40> 360~8371[7]
Compound (7)~1.71273> 40> 360~8452[7]
Ionic Salts
Dihydroxylammonium Salt1.90285> 60> 3609114[4]
Hydroxylammonium Salt1.84-141609323[5]
Hydrazinium Salt1.74-283609094[5]

Experimental Protocols

Detailed and standardized characterization is crucial for safety and performance assessment.

Protocol 1: Thermal Stability Analysis via Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 0.5 - 1.0 mg of the dried sample into an aluminum DSC pan.

  • Sealing: Hermetically seal the pan using a sample press. For potentially volatile or highly energetic samples, use a vented or pinhole lid.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample from room temperature (e.g., 25 °C) to a designated endpoint (e.g., 350 °C or 400 °C) at a constant heating rate, typically 5 °C/min or 10 °C/min.[8]

  • Data Analysis: The onset temperature of the first major exothermic peak is typically reported as the decomposition temperature (Td).

Protocol 2: Impact Sensitivity Testing (BAM Fallhammer Method)

Note: This procedure requires specialized, certified equipment and a remote, explosion-proof testing facility.

  • Sample Preparation: Prepare a sample of approximately 40 mm³ (around 40-50 mg) and place it in the testing apparatus between the steel cylinders.

  • Test Execution: A drop-weight of a specified mass (e.g., 1 kg, 5 kg) is released from various heights onto the sample.

  • Determination of "Go" vs. "No-Go": A "Go" is registered if an explosion, flame, or audible report occurs. A "No-Go" is registered if there is no reaction.

  • Staircase Method: The "1 of 6" or staircase method is used to determine the impact energy at which there is a 50% probability of explosion. The test is performed at increasing or decreasing energy levels based on the previous result.

  • Reporting: The impact sensitivity is reported as the impact energy in Joules (J). For highly insensitive materials, it may be reported as greater than a certain value (e.g., > 40 J).[7]

Protocol 3: Friction Sensitivity Testing (BAM Friction Apparatus)

Note: This procedure requires specialized, certified equipment and a remote, explosion-proof testing facility.

  • Sample Preparation: Place approximately 10 mm³ of the substance onto a porcelain plate.

  • Test Execution: A porcelain peg is pressed onto the sample with a specific load (weight) and dragged across the sample at a controlled speed.

  • Load Adjustment: The test is repeated up to six times at a given load. If no explosion occurs, the load is increased. If an explosion occurs, the load is decreased.

  • Determination of Threshold: The friction sensitivity is the lowest load at which an explosion, flame, or crackling is observed in at least one of the six trials.

  • Reporting: The result is reported as the load in Newtons (N). For highly insensitive materials, it is often reported as > 360 N, which is the maximum load for standard apparatuses.[7]

Visualized Workflows and Relationships

Post-Synthesis Processing Workflow

G Figure 1: General workflow for the post-synthesis processing of energetic tetrazoles. A Crude Product (Post-Synthesis) B Purification (Recrystallization, Washing) A->B C Drying (Vacuum Oven) B->C D Structural Characterization (NMR, IR, EA) C->D E Purity & Thermal Analysis (DSC, TGA) D->E F Sensitivity Testing (Impact, Friction, ESD) E->F G Safe Storage F->G

Figure 1: General workflow for post-synthesis processing.

Troubleshooting High Sensitivity

G Figure 2: Decision tree for troubleshooting unexpected high sensitivity. Start High Sensitivity Detected CheckPurity Is the sample analytically pure? Start->CheckPurity Impure Repurify the sample. (e.g., recrystallization) CheckPurity->Impure No Pure Purity confirmed. CheckPurity->Pure Yes Impure->CheckPurity Re-assess CheckCrystal Examine crystal morphology. Are crystals sharp/acicular? Pure->CheckCrystal Recrystallize Modify crystallization (different solvent, slower cooling) to obtain safer morphology. CheckCrystal->Recrystallize Yes SafeHandling Proceed with extreme caution. Use smallest possible quantities and enhanced safety protocols. CheckCrystal->SafeHandling No Recrystallize->CheckPurity Re-assess

Figure 2: Troubleshooting unexpected high sensitivity.

G center Stability & Insensitivity Hbond Extensive Hydrogen Bonding Hbond->center + Packing Dense Crystal Packing Packing->center + Ionic Ionic Salt Formation Ionic->center + Symmetry Molecular Symmetry Symmetry->center + Nitro High number of Nitro/N-oxide Groups Nitro->center - Strain Ring/Steric Strain Strain->center - Impurity Presence of Impurities Impurity->center -

References

Validation & Comparative

1H-Tetrazole-1-acetic acid vs. Carboxylic Acid Analogues: A Comparative Study of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic substitution of a carboxylic acid with a 1H-tetrazole-1-acetic acid moiety is a well-established strategy in medicinal chemistry to enhance a drug candidate's pharmacokinetic profile and biological activity. This guide provides a comprehensive comparison of these two critical functional groups, supported by experimental data and detailed methodologies, to inform rational drug design.

Executive Summary

The bioisosteric replacement of a carboxylic acid with a tetrazole ring is a powerful tool in drug discovery. While both groups exhibit similar acidity, the tetrazole analogue often presents improved metabolic stability and, in some cases, enhanced biological potency. This is exemplified by the development of angiotensin II receptor blockers (ARBs), where the tetrazole-containing compounds demonstrated superior properties over their carboxylic acid precursors. This guide will delve into the quantitative differences in their biological activities and provide the experimental framework for their evaluation.

Data Presentation: A Comparative Analysis

The following table summarizes the quantitative biological data for a prominent example of a tetrazole-containing drug, Losartan, and its active carboxylic acid metabolite, EXP3174. This comparison highlights the impact of the tetrazole versus carboxylic acid moiety on target binding affinity.

CompoundFunctional GroupTargetParameterValue (nM)Reference(s)
Losartan1H-TetrazoleAngiotensin II Type 1 Receptor (AT1)IC50~20[1]
EXP3174 (Losartan Carboxylic Acid)Carboxylic AcidAngiotensin II Type 1 Receptor (AT1)IC501.1[1][2]
EXP3174 (Losartan Carboxylic Acid)Carboxylic AcidHuman AT1 ReceptorKi0.67[2][3]

Note: EXP3174 is the active metabolite of Losartan, where the hydroxymethyl group of Losartan is oxidized to a carboxylic acid. While not a direct comparison of this compound, it serves as a potent, clinically relevant example of a tetrazole versus a carboxylic acid analogue in the same molecular scaffold.

Mandatory Visualization

Signaling Pathway: The Renin-Angiotensin System and the Action of Angiotensin II Receptor Blockers

RAS_Pathway cluster_RAS Renin-Angiotensin System (RAS) cluster_Inhibition Therapeutic Intervention Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction & Other Effects AT1_Receptor->Vasoconstriction Activates Losartan Losartan (1H-Tetrazole) Losartan->Block Blocks EXP3174 EXP3174 (Carboxylic Acid) EXP3174->Block Blocks

Caption: The Renin-Angiotensin System and the inhibitory action of ARBs.

Experimental Workflow: Bioisostere Comparison

Experimental_Workflow cluster_invitro In Vitro Evaluation start Lead Compound (Carboxylic Acid) synthesis Synthesis of Tetrazole Analogue start->synthesis physchem Physicochemical Characterization (pKa, logP) synthesis->physchem invitro In Vitro Biological Assays synthesis->invitro data Comparative Data Analysis physchem->data pk Pharmacokinetic Studies invitro->pk binding Target Binding (Ki) invitro->binding potency Functional Potency (IC50/EC50) invitro->potency metabolism Metabolic Stability (t1/2) invitro->metabolism permeability Permeability (PAMPA) invitro->permeability pk->data decision Decision on Lead Optimization data->decision

Caption: A typical workflow for comparing bioisosteres in drug discovery.

Experimental Protocols

Target Binding Affinity: Radioligand Binding Assay for Angiotensin II Type 1 (AT1) Receptor

Objective: To determine the binding affinity (Ki) of the test compounds for the AT1 receptor.

Materials:

  • Rat liver membranes (source of AT1 receptors)[4]

  • Radioligand: [¹²⁵I][Sar¹,Ile⁸]Angiotensin II[4]

  • Test compounds (this compound analogue and carboxylic acid analogue)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • Non-specific binding control (e.g., 10 µM Losartan)

  • 96-well plates, glass fiber filters, cell harvester, and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize rat liver tissue in a lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend it in the assay buffer. Determine the protein concentration.[4]

  • Assay Setup: In a 96-well plate, prepare triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + high concentration of unlabeled antagonist), and competitive binding (membranes + radioligand + increasing concentrations of the test compound).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound by fitting the competition binding data to a sigmoidal dose-response curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vitro Potency: Enzyme Inhibition Assay

Objective: To determine the in vitro potency (IC50) of the test compounds by measuring the inhibition of a specific enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Test compounds

  • Assay buffer

  • 96-well plates

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Metabolic Stability: In Vitro Glucuronidation Assay

Objective: To assess the metabolic stability of the test compounds by measuring their rate of glucuronidation in human liver microsomes.

Materials:

  • Human liver microsomes (HLMs)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA) (cofactor for UGT enzymes)

  • Alamethicin (to activate UGT enzymes)

  • Test compounds

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (to stop the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation: Prepare a reaction mixture containing HLMs, alamethicin, and phosphate buffer.

  • Pre-incubation: Pre-warm the reaction mixture and the test compounds to 37°C.

  • Reaction Initiation: Initiate the reaction by adding UDPGA to the mixture containing the test compound and HLMs.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to acetonitrile to stop the reaction.

  • Sample Processing: Centrifuge the samples to pellet the protein.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.

Cell Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To predict the passive membrane permeability of the test compounds.

Materials:

  • PAMPA plate (a 96-well filter plate and a 96-well acceptor plate)

  • Artificial membrane solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds

  • 96-well UV plate for analysis

  • Spectrophotometer

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with PBS.

  • Donor Plate Preparation: Add the test compound solutions to the wells of the donor plate.

  • Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using UV-Vis spectrophotometry or LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Pe) using the following equation:

    Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)

    where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the filter area, and Time is the incubation time.

References

Tetrazoles vs. Carboxylic Acids: A Comparative Guide to Metabolic Stability in Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bioisosteric replacement of a carboxylic acid with a tetrazole is a widely employed strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. While both functional groups exhibit similar acidic properties crucial for target engagement, their distinct metabolic fates can significantly impact a compound's pharmacokinetic profile. This guide provides an objective comparison of the metabolic stability of tetrazoles and carboxylic acids, supported by experimental data and detailed methodologies.

Executive Summary

Tetrazoles are generally considered more metabolically stable than carboxylic acids. This enhanced stability stems from their resistance to common Phase II conjugation pathways that readily metabolize carboxylic acids. Carboxylic acids are susceptible to forming reactive acyl glucuronides and conjugates with amino acids, leading to rapid clearance and potential toxicity. In contrast, tetrazoles, while they can undergo glucuronidation, form more stable N-glucuronides and are resistant to amino acid conjugation and β-oxidation. This inherent stability often translates to a longer in vivo half-life and improved bioavailability for tetrazole-containing drug candidates.

Data Presentation: A Comparative Analysis

Obtaining direct, side-by-side in vitro metabolic stability data for matched molecular pairs of tetrazole-containing compounds and their carboxylic acid analogs from publicly available literature is challenging. However, examining the pharmacokinetics of drugs where this bioisosteric relationship is key can provide valuable insights.

A prominent example is the angiotensin II receptor blocker, losartan, which contains a tetrazole moiety, and its principal active metabolite, EXP3174, where the hydroxymethyl group of a precursor is oxidized to a carboxylic acid. While not a synthetic matched pair, their differing pharmacokinetic profiles in humans highlight the influence of these functional groups.

Table 1: In Vivo Pharmacokinetic Parameters of Losartan (Tetrazole) and its Carboxylic Acid Metabolite (EXP3174) in Humans [1][2][3]

ParameterLosartan (with Tetrazole)EXP3174 (with Carboxylic Acid)Fold Difference
Plasma Clearance (mL/min) 61047~13x lower for EXP3174
Terminal Half-life (hours) 2.16.3~3x longer for EXP3174

Note: This table presents in vivo human pharmacokinetic data. It is important to recognize that losartan is metabolized to EXP3174. Therefore, the lower clearance and longer half-life of EXP3174 reflect its greater metabolic stability compared to its precursor, which is rapidly converted.

Another relevant example is the comparison of the antihypertensive drug telmisartan with a synthesized tetrazolone bioisostere. While not a simple tetrazole, the tetrazolone also serves as a carboxylic acid mimic.

Table 2: Comparative In Vivo Pharmacokinetic Profile of Telmisartan and its Tetrazolone Analog in Rats [4]

CompoundCmax (ng/mL)AUC (ng·h/mL)T1/2 (h)
Telmisartan (Carboxylic Acid) 158366924.6
Tetrazolone Analog 2049100785.5

This data indicates that the tetrazolone analog of telmisartan displays a higher maximum concentration (Cmax), greater overall exposure (AUC), and a longer half-life (T1/2) in rats, suggesting improved metabolic stability.

Experimental Protocols

The following is a detailed methodology for a standard in vitro experiment to assess the metabolic stability of a drug candidate.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.

Materials:

  • Test compound and positive control compounds (e.g., verapamil, testosterone)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Ice-cold acetonitrile or methanol (for reaction termination)

  • Internal standard for analytical quantification

  • 96-well incubation plates and collection plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).

    • On ice, thaw the pooled HLM and the NADPH regenerating system.

    • Dilute the HLM to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the HLM solution.

    • Pre-incubate the plate at 37°C for approximately 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound to the wells. The final concentration of the test compound is typically around 1 µM.

    • Incubate the plate at 37°C with constant shaking.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), an aliquot of the incubation mixture is transferred to a collection plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

  • Sample Processing and Analysis:

    • Centrifuge the collection plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the test compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the test compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (Volume of incubation / mg of microsomal protein) .

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Microsomal Stability Assay cluster_prep Preparation cluster_inc Incubation cluster_samp Sampling & Termination cluster_analysis Analysis cluster_data Data Processing prep_cpd Prepare Test Compound Stock Solution init_rxn Initiate Reaction with Compound and NADPH prep_cpd->init_rxn prep_hlm Thaw and Dilute Human Liver Microsomes pre_inc Pre-incubate HLM at 37°C prep_hlm->pre_inc prep_nadph Prepare NADPH Regenerating System prep_nadph->init_rxn pre_inc->init_rxn incubation Incubate at 37°C with Shaking init_rxn->incubation sampling Collect Aliquots at Multiple Time Points incubation->sampling termination Terminate Reaction with Ice-Cold Acetonitrile sampling->termination centrifuge Centrifuge to Pellet Proteins termination->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calc Calculate t1/2 and CLint plot->calc

Caption: A typical experimental workflow for an in vitro microsomal stability assay.

Metabolic Pathways

G Metabolic Pathways of Carboxylic Acids vs. Tetrazoles cluster_ca Carboxylic Acid Metabolism cluster_tz Tetrazole Metabolism cluster_legend Legend CA Carboxylic Acid (R-COOH) AG Acyl Glucuronide (Reactive Metabolite) CA->AG Glucuronidation (UGTs) AAC Amino Acid Conjugate CA->AAC Amino Acid Conjugation TZ Tetrazole NG N-Glucuronide (Stable Metabolite) TZ->NG Glucuronidation (UGTs) No_AAC No_AAC TZ->No_AAC Resistant to Amino Acid Conjugation l1 Carboxylic Acid Pathway l2 Tetrazole Pathway

Caption: Major metabolic pathways for carboxylic acids and the relative stability of tetrazoles.

References

1H-Tetrazole-1-acetic Acid: A Validated Bioisostere for Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of 1H-tetrazole-1-acetic acid and its parent carboxylic acid moiety reveals critical insights for researchers, scientists, and drug development professionals. This guide provides an objective analysis of its performance as a bioisostere, supported by experimental data and detailed methodologies, to inform strategic decisions in medicinal chemistry.

The strategic replacement of a carboxylic acid functional group with a this compound moiety is a well-established strategy in drug design aimed at overcoming the inherent liabilities of carboxylic acids, such as metabolic instability and poor pharmacokinetic profiles. While both functional groups exhibit similar acidic properties and planarity, crucial for interacting with biological targets, their nuanced differences in lipophilicity, metabolic fate, and hydrogen bonding capacity can significantly influence the overall efficacy and safety of a drug candidate.[1][2]

Physicochemical Properties: A Head-to-Head Comparison

A fundamental aspect of bioisosterism lies in mimicking the key physicochemical properties of the original functional group. The 1H-tetrazole ring, with its four nitrogen atoms, effectively delocalizes the negative charge over a larger aromatic system compared to the carboxylate anion.[2] This seemingly subtle difference has profound implications for a molecule's behavior in a biological system.

Key parameters such as the acid dissociation constant (pKa) and lipophilicity (logP/logD) are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Both 5-substituted-1H-tetrazoles and carboxylic acids typically possess pKa values in the range of 4.5 to 5.1, ensuring they are predominantly ionized at physiological pH.[1][2] This similar acidity allows the tetrazole to effectively mimic the carboxylate's ability to form crucial ionic interactions with biological targets.[2] However, the tetrazolate anion is notably more lipophilic than its corresponding carboxylate, a property that can enhance membrane permeability and oral absorption.[2]

Table 1: Comparative Summary of Physicochemical Properties

PropertyCarboxylic Acid1H-TetrazoleKey Implications for Drug Design
Acidity (pKa) ~4.0 - 5.0[2]~4.5 - 5.1[2]Both are ionized at physiological pH (~7.4), enabling similar ionic interactions with biological targets.[2]
Lipophilicity (logP) LowerHigherThe tetrazolate anion can be up to 10-fold more lipophilic, potentially improving membrane permeability and oral absorption.[2]
Hydrogen Bonding Acts as both H-bond donor and acceptorPrimarily acts as an H-bond acceptor; the N-H can be a weak donorDifferences in hydrogen bonding capacity can influence receptor binding and solubility.
Metabolic Stability Susceptible to Phase II conjugation (e.g., glucuronidation) forming potentially reactive acyl glucuronides.Generally more resistant to metabolic degradation. N-glucuronides are typically less reactive.[1]Enhanced metabolic stability often leads to a longer half-life and improved pharmacokinetic profile.[1]
Size SmallerSlightly larger[3]The larger size of the tetrazole ring may require adjustments in the drug design to ensure optimal fit within the binding pocket.

Validation in Specific Drug Targets

The utility of this compound as a carboxylic acid bioisostere has been successfully demonstrated in numerous drug discovery programs. Two prominent examples include its incorporation into Angiotensin II Type 1 (AT1) receptor antagonists for the treatment of hypertension and into inhibitors of glutathione reductase, a key enzyme in antioxidant defense.

Angiotensin II Type 1 (AT1) Receptor Antagonists

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and the AT1 receptor is a key component of this pathway.[3][4] The blockbuster antihypertensive drug, Losartan, is a prime example of a successful bioisosteric replacement where a carboxylic acid was substituted with a tetrazole ring. This modification was instrumental in achieving potent and orally active AT1 receptor antagonism. The tetrazole moiety in Losartan is crucial for its high-affinity binding to the AT1 receptor, effectively blocking the vasoconstrictive effects of Angiotensin II.[5]

Table 2: In Vitro Activity of Carboxylic Acid and Tetrazole-Containing AT1 Receptor Antagonists

CompoundFunctional GroupAT1 Receptor Binding Affinity (IC50, nM)Reference
Telmisartan AnalogCarboxylic Acid5.7[6]
Telmisartan AnalogTetrazolone1.7[6]
LosartanTetrazole16.4[5]
EXP3174 (Active metabolite of Losartan)Tetrazole3.7[5]

Note: Data for a direct this compound derivative of Telmisartan was not available in the search results. A tetrazolone derivative is presented for comparison.

Glutathione Reductase Inhibitors

Glutathione reductase is a crucial enzyme for maintaining the cellular redox balance by regenerating the antioxidant glutathione.[7][8] Inhibition of this enzyme is a potential therapeutic strategy for diseases associated with oxidative stress, such as malaria.[9] Studies have shown that replacing the carboxylic acid group in glutathione reductase inhibitors with a tetrazole moiety can lead to improved antimalarial properties, highlighting the bioisostere's ability to enhance biological activity.[9]

Experimental Protocols

To ensure the reproducibility and validity of studies involving the validation of this compound as a bioisostere, standardized experimental protocols are essential.

Protocol 1: AT1 Receptor Radioligand Binding Assay

This assay determines the binding affinity of a compound to the human AT1 receptor.[10]

Materials:

  • Cell membranes from HEK293 cells stably expressing the human AT1 receptor.

  • Radioligand: ¹²⁵I-[Sar¹, Ile⁸]Angiotensin II.

  • Test compound (e.g., this compound derivative) and a reference antagonist (e.g., Losartan).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

  • GF/C glass fiber filters.

  • Scintillation fluid and vials.

Procedure:

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of ¹²⁵I-[Sar¹, Ile⁸]Angiotensin II (at a final concentration close to its Kd), and 50 µL of the test compound at various concentrations.

  • Add 100 µL of the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate for 60 minutes at 25°C with gentle agitation.

  • Terminate the assay by rapid filtration through GF/C filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data to determine the IC50 value of the test compound.

Protocol 2: Glutathione Reductase Inhibition Assay

This spectrophotometric assay measures the inhibition of glutathione reductase activity.[11][12]

Materials:

  • Purified glutathione reductase enzyme.

  • NADPH solution.

  • Oxidized glutathione (GSSG) solution.

  • Test compound (e.g., this compound derivative).

  • Assay Buffer: 100 mM Potassium Phosphate Buffer with 3.4 mM EDTA, pH 7.6 at 25°C.[12]

Procedure:

  • In a suitable cuvette, pipette the following reagents in order: deionized water, assay buffer, GSSG solution, and NADPH solution.[12]

  • Add the test compound at various concentrations.

  • Equilibrate the mixture to 25°C and monitor the absorbance at 340 nm until constant.

  • Initiate the reaction by adding the glutathione reductase enzyme solution.

  • Immediately mix by inversion and record the decrease in absorbance at 340 nm for approximately 5 minutes. The rate of NADPH oxidation is followed by the decrease in absorbance.

  • Calculate the rate of reaction and determine the inhibitory activity of the test compound.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding.

AT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds & Activates Gq11 Gq/11 AT1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Vasoconstriction) Ca_ER->Response PKC->Response

Caption: AT1 Receptor Signaling Pathway.

Caption: Glutathione Reductase Mechanism.

Experimental_Workflow cluster_binding Radioligand Binding Assay Workflow cluster_inhibition Enzyme Inhibition Assay Workflow p1 Prepare Membranes (AT1R expressing cells) p2 Set up Reaction: Membranes, Radioligand, Test Compound p1->p2 p3 Incubate (e.g., 60 min at 25°C) p2->p3 p4 Rapid Filtration (GF/C filters) p3->p4 p5 Wash Filters p4->p5 p6 Scintillation Counting p5->p6 p7 Data Analysis (IC₅₀, Ki) p6->p7 i1 Prepare Reagents: Buffer, Substrate (GSSG), Cofactor (NADPH) i2 Add Test Compound i1->i2 i3 Equilibrate & Measure Baseline Absorbance (340 nm) i2->i3 i4 Initiate Reaction with Enzyme (GR) i3->i4 i5 Monitor Absorbance Decrease i4->i5 i6 Calculate Reaction Rate i5->i6 i7 Determine % Inhibition i6->i7

Caption: General Experimental Workflows.

References

A Comparative Analysis of Activators for RNA Synthesis: 1H-Tetrazole vs. DCI vs. BTT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficiency of solid-phase RNA synthesis hinges on the crucial coupling step, where phosphoramidite monomers are added to the growing oligonucleotide chain. This reaction is facilitated by an activator, and the choice of this reagent can significantly impact coupling efficiency, reaction time, and the overall purity of the final RNA product. This guide provides an objective, data-driven comparison of three commonly used activators: 1H-Tetrazole, 4,5-Dicyanoimidazole (DCI), and 5-(Benzylthio)-1H-tetrazole (BTT), to aid researchers in selecting the optimal activator for their specific RNA synthesis needs.

Performance Comparison of RNA Synthesis Activators

The selection of an appropriate activator is critical, particularly when dealing with the sterically hindered 2'-hydroxyl protecting groups of RNA phosphoramidites. While 1H-Tetrazole has been a long-standing activator in DNA synthesis, its performance with RNA monomers is often suboptimal.[1][2] More potent activators like DCI and BTT have been developed to address these limitations.[2]

ActivatorpKaSolubility in AcetonitrileRecommended ConcentrationTypical Coupling Time (RNA Synthesis)Coupling EfficiencyKey AdvantagesKey Disadvantages
1H-Tetrazole 4.8[3]~0.5 M (33.3 g/L)[1]0.25 - 0.5 M[4]10 - 15 minutes[1][4]Suboptimal for RNA[1]Historically the standard for DNA synthesis.Limited solubility can lead to precipitation and instrument blockage.[1] Inefficient for sterically hindered monomers like those in RNA synthesis.[1]
DCI (4,5-Dicyanoimidazole) 5.2[3][5]~1.2 M[1][5]0.25 M (for <15 µmol scale)[1]Varies (e.g., 10 min for riboguanosine)[2]High (e.g., 54% yield for a 34-mer where 1H-Tetrazole gave 0%)[1][2]Less acidic, reducing risk of premature detritylation.[1][2] Highly soluble.[1][5] Effective nucleophilic catalyst.[1] Ideal for long oligos and large-scale synthesis.[1][6]May have slower reaction kinetics compared to BTT for some applications.[5]
BTT (5-(Benzylthio)-1H-tetrazole) 4.1[2]~0.33 - 0.44 M[2][7]0.25 M[3][4]~3 minutes[1][3][4]>99%[2][3][4]Highly potent and acidic, leading to very short coupling times.[1][2] Excellent choice for RNA synthesis, especially with sterically demanding monomers.[1][3]Higher acidity can increase the risk of premature detritylation and (n+1) impurity formation, a concern in large-scale synthesis.[1][6]

Mechanism of Action: The Coupling Step

The activation of phosphoramidites is a two-step process. First, the activator protonates the diisopropylamino group of the phosphoramidite. Subsequently, the activator's conjugate base acts as a nucleophile, displacing the diisopropylamine to form a highly reactive intermediate. This intermediate then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite triester linkage.[1][8] The efficiency of this process is influenced by the activator's acidity (pKa) and nucleophilicity.[5]

G cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Substitution cluster_step3 Step 3: Coupling P Phosphoramidite PA Protonated Phosphoramidite P->PA Proton Transfer A Activator (e.g., BTT) A_conj Activator Conjugate Base A->A_conj PA2 Protonated Phosphoramidite Intermediate Active Intermediate PA2->Intermediate Nucleophilic Attack A_conj2 Activator Conjugate Base A_conj2->Intermediate Diisopropylamine Diisopropylamine (leaving group) Oligo Growing Oligonucleotide (with 5'-OH) Coupled_Oligo Coupled Oligonucleotide (Phosphite Triester) Oligo->Coupled_Oligo Nucleophilic Attack Intermediate3 Active Intermediate Intermediate3->Coupled_Oligo

Phosphoramidite activation and coupling mechanism.

Experimental Protocols

To ensure reproducible and comparable results when evaluating activator performance, the following experimental protocols are recommended.

Protocol 1: Determination of Coupling Rate by ³¹P NMR Spectroscopy

This method allows for the real-time monitoring of the phosphoramidite coupling reaction.[2]

Materials:

  • 2'-O-TBDMS protected nucleoside phosphoramidite

  • 5'-OH deprotected nucleoside bound to a solid support or a suitable alcohol in solution (e.g., 2',3'-O-isopropylidene uridine)

  • Activator solution in anhydrous acetonitrile (e.g., 0.25 M BTT)

  • Anhydrous deuterated acetonitrile (CD₃CN) for NMR

  • External standard for ³¹P NMR (e.g., D₃PO₄)

  • Inert atmosphere (Argon or Nitrogen)

  • NMR spectrometer

Procedure:

  • Under an inert atmosphere, dissolve the 2'-O-TBDMS phosphoramidite (e.g., 0.01 mmol) and the alcohol (e.g., 0.011 mmol) in anhydrous CD₃CN (e.g., 0.7 ml) in an NMR tube.

  • Acquire an initial ³¹P NMR spectrum (t=0).

  • Inject the activator solution (e.g., 0.08 mmol) into the NMR tube, mix quickly, and immediately begin acquiring ³¹P NMR spectra at regular intervals.

  • Monitor the disappearance of the phosphoramidite starting material peak and the appearance of the product peak (phosphite triester) over time to determine the reaction rate.[2]

Protocol 2: Standard Automated RNA Synthesis Cycle (1 µmol scale)

This protocol outlines a standard automated synthesis cycle using 2'-TBDMS protected phosphoramidites.

Reagents:

  • Detritylation: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)

  • Activator: 0.25 M solution of the chosen activator (1H-Tetrazole, DCI, or BTT) in anhydrous acetonitrile

  • Phosphoramidites: 0.1 M solutions of 2'-TBDMS protected A, C, G, and U phosphoramidites in anhydrous acetonitrile[4]

  • Capping: Acetic anhydride and N-methylimidazole solutions

  • Oxidation: Iodine solution

Workflow:

G start Start Synthesis Cycle deblock 1. Deblocking (Detritylation) Remove 5'-DMT group start->deblock coupling 2. Coupling Add phosphoramidite and activator deblock->coupling capping 3. Capping Block unreacted 5'-OH groups coupling->capping oxidation 4. Oxidation Oxidize phosphite to phosphate capping->oxidation next_cycle Next Cycle or Cleavage oxidation->next_cycle

References

A Comparative Guide: Unpacking the Impact of Tetrazole Bioisosteric Replacement on Compound Lipophilicity and Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of modern medicinal chemistry. One of the most frequently employed tactics is the bioisosteric replacement of a carboxylic acid with a tetrazole moiety. This guide provides an objective comparison of the effects of this substitution on two critical physicochemical properties that govern a drug's pharmacokinetic profile: lipophilicity and permeability. By presenting supporting experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to make informed decisions in their drug design endeavors.

The central premise behind replacing a carboxylic acid with a tetrazole is to enhance a molecule's drug-like properties. Tetrazoles are generally considered to be more lipophilic than their carboxylic acid counterparts and are metabolically more stable.[1][2] However, the relationship between this increased lipophilicity and membrane permeability is not always straightforward. While higher lipophilicity can favor partitioning into lipid membranes, other factors, such as the energy required to shed the surrounding water molecules (desolvation energy), play a crucial role.[3]

Quantitative Data Summary: A Tale of Two Moieties

To illustrate the impact of this bioisosteric switch, the following tables summarize key physicochemical parameters for a matched pair of a phenylpropionic acid derivative and its corresponding tetrazole analog.

Table 1: Comparison of Acidity and Lipophilicity

CompoundFunctional GrouppKalogD at pH 7.4
Phenylpropionic Acid DerivativeCarboxylic Acid4.64-0.49
Phenylpropionic Acid DerivativeTetrazole5.09-0.25

Data sourced from a comprehensive study on carboxylic acid isosteres.[1][4][5]

The data in Table 1 reveals that the tetrazole analog is slightly less acidic (higher pKa) and more lipophilic (less negative logD) at physiological pH compared to the carboxylic acid. This is a commonly observed trend.[3]

Table 2: Comparison of In Vitro Permeability

CompoundFunctional GroupPAMPA Permeability (Papp in 10⁻⁶ cm/s)
Phenylpropionic Acid DerivativeCarboxylic Acid1.62
Phenylpropionic Acid DerivativeTetrazole0.47

Data sourced from a comprehensive study on carboxylic acid isosteres.[1][4]

Interestingly, despite its higher lipophilicity, the tetrazole derivative exhibits significantly lower passive permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA). This counterintuitive finding is often attributed to the tetrazole's ability to form stronger hydrogen bonds, leading to a higher desolvation penalty that impedes its transit across the lipid membrane.[3][4]

The Case of Losartan: A Real-World Success Story

Visualizing the Workflow

The decision to employ a bioisosteric replacement and the subsequent evaluation of its impact follows a logical progression. The following diagram illustrates a typical experimental workflow.

workflow cluster_0 Compound Design & Synthesis cluster_1 Physicochemical Profiling cluster_2 Data Analysis & Decision start Identify Carboxylic Acid Lead synthesis Synthesize Tetrazole Analog start->synthesis lipophilicity Determine Lipophilicity (logD) synthesis->lipophilicity permeability Measure Permeability (PAMPA/Caco-2) synthesis->permeability evaluation Evaluate Impact on Properties lipophilicity->evaluation permeability->evaluation decision Advance/Optimize Further evaluation->decision

Caption: Experimental workflow for evaluating tetrazole bioisosteric replacement.

Experimental Protocols

Accurate and reproducible experimental data are paramount in evaluating the effects of bioisosteric replacement. Below are detailed methodologies for the key experiments cited in this guide.

Determination of Lipophilicity (logD) by Shake-Flask Method

The shake-flask method is the gold standard for determining the partition coefficient of a compound between an aqueous and an immiscible organic phase.

1. Preparation of Solutions:

  • Prepare a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.

  • Pre-saturate the n-octanol with the PBS buffer and vice-versa by vigorously mixing equal volumes of each and allowing the phases to separate. This ensures that both phases are in equilibrium before the experiment.

2. Sample Preparation:

  • Accurately weigh a small amount of the test compound and dissolve it in the pre-saturated n-octanol to a known concentration.

3. Partitioning:

  • Add a precise volume of the pre-saturated PBS to the n-octanol solution containing the compound.

  • Vigorously shake the mixture for a predetermined period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

4. Phase Separation:

  • Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

5. Quantification:

  • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

  • Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

6. Calculation of logD:

  • The logD value is calculated using the following formula: logD = log10([Compound]octanol / [Compound]aqueous)

In Vitro Permeability Assessment using the Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay that predicts passive membrane permeability.

1. Preparation of the PAMPA Plate:

  • A 96-well filter plate (donor plate) is coated with a solution of a lipid (e.g., 10% lecithin in dodecane) to form an artificial membrane over the filter pores.

  • A separate 96-well plate (acceptor plate) is filled with a buffer solution (e.g., PBS at pH 7.4).

2. Compound Preparation:

  • Dissolve the test compounds in the same buffer as the acceptor plate to a known concentration.

3. Assay Execution:

  • Add the compound solutions to the wells of the donor plate.

  • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich" where the compound can diffuse from the donor well, through the artificial membrane, into the acceptor well.

  • Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

4. Quantification:

  • After incubation, separate the plates.

  • Determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS).

5. Calculation of Permeability Coefficient (Papp):

  • The apparent permeability coefficient (Papp) is calculated using the following equation, which takes into account the volumes of the donor and acceptor wells, the area of the membrane, and the incubation time.

In Vitro Permeability Assessment using the Caco-2 Cell Assay

The Caco-2 assay is a cell-based model that is considered the gold standard for predicting human intestinal permeability, as it can account for both passive diffusion and active transport mechanisms.

1. Cell Culture and Monolayer Formation:

  • Caco-2 cells, a human colon adenocarcinoma cell line, are seeded onto permeable filter supports in transwell plates.

  • The cells are cultured for approximately 21 days, during which they differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.

2. Monolayer Integrity Check:

  • Before the experiment, the integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer Yellow.

3. Permeability Experiment:

  • The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution) on both the apical (top) and basolateral (bottom) sides of the monolayer.

  • The test compound is added to the donor compartment (either apical for absorption studies or basolateral for efflux studies) at a known concentration.

  • The plate is incubated at 37°C with gentle shaking.

  • At specific time points, samples are taken from the receiver compartment and analyzed for the concentration of the test compound.

4. Quantification and Papp Calculation:

  • The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated similarly to the PAMPA assay, taking into account the rate of compound appearance in the receiver compartment, the surface area of the filter, and the initial concentration in the donor compartment. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is often indicative of active efflux.

Conclusion

The bioisosteric replacement of a carboxylic acid with a tetrazole is a powerful strategy in drug discovery that can significantly impact a compound's lipophilicity and permeability. While tetrazoles generally increase lipophilicity, this does not always translate to enhanced membrane permeability due to factors such as increased desolvation energy. A thorough evaluation using standardized experimental protocols, as detailed in this guide, is crucial for understanding the net effect of this substitution on a compound's overall pharmacokinetic profile. By carefully considering the quantitative data and the underlying physicochemical principles, researchers can more effectively leverage this bioisosteric replacement to design and develop improved therapeutic agents.

References

Head-to-head comparison of different synthetic routes to 1H-Tetrazole-1-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Synthetic Routes to 1H-Tetrazole-1-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a crucial building block in medicinal chemistry, often utilized as a bioisosteric replacement for a carboxylic acid group in drug candidates. Its synthesis has been approached through various methodologies, each with distinct advantages and drawbacks concerning yield, safety, scalability, and environmental impact. This guide provides an objective, data-driven comparison of the most prevalent synthetic routes to this important molecule.

Key Synthetic Methodologies

The synthesis of this compound primarily revolves around the construction of the tetrazole ring from a glycine derivative and an azide source. The most common methods include the use of triethyl orthoformate with sodium azide and a more modern approach utilizing trimethylsilyl azide.

Route 1: The Triethyl Orthoformate Method

This classical approach involves the one-pot reaction of glycine, sodium azide, and triethyl orthoformate in a suitable solvent, typically glacial acetic acid. The reaction proceeds through the in-situ formation of an iminoether intermediate from glycine and triethyl orthoformate, which then undergoes a [3+2] cycloaddition with the azide.

Reaction Scheme:

G Glycine Glycine Intermediate Iminoether Intermediate Glycine->Intermediate + Triethyl Orthoformate SodiumAzide Sodium Azide Product This compound SodiumAzide->Product TriethylOrthoformate Triethyl Orthoformate TriethylOrthoformate->Intermediate AceticAcid Acetic Acid (Solvent) AceticAcid->Intermediate AceticAcid->Product Intermediate->Product + Sodium Azide G GlycineEsterSalt Glycine Ester Salt EsterIntermediate This compound Ester GlycineEsterSalt->EsterIntermediate OrthoformicEster Orthoformic Acid Ester OrthoformicEster->EsterIntermediate TMSA Trimethylsilyl Azide (TMSA) TMSA->EsterIntermediate Solvent Solvent (e.g., Acetic Acid) Solvent->EsterIntermediate Saponification Saponification EsterIntermediate->Saponification Product This compound Saponification->Product

Assessing the performance of 1H-Tetrazole-1-acetic acid in different peptide coupling protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of coupling protocol in peptide synthesis is critical to maximizing yield and purity while minimizing side reactions like racemization. This guide provides a comparative assessment of 1H-Tetrazole-1-acetic acid's role in peptide coupling, contextualized with established alternatives. While direct, extensive performance data for this compound is limited in publicly available literature, we can infer its potential performance based on related tetrazole derivatives and established principles of peptide coupling chemistry.

Executive Summary

This compound belongs to the class of acidic N-heterocyclic compounds, similar to the well-established coupling additives 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt). These additives are typically used in conjunction with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to facilitate amide bond formation. Their primary roles are to suppress racemization and to convert the sluggish O-acylisourea intermediate into a more reactive activated ester, thereby improving coupling efficiency.

Due to the scarcity of specific experimental data for this compound, this guide will draw comparisons from data available for other tetrazole derivatives, such as 5-Ethylthio-1H-tetrazole (ETT), and benchmark them against standard coupling additives.

Performance Comparison of Coupling Additives

The efficacy of a coupling additive is evaluated based on several key metrics: coupling efficiency (yield and purity of the resulting peptide) and the extent of racemization of the activated amino acid. The following tables summarize the performance of various coupling additive protocols.

Table 1: Comparative Performance of Coupling Additives in Peptide Synthesis

Coupling ProtocolTypical Crude Purity (%)Racemization LevelKey AdvantagesKey Disadvantages
DIC / HOBt HighLowCost-effective, widely used baseline.Explosive properties of HOBt are a safety concern.
DIC / HOAt Very HighVery LowHigher reactivity and lower racemization than HOBt.Also possesses explosive properties.
DIC / OxymaPure® Very HighVery LowNon-explosive, high coupling efficiency and racemization suppression.Higher cost compared to HOBt.
DIC / ETT *HighLow to ModeratePotentially enhanced activation.Racemization can be higher for sensitive amino acids like Histidine.[1]
HATU / DIPEA Very HighVery LowRapid and highly efficient, especially for difficult couplings.Higher cost, potential for side reactions if not used correctly.
HBTU / HOBt / DIPEA HighLowEfficient and widely used in automated synthesis.Potential for guanidinylation side reaction.

Data for ETT (5-Ethylthio-1H-tetrazole) is used as a proxy for a tetrazole-based additive due to the lack of specific data for this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are standard protocols for solid-phase peptide synthesis (SPPS) using a carbodiimide/additive approach, which would be the context for evaluating this compound.

General Solid-Phase Peptide Synthesis (SPPS) Cycle

A typical manual SPPS cycle using the Fmoc/tBu strategy involves the following steps:

  • Resin Swelling: The solid support resin is swollen in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes.

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine in DMF (v/v) for 5-10 minutes, followed by a second treatment for 10-15 minutes.

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and by-products.

  • Coupling: The next Fmoc-protected amino acid is coupled to the deprotected N-terminus of the peptide chain.

  • Washing: The resin is washed with DMF to remove excess reagents and by-products.

  • Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with an acetylating agent, such as acetic anhydride.

Protocol 1: Standard DIC/Additive Coupling

This protocol is widely used for routine peptide synthesis.

  • Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling additive (e.g., HOBt, HOAt, Oxyma, or a tetrazole derivative) (3-5 equivalents) in DMF.

  • Coupling Reaction: Add the activation solution to the resin, followed by the addition of DIC (3-5 equivalents). The reaction is typically agitated at room temperature for 1-2 hours.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative test, such as the ninhydrin (Kaiser) test, which detects free primary amines. A negative test result (e.g., colorless or yellow beads) indicates a complete reaction.

  • Post-Coupling Wash: After the coupling is complete, the resin is washed thoroughly with DMF.

Protocol 2: HBTU/HOBt Coupling

This protocol is common in automated peptide synthesizers.

  • Coupling Reagent Solution: Prepare a solution of the Fmoc-amino acid (3-5 equivalents), HBTU (3-5 equivalents), HOBt (3-5 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

  • Activation and Coupling: The solution is added to the deprotected resin and allowed to react for 30-60 minutes.

  • Monitoring and Washing: Similar to the DIC/additive protocol, the reaction is monitored, and the resin is washed upon completion.

Visualizing Peptide Coupling Workflows

The following diagrams illustrate the general workflow of a solid-phase peptide synthesis cycle and the specific mechanism of carbodiimide-mediated coupling with an additive.

spss_workflow start Start: Resin with Protected N-Terminal Amino Acid deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Additive, Base in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Yes cleavage Cleavage from Resin and Side-Chain Deprotection repeat->cleavage No (Final AA)

Caption: General workflow for a single cycle in solid-phase peptide synthesis (SPPS).

coupling_mechanism cluster_activation Activation cluster_coupling Coupling amino_acid Fmoc-AA-OH Carboxylic Acid o_acylisourea O-Acylisourea (Unstable Intermediate) amino_acid->o_acylisourea + carbodiimide DIC Carbodiimide carbodiimide->o_acylisourea active_ester Active Ester (More Stable) o_acylisourea->active_ester + Additive (Nu-H) additive Additive (e.g., Tetrazole) (Nu-H) additive->active_ester peptide_bond {Fmoc-AA-NH-Peptide-Resin | Peptide Bond Formed} active_ester->peptide_bond + H2N-Peptide-Resin peptide_resin H2N-Peptide-Resin Deprotected Peptide peptide_resin->peptide_bond

References

A Comparative Guide to Analytical Methods for the Quantification of 1H-Tetrazole-1-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 1H-Tetrazole-1-acetic acid. The selection of an appropriate analytical method is critical for accurate quantification in research, development, and quality control settings. This document outlines the key performance characteristics and experimental protocols of common analytical techniques, supported by available data to facilitate methods selection and cross-validation.

Introduction to Analytical Techniques

The primary analytical techniques for the quantification of this compound and related polar acidic compounds include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. When coupled with a UV detector, it offers a robust and cost-effective analytical solution.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity compared to HPLC-UV. It is particularly useful for analyzing complex mixtures and for trace-level quantification.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often required to increase volatility.

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated Reversed-Phase Ultra-High-Performance Liquid Chromatography (RP-UHPLC) method for a structurally related tetrazole compound.[3] This data provides a benchmark for what can be expected from a well-developed HPLC method for this compound.

ParameterPerformance
Linearity (Correlation Coefficient, r²) ≥0.999
Accuracy (% Recovery) 98.0% to 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.08 µg/mL
Limit of Quantification (LOQ) 0.25 µg/mL
Comparison of Analytical Methods
FeatureHPLC-UVLC-MS/MSGC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation by polarity, detection by mass-to-charge ratio.Separation based on volatility, detection by mass-to-charge ratio.
Sensitivity Moderate (µg/mL range).High to Very High (ng/mL to pg/mL range).[2]High (pg to ng range), dependent on derivatization.
Selectivity Good, but can be limited by co-eluting impurities with similar UV spectra.Excellent, highly specific due to mass fragmentation.[1]Excellent, highly specific due to mass fragmentation.[4]
Sample Throughput High.Moderate to High.Moderate, may be limited by derivatization step.
Instrumentation Cost Low to Moderate.High.Moderate.
Sample Preparation Simple (dissolution, filtration).Simple to Moderate (dissolution, filtration, solid-phase extraction).Complex (requires derivatization for non-volatile analytes).
Primary Application Routine analysis, quality control, purity assessment.[1][5]Trace analysis, bioanalysis, impurity profiling.[6]Analysis of volatile impurities or after derivatization.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is based on a general reverse-phase HPLC method for this compound.[7]

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general approach for developing an LC-MS/MS method.

Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A gradient elution should be optimized to achieve good peak shape and separation.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the acidic analyte.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

  • MRM Transitions: The precursor ion (M-H)- and suitable product ions need to be determined by infusing a standard solution of this compound.

Sample Preparation:

  • Sample preparation may be similar to HPLC-UV, but for complex matrices like biological fluids, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general procedure for GC-MS analysis following derivatization.

Instrumentation:

  • GC system coupled to a mass spectrometer.

  • A suitable capillary column (e.g., a polar column like a wax column, or a non-polar column like a DB-5ms).

Reagents:

  • Derivatization agent (e.g., BSTFA, diazomethane, or an alcohol for esterification).

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile).

Derivatization Procedure (Example with Esterification):

  • Dry the sample containing this compound.

  • Add an alcohol (e.g., methanol or ethanol) and a catalytic amount of strong acid (e.g., sulfuric acid).

  • Heat the mixture to form the corresponding ester.

  • Neutralize the reaction mixture and extract the ester with a suitable organic solvent.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An optimized temperature program to separate the derivatized analyte from other components.

  • Ion Source Temperature: 230 °C

  • Scan Mode: Full scan for identification and selected ion monitoring (SIM) for quantification.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Sample Dissolution Dissolution & Filtration Sample->Dissolution Derivatization Derivatization Sample->Derivatization Extraction Solid-Phase or Liquid-Liquid Extraction Dissolution->Extraction HPLC_UV HPLC-UV Dissolution->HPLC_UV GC_MS GC-MS Derivatization->GC_MS LC_MS LC-MS/MS Extraction->LC_MS Quantification Quantification HPLC_UV->Quantification LC_MS->Quantification GC_MS->Quantification CrossValidation_Logic start Start: Need to Quantify This compound sensitivity Required Sensitivity? start->sensitivity matrix Complex Matrix? sensitivity->matrix High hplc Select HPLC-UV sensitivity->hplc Low to Moderate gcms Consider GC-MS (with derivatization) sensitivity->gcms Volatile Impurities? matrix->hplc No lcms Select LC-MS/MS matrix->lcms Yes validate Method Validation hplc->validate lcms->validate gcms->validate cross_validate Cross-Validation (if multiple methods used) validate->cross_validate

References

A review of the advantages and disadvantages of tetrazole bioisosteres in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of the advantages and disadvantages of replacing carboxylic acids with tetrazoles in drug design, supported by experimental data and protocols.

In the pursuit of developing novel therapeutics with improved pharmacological profiles, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. One of the most widely employed and successful tactics is bioisosteric replacement, where a functional group is exchanged for another with similar physicochemical properties to enhance the molecule's efficacy, metabolic stability, and safety profile. The substitution of a carboxylic acid with a 5-substituted-1H-tetrazole is a classic example of this strategy, leading to several marketed drugs. This guide provides an in-depth comparison of these two critical functional groups, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in making informed decisions in drug design.

Physicochemical Properties: A Tale of Two Acids

While tetrazoles are often considered faithful mimics of carboxylic acids, a closer examination of their physicochemical properties reveals important distinctions that can be leveraged in drug development. Both are acidic, with pKa values typically in the range of 4.5 to 5.0, ensuring they are predominantly ionized at physiological pH.[1][2] This anionic character is often crucial for interacting with biological targets. However, they differ significantly in other key parameters.

A significant advantage of the tetrazole moiety is its generally increased lipophilicity compared to the corresponding carboxylic acid.[1][2][3][4] This can potentially lead to improved membrane permeability and oral absorption.[5] However, this is not always straightforward, as the tetrazole's ability to form strong hydrogen bonds can result in a higher desolvation penalty, which may counteract the benefits of increased lipophilicity and hinder membrane passage.[1][2][3]

Table 1: Comparative Physicochemical Properties of Carboxylic Acid and Tetrazole Bioisosteres

Compound PairFunctional GrouppKalogP / logDPermeability (PAMPA) Pe (10⁻⁶ cm/s)Reference
Phenylpropionic Acid DerivativeCarboxylic Acid4.64-0.49 (logD)~1.6[1]
Tetrazole5.09-0.25 (logD)~0.47[1]
Telmisartan AnalogCarboxylic Acid6.521.09 (logP)-[6]
Tetrazolone6.360.79 (logP)-[6]

Biological Activity and Pharmacokinetics: The Impact of the Switch

The ultimate goal of bioisosteric replacement is to enhance a compound's therapeutic index. The substitution of a carboxylic acid with a tetrazole can have a profound impact on a molecule's biological activity and pharmacokinetic profile.

Enhanced Potency: The Case of Losartan

A classic example illustrating the potential for increased potency is the development of the angiotensin II type 1 (AT1) receptor antagonist, losartan. The replacement of the carboxylic acid group in the initial lead compound with a tetrazole ring resulted in a 10-fold increase in binding affinity.[2] This enhanced potency is attributed to the tetrazole's unique geometry, which allows for optimal interactions within the receptor's binding pocket.[2]

Table 2: Comparison of In Vitro Potency of Losartan and its Carboxylic Acid Analog

CompoundFunctional GroupAT1 Receptor Binding Affinity (IC₅₀, nM)Reference
EXP-7711Carboxylic Acid~50[7]
LosartanTetrazole~5[7]
Improved Metabolic Stability

One of the most significant advantages of tetrazoles is their enhanced metabolic stability.[1][4][8][9] Carboxylic acids are susceptible to Phase II metabolism, particularly glucuronidation, which can lead to the formation of reactive acyl glucuronides implicated in toxicity.[1] While tetrazoles can also undergo glucuronidation, the resulting N-glucuronides are generally less reactive.[1] This resistance to metabolism often translates to a longer half-life and an improved pharmacokinetic profile.[1]

Experimental Protocols

To ensure the robust and reproducible comparison of bioisosteres, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments cited in this guide.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound.

Methodology:

  • Preparation: A 1 mM solution of the test compound is prepared. For titration, 0.1 M HCl, 0.1 M NaOH, and 0.15 M KCl (to maintain constant ionic strength) solutions are prepared.[8]

  • Titration: 20 mL of the 1 mM sample solution is acidified to pH 1.8-2.0 with 0.1 M HCl. The solution is then titrated with 0.1 M NaOH, and the pH is recorded at regular intervals until the pH reaches 12.0-12.5.[8]

  • Analysis: The titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the inflection point of the curve. A minimum of three titrations should be performed for each compound to ensure accuracy.[8]

Determination of logP by HPLC Method

Objective: To determine the octanol-water partition coefficient (logP) of a compound.

Methodology:

  • System Preparation: A reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column is used. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).[7][10]

  • Calibration: A series of standard compounds with known logP values are injected to establish a calibration curve by plotting the logarithm of the retention factor (log k) against the known logP values.[11]

  • Sample Analysis: The test compound is injected under the same chromatographic conditions.

  • Calculation: The retention time of the test compound is used to calculate its log k, and the logP is then determined from the calibration curve.[11]

Microsomal Stability Assay

Objective: To assess the metabolic stability of a compound in the presence of liver microsomes.

Methodology:

  • Reaction Mixture Preparation: The test compound (typically at 1 µM) is incubated with liver microsomes (e.g., human or rat) and a NADPH-regenerating system in a phosphate buffer (pH 7.4) at 37°C.[9][12]

  • Incubation and Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes). The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13]

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[3][12]

  • Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. The half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are then determined from the rate of disappearance of the compound.[13]

Angiotensin II Type 1 (AT1) Receptor Binding Assay

Objective: To determine the binding affinity of a compound to the AT1 receptor.

Methodology:

  • Membrane Preparation: Membranes from cells expressing the AT1 receptor (e.g., rat liver membranes) are prepared.[14][15]

  • Competition Binding: The membranes are incubated with a radiolabeled ligand (e.g., ¹²⁵I-[Sar¹,Ile⁸]AngII) and varying concentrations of the unlabeled test compound.[15][16]

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filters (representing the bound ligand) is measured using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[16]

Visualizing the Concepts

Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows.

Bioisosteric_Replacement cluster_0 Carboxylic Acid cluster_1 Tetrazole R-C(=O)OH R-C(=O)OH R-C1=N-N=N-N1-H R-C-N4H R-C(=O)OH->R-C1=N-N=N-N1-H Bioisosteric Replacement

Caption: Bioisosteric replacement of a carboxylic acid with a tetrazole ring.

Experimental_Workflow A Compound Synthesis (Carboxylic Acid and Tetrazole Analogs) B Physicochemical Profiling (pKa, logP) A->B C In Vitro Biological Evaluation A->C F Data Analysis and Comparison B->F D Metabolic Stability Assay (Microsomes) C->D E Receptor Binding Assay C->E D->F E->F G Lead Optimization F->G

Caption: A typical experimental workflow for comparing bioisosteres.

Angiotensin_II_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin Renin Renin->AngI AngII Angiotensin II AngI->AngII ACE ACE ACE->AngII AT1R AT1 Receptor AngII->AT1R Vasoconstriction Vasoconstriction, Aldosterone Release, etc. AT1R->Vasoconstriction Losartan Losartan (Tetrazole antagonist) Losartan->AT1R Blocks

Caption: Simplified signaling pathway of the Angiotensin II receptor.

Conclusion

The bioisosteric replacement of carboxylic acids with tetrazoles is a well-established and powerful strategy in medicinal chemistry.[1] While these two functional groups share key similarities in acidity, their differences in lipophilicity, metabolic stability, and hydrogen bonding capacity can be strategically exploited to fine-tune the properties of a drug candidate. A thorough understanding of these differences, supported by robust experimental data, is essential for the rational design of new and improved therapeutics. This guide provides a framework for researchers to objectively evaluate the potential advantages and disadvantages of this common bioisosteric swap.

References

The Isosteric Effect: A Comparative Analysis of the Acidity of 1H-Tetrazole-1-acetic acid and Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative acidity (pKa) of 1H-Tetrazole-1-acetic acid and a range of substituted benzoic acids, supported by experimental data and protocols.

In the realm of medicinal chemistry and drug design, the concept of isosterism, where functional groups with similar steric and electronic properties are interchanged to modulate a molecule's characteristics, is a cornerstone of lead optimization. One of the most classic isosteric replacements is the substitution of a carboxylic acid group with a tetrazole ring. This guide provides a comprehensive comparison of the acidity, as measured by the pKa value, of this compound and a variety of substituted benzoic acids. Understanding these differences is crucial for predicting the ionization state of a molecule at physiological pH, which in turn influences its solubility, membrane permeability, and interaction with biological targets.

Isosteric Relationship and Acidity

The following diagram illustrates the structural and isosteric relationship between the carboxylate and tetrazolate groups, highlighting the delocalization of the negative charge upon deprotonation, which is a key determinant of their acidity.

isosteres cluster_0 Carboxylic Acid / Carboxylate cluster_1 Tetrazole Acetic Acid / Tetrazolate Carboxylic_Acid Benzoic Acid pKa ≈ 4.20 Carboxylate_Anion Benzoate Anion Charge Delocalized Carboxylic_Acid:struct->Carboxylate_Anion:struct Deprotonation Tetrazolate_Anion Tetrazolate Anion Charge Delocalized Carboxylate_Anion->Tetrazolate_Anion Isosteric Relationship Tetrazole_Acid This compound pKa (est.) ≈ 4.3 Tetrazole_Acid:struct->Tetrazolate_Anion:struct Deprotonation

A diagram illustrating the isosteric relationship between benzoic acid and this compound.

Comparative pKa Data

The acidity of benzoic acid is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups generally increase acidity (lower pKa) by stabilizing the conjugate base, while electron-donating groups decrease acidity (higher pKa). The following table summarizes the experimental pKa values for this compound (estimated) and a selection of substituted benzoic acids, determined in aqueous solution at or near 25°C.

CompoundSubstituentPositionpKa Value
This compound (estimated) -CH₂COOHN/A~4.3 [1]
Benzoic Acid-HN/A4.20[2]
2-Nitrobenzoic acid-NO₂ortho2.16[3]
3-Nitrobenzoic acid-NO₂meta3.46[4]
4-Nitrobenzoic acid-NO₂para3.44[5]
2-Chlorobenzoic acid-Clortho2.89[6]
3-Chlorobenzoic acid-Clmeta3.81[7]
4-Chlorobenzoic acid-Clpara3.98[8]
2-Methylbenzoic acid-CH₃ortho3.91[9]
3-Methylbenzoic acid-CH₃meta4.27[10]
4-Methylbenzoic acid-CH₃para4.38
2-Hydroxybenzoic acid-OHortho2.97[2]
3-Hydroxybenzoic acid-OHmeta4.06[2]
4-Hydroxybenzoic acid-OHpara4.54[11]
2-Aminobenzoic acid-NH₂ortho4.78[2]
3-Aminobenzoic acid-NH₂meta4.73[11]
4-Aminobenzoic acid-NH₂para4.85[12]

Experimental Protocols for pKa Determination

The accurate determination of pKa values is paramount for structure-activity relationship (SAR) studies. The two most common and reliable methods employed for the determination of the pKa of acidic compounds are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This classical method involves the gradual addition of a standardized titrant (e.g., a strong base like NaOH) to a solution of the acidic compound while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.

A general protocol for potentiometric pKa determination is as follows:

  • Preparation of Solutions:

    • Prepare a standard solution of the acidic compound of interest (typically around 0.01 M) in a suitable solvent, usually water or a water-cosolvent mixture for sparingly soluble compounds.

    • Prepare a standardized solution of a strong base titrant (e.g., 0.1 M NaOH). Ensure the titrant is carbonate-free.

  • Calibration: Calibrate the pH meter using at least two standard buffer solutions with pH values that bracket the expected pKa of the analyte.

  • Titration:

    • Place a known volume of the acidic solution in a beaker equipped with a magnetic stirrer and a calibrated pH electrode.

    • Add the titrant in small, precise increments.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • The equivalence point is the point of steepest slope on the titration curve.

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).

The following diagram outlines the typical workflow for pKa determination using potentiometric titration.

experimental_workflow start Start: Prepare Acid & Base Solutions calibrate Calibrate pH Meter start->calibrate titrate Perform Potentiometric Titration calibrate->titrate plot Plot pH vs. Titrant Volume titrate->plot analyze Analyze Titration Curve plot->analyze determine_pka Determine pKa at Half-Equivalence Point analyze->determine_pka

A simplified workflow for pKa determination via potentiometric titration.
UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization. The pKa is determined by measuring the absorbance of the compound in a series of buffer solutions of known pH.

A general protocol for UV-Vis spectrophotometric pKa determination is as follows:

  • Preparation of Solutions:

    • Prepare a stock solution of the compound of interest in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of buffer solutions with a range of pH values that encompass the expected pKa of the analyte.

  • Spectral Acquisition:

    • For each buffer solution, add a small, constant aliquot of the stock solution to ensure the total concentration of the compound remains the same across all samples.

    • Record the UV-Vis absorbance spectrum for each solution over an appropriate wavelength range.

  • Data Analysis:

    • Identify the wavelengths at which the largest spectral changes occur upon ionization.

    • Plot the absorbance at these selected wavelengths against the pH of the buffer solutions.

    • The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.

Conclusion

The isosteric replacement of a carboxylic acid with a tetrazole ring is a valuable strategy in drug discovery for modulating physicochemical properties while often retaining or improving biological activity. The data presented in this guide demonstrates that the acidity of this compound is comparable to that of benzoic acid. However, the acidity of substituted benzoic acids can vary significantly depending on the electronic effects of the substituents. For researchers and drug development professionals, a thorough understanding of these pKa differences is essential for the rational design of molecules with optimized pharmacokinetic and pharmacodynamic profiles. The experimental protocols outlined provide a foundation for the accurate determination of these crucial parameters in the laboratory.

References

Quantifying the improvement in pharmacokinetic profiles with tetrazole-based drugs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for drug candidates with optimal pharmacokinetic profiles is a paramount challenge. The strategic bioisosteric replacement of a carboxylic acid with a tetrazole ring has emerged as a powerful and widely adopted strategy to overcome common pharmacokinetic hurdles, such as poor metabolic stability and low oral bioavailability. This guide provides a quantitative comparison, supported by experimental data, to illuminate the significant improvements achievable with tetrazole-based drugs.

The rationale behind this bioisosteric switch lies in the similar physicochemical properties of the tetrazole and carboxylic acid functionalities. Both are acidic and can engage in similar interactions with biological targets.[1] However, subtle differences in their electronic and steric properties lead to profound impacts on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Physicochemical Properties: A Head-to-Head Comparison

A molecule's acidity (pKa) and lipophilicity (LogP or LogD) are fundamental determinants of its pharmacokinetic behavior. Tetrazoles and carboxylic acids exhibit comparable acidity, ensuring they are ionized at physiological pH, which is often crucial for target engagement.[2][3] However, tetrazoles are generally more lipophilic than their carboxylic acid counterparts.[2][4]

This increased lipophilicity can enhance membrane permeability and, consequently, oral absorption.[2] The tetrazolate anion is significantly more lipophilic (reportedly up to 10-fold) than the corresponding carboxylate.[2]

Here is a summary of the key physicochemical and pharmacokinetic parameters for a matched pair of a phenylpropionic acid derivative and its tetrazole analog, as well as for the antihypertensive drug Telmisartan and its tetrazolone analog.

Compound/Bioisostere PairFunctional GrouppKalogPlogD (pH 7.4)Permeability (Papp, 10⁻⁶ cm/s)Metabolic Stability (t½ in liver microsomes)Oral Bioavailability (%F)
Phenylpropionic Acid Derivative 1 Carboxylic Acid4.64--0.49~1.6Data not availableData not available
Phenylpropionic Acid Derivative 16 Tetrazole5.09--0.25~0.47Data not availableData not available
Telmisartan Carboxylic Acid6.521.09--Data not available~42-58%
Telmisartan Tetrazolone Analog Tetrazolone6.360.79--ImprovedImproved
Generic Example Carboxylic Acid~4.0 - 5.0Lower-LowerShorterLower
Generic Example Tetrazole~4.5 - 5.1Higher-HigherLongerHigher

Note: Data for the phenylpropionic acid derivatives are from a matched-pair analysis.[3][5] Telmisartan data is compiled from multiple sources and its analog is a tetrazolone.[3] The "Generic Example" illustrates the generally observed trends. A direct comparison of all parameters for a single carboxylic acid and its exact tetrazole bioisostere is often compound-specific and not always available in a single publication.

Enhanced Metabolic Stability: A Key Advantage

One of the most significant improvements offered by the tetrazole moiety is its enhanced metabolic stability.[2] Carboxylic acids are susceptible to several metabolic pathways that can lead to rapid clearance and the formation of reactive metabolites.[2] Key metabolic pathways that tetrazoles are resistant to include:

  • Glucuronidation: Carboxylic acids can form reactive acyl glucuronides, which have been implicated in toxicity. While tetrazoles can also undergo N-glucuronidation, these adducts are chemically stable and not associated with the same toxicity concerns.[2][4]

  • Amino Acid Conjugation: This is another common metabolic route for carboxylic acids that tetrazoles are resistant to.[2]

  • β-Oxidation: Carboxylic acids with aliphatic chains can be metabolized via β-oxidation, a pathway that tetrazoles resist.[2]

This inherent resistance to common metabolic transformations often results in a longer half-life and improved in vivo efficacy for tetrazole-containing drugs.[2] A prominent example is the development of angiotensin II receptor blockers (ARBs) like Losartan. The tetrazole bioisostere was found to be effective after oral administration, unlike its carboxylic acid precursor which was inactive orally.[2]

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict the bioisosteric replacement, a typical experimental workflow, and a relevant signaling pathway.

cluster_0 Carboxylic Acid Moiety cluster_1 Tetrazole Moiety R-C(=O)OH R-C(=O)OH R-C1=N-N=N-N1-H R-C1=N-N=N-N1-H R-C(=O)OH->R-C1=N-N=N-N1-H Bioisosteric Replacement

Bioisosteric replacement of a carboxylic acid with a tetrazole.

A Compound Synthesis (Carboxylic Acid vs. Tetrazole) B Physicochemical Profiling (pKa, LogP) A->B C In Vitro ADME Assays (Metabolic Stability) B->C D In Vivo Pharmacokinetic Study (Oral Bioavailability) C->D E Data Analysis & Comparison D->E

Experimental workflow for comparing bioisosteres.

Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction, Aldosterone Release AT1R->Vasoconstriction ARB Angiotensin II Receptor Blocker (e.g., Losartan with Tetrazole) ARB->AT1R Blocks

Simplified Renin-Angiotensin signaling pathway.

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of any comparative guide. Below are detailed methodologies for the key experiments cited.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound.

Methodology:

  • Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO or methanol) and then diluted in water to a final concentration of approximately 1-10 mM.

  • Titration: The solution is placed in a thermostatted vessel at 25°C and titrated with a standardized solution of 0.1 M HCl or 0.1 M NaOH.

  • Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH electrode.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at which half of the compound is ionized (the midpoint of the buffer region).

Determination of LogP by the Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (LogP) of a compound.

Methodology:

  • Preparation: A buffered aqueous solution (typically phosphate buffer at pH 7.4) and n-octanol are mutually saturated by shaking them together overnight. A stock solution of the test compound is prepared.

  • Partitioning: The test compound is added to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial. The vial is shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

  • Phase Separation: The vial is centrifuged to ensure complete separation of the two phases.

  • Quantification: Aliquots are carefully removed from both the aqueous and n-octanol phases. The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: LogP is calculated using the formula: LogP = log10([Compound]octanol / [Compound]aqueous).

In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To assess the intrinsic clearance of a compound by Phase I metabolic enzymes.

Methodology:

  • Reagent Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared. Liver microsomes (from human or animal species) are thawed on ice. A solution containing an NADPH-regenerating system is prepared.

  • Incubation: The test compound (final concentration typically 1 µM) is incubated with liver microsomes in a phosphate buffer (pH 7.4) at 37°C. The reaction is initiated by the addition of the NADPH-regenerating system.

  • Time Points: Aliquots are removed from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate the proteins. The supernatant is then analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Calculation: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693 / k.

In Vivo Oral Bioavailability Study in Rats

Objective: To determine the fraction of an orally administered dose of a compound that reaches the systemic circulation.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are typically used and are cannulated (e.g., in the jugular vein) for serial blood sampling.

  • Dosing: A cohort of rats receives the test compound intravenously (IV) at a specific dose to determine the area under the concentration-time curve (AUC) for 100% bioavailability. Another cohort receives the compound orally (PO) via gavage at a higher dose.

  • Blood Sampling: Blood samples are collected from the cannulated vein at predetermined time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Plasma Analysis: Plasma is separated from the blood samples by centrifugation. The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate the AUC for both the IV and PO routes using non-compartmental analysis.

  • Bioavailability Calculation: The absolute oral bioavailability (%F) is calculated using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

References

Safety Operating Guide

Proper Disposal of 1H-Tetrazole-1-acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 1H-Tetrazole-1-acetic acid

This document provides comprehensive guidance on the safe handling and proper disposal of this compound, a compound that requires careful management due to its potential hazards. The following procedures are designed for researchers, scientists, and drug development professionals to mitigate risks and ensure a safe laboratory environment.

Core Safety and Hazard Information

This compound is classified as an unstable explosive.[1] Like many tetrazole derivatives, it is sensitive to heat, friction, and shock.[2][3][4] Improper handling and disposal can lead to rapid and explosive decomposition.[2][3][4] Additionally, it can cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Key Hazards:

  • Explosive Hazard: Unstable explosive.[1] May explode if subjected to grinding, shock, or friction.[1] Heating may also cause an explosion.[3][4]

  • Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Due to these significant risks, all personnel must be thoroughly trained on the hazards associated with energetic materials before handling this compound.

Quantitative Data Summary

No quantitative data regarding specific concentration thresholds for various disposal methods of this compound is available in the provided search results. The primary recommendation is to treat it as a hazardous waste and dispose of it through a licensed professional service, regardless of concentration.

Hazard CategoryDescriptionMitigation Measures
Explosive Unstable explosive, sensitive to heat, shock, and friction.[1][2][4]Work with small quantities. Avoid grinding, shock, and friction.[1][2] Use non-sparking tools and grounded equipment.[1][4][5]
Irritant Causes skin and serious eye irritation. May cause respiratory irritation.[1]Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[1] Handle in a well-ventilated area or use a fume hood.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical safety procedure. Adherence to the following steps is mandatory to prevent accidents and ensure regulatory compliance.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including empty containers and contaminated materials (e.g., gloves, wipes), as hazardous and potentially explosive waste.

  • Do not mix this compound waste with other chemical waste streams to avoid potential violent reactions.[3]

2. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing the appropriate PPE:

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]

    • Eye Protection: Tightly fitting safety goggles and a face shield.[1][6]

    • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[1]

    • Respiratory Protection: If handling outside of a fume hood or if dust is generated, use a full-face respirator.[1]

3. Waste Collection and Packaging:

  • Collect waste in a suitable, closed container that is clearly labeled as "Hazardous Waste: this compound - Unstable Explosive".[1]

  • Ensure the container is in good condition and compatible with the chemical.

  • Do not subject the container to grinding, shock, or friction.[1]

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.[1][3]

4. Arrange for Professional Disposal:

  • Contact a licensed professional waste disposal service to arrange for the collection and disposal of the this compound waste.[3][6]

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

  • Follow all local, state, and federal regulations for the disposal of explosive and hazardous waste.[3]

5. Decontamination of Work Area:

  • After packaging the waste, decontaminate the work area, including benchtops and equipment, with an appropriate solvent.

  • Dispose of all materials used for decontamination as hazardous waste.

On-Site Chemical Treatment (Deactivation) - Not Recommended

Attempting to chemically neutralize or deactivate this compound without a validated and peer-reviewed protocol is strongly discouraged.[7] The high nitrogen content contributes to a significant risk of uncontrolled decomposition, which can be explosive.[7]

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Disposal cluster_cleanup Final Steps start Start: Identify Waste ppe Wear Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate collect Collect in Labeled Container segregate->collect store Store in Safe Location collect->store contact Contact Licensed Disposal Service store->contact provide_sds Provide SDS contact->provide_sds schedule Schedule Pickup provide_sds->schedule decontaminate Decontaminate Work Area schedule->decontaminate end End: Disposal Complete decontaminate->end

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1H-Tetrazole-1-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, operational procedures, and disposal plans for handling 1H-Tetrazole-1-acetic acid. Adherence to these guidelines is paramount to ensure a safe laboratory environment. This compound is classified as an unstable explosive, a skin and eye irritant, and may cause respiratory irritation.[1] Extreme caution must be exercised at all times.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to mitigate the risks associated with this compound. The following table summarizes the required PPE.

Protection TypeRecommended EquipmentStandards (Examples)
Eye and Face Chemical safety goggles and a face shield where splashing is a risk.[2]EN 166, OSHA 29 CFR 1910.133
Skin and Body Chemical-resistant gloves (Nitrile or Neoprene recommended) and a flame-retardant lab coat or chemical-resistant overalls.[2][3]EN 374
Respiratory A NIOSH-approved respirator should be used, particularly when handling the powder or if engineering controls are insufficient to minimize dust.[2][4]NIOSH (US), EN 143 (EU)
Fire Fighting Self-contained breathing apparatus (SCBA) and full protective gear.[1][4]MSHA/NIOSH approved

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following operational protocol is essential to minimize exposure and ensure safety.

  • Engineering Controls : Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[2][4] An eyewash station and a safety shower must be readily accessible.[2][4]

  • Personal Preparation : Before handling, ensure all required PPE is worn correctly. Inspect gloves for any signs of degradation or puncture.

  • Handling the Compound :

    • Use non-sparking tools and explosion-proof equipment.[1]

    • Avoid subjecting the material to grinding, shock, or friction.[1]

    • Prevent the formation of dust and aerosols.[1]

    • Ground all equipment to prevent the buildup of electrostatic charge.[5][6]

    • Keep away from heat, sparks, open flames, and hot surfaces.[3][5]

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][4]

    • Store locked up and in accordance with regulations for explosives.[1]

    • Avoid storage with strong oxidizing agents, metal salts, peroxides, and sulfides.[1]

Emergency and Disposal Plan

Spill Response:

  • Small Spills : If trained, carefully clean up spills using non-sparking tools and wet methods to prevent dust generation.[7] Place the spilled material in a sealed, labeled container for hazardous waste disposal.

  • Large Spills : Evacuate the area immediately. Isolate the spill area for at least 100 meters in all directions.[6][8] Contact emergency services.

Fire Response:

  • IMMEDIATE DANGER : There is a significant explosion risk.[1][3]

  • Action : DO NOT fight the fire if it reaches the material.[1][3][6] Evacuate the area for at least 800 meters (1/2 mile) in all directions and let the fire burn.[6]

First Aid:

  • Skin Contact : Immediately wash the affected area with soap and plenty of water.[1][9] Get medical help if skin irritation occurs.[1]

  • Eye Contact : Flush eyes with water at an emergency eyewash station for at least 15 minutes.[1][9]

  • Inhalation : Move the person to fresh air. Seek medical attention if breathing is difficult.[1][7]

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Disposal:

  • Dispose of contents and containers at an approved waste disposal plant.[1]

  • The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[1]

Experimental Workflow and Safety Protocol

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handle_chem Handle in Fume Hood (Use Non-Sparking Tools) prep_eng->handle_chem handle_avoid Avoid Shock, Friction, Heat handle_chem->handle_avoid store_chem Store in Cool, Dry, Ventilated Area (Locked) handle_chem->store_chem If not for immediate use disp_waste Collect in Labeled Hazardous Waste Container handle_chem->disp_waste em_spill Spill: Evacuate & Isolate handle_chem->em_spill In case of spill em_fire Fire: Evacuate (Explosion Risk) DO NOT FIGHT handle_chem->em_fire In case of fire em_first_aid First Aid as per SDS handle_chem->em_first_aid In case of exposure disp_prof Professional Disposal Required (Licensed Facility) disp_waste->disp_prof

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Tetrazole-1-acetic acid
Reactant of Route 2
1H-Tetrazole-1-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.